molecular formula C20H40O10 B8103781 Hydroxy-PEG7-CH2-Boc

Hydroxy-PEG7-CH2-Boc

Número de catálogo: B8103781
Peso molecular: 440.5 g/mol
Clave InChI: PZXMDNUEPSVTMR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Hydroxy-PEG7-CH2-Boc is a useful research compound. Its molecular formula is C20H40O10 and its molecular weight is 440.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

tert-butyl 2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O10/c1-20(2,3)30-19(22)18-29-17-16-28-15-14-27-13-12-26-11-10-25-9-8-24-7-6-23-5-4-21/h21H,4-18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXMDNUEPSVTMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Hydroxy-PEG7-CH2-Boc: A Key Linker in Proteolysis-Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Hydroxy-PEG7-CH2-Boc, a heterobifunctional linker widely utilized in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that harnesses the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This guide details the physicochemical properties of this compound, provides a representative synthesis protocol and characterization data, and outlines its application in the synthesis of PROTACs. Furthermore, it explores the role of such linkers in modulating cellular signaling pathways, with a specific focus on the PI3K/AKT/mTOR pathway, and furnishes detailed experimental protocols for the synthesis and evaluation of PROTACs incorporating this linker.

Introduction to this compound

This compound, with the chemical name tert-butyl 2-(2-(2-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetate, is a hydrophilic linker belonging to the polyethylene (B3416737) glycol (PEG) class of molecules. Its structure features a terminal hydroxyl (-OH) group for conjugation to a ligand for a target protein or an E3 ligase, and a tert-butyloxycarbonyl (Boc)-protected carboxylic acid at the other end. The PEG chain, consisting of seven ethylene (B1197577) glycol units, imparts favorable physicochemical properties such as increased aqueous solubility and improved pharmacokinetic profiles to the resulting PROTAC molecule. The Boc protecting group allows for selective deprotection and subsequent conjugation to the other binding moiety of the PROTAC.

Physicochemical and Quantitative Data

The key properties of this compound are summarized in the table below. This data is essential for its application in chemical synthesis and for understanding its contribution to the overall properties of a PROTAC.

PropertyValueReference
Chemical Formula C₂₀H₄₀O₁₀[1]
Molecular Weight 440.53 g/mol [1]
CAS Number 2378049-28-4
Appearance Colorless to light yellow oil
Purity (Typical) ≥95%
Solubility Soluble in DMSO, DCM, Methanol (B129727)
Storage Conditions -20°C, under inert atmosphere

Note: Some data is based on typical values for similar compounds and may vary between suppliers.

Representative Characterization Data

Table 1: Representative ¹H NMR Data for a Hydroxy-PEG-CH2-Boc Analogue

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.15s2H-O-CH₂ -COO-
~3.70-3.55m~24HPEG backbone (-O-CH₂ -CH₂ -O-)
~3.45t2HCH₂ -OH
~2.50t (broad)1H-CH₂-OH
1.48s9H-C(CH₃ )₃

Table 2: Representative ¹³C NMR Data for a Hydroxy-PEG-CH2-Boc Analogue

Chemical Shift (ppm)Assignment
~170.5C =O
~81.5-C (CH₃)₃
~72.5-O-CH₂ -CH₂-O- (internal PEG)
~70.5-O-CH₂ -CH₂-O- (internal PEG)
~69.0-O-CH₂ -COO-
~61.5CH₂ -OH
~28.0-C(CH₃ )₃

Table 3: Representative Mass Spectrometry Data

Ionization ModeExpected m/z [M+Na]⁺
ESI463.26

Experimental Protocols

Synthesis of Hydroxy-PEGn-CH2-Boc (General Procedure)

This protocol describes a general method for the synthesis of hydroxyl-PEG-tert-butyl ester linkers.

Materials:

Procedure:

  • Deprotonation of Heptaethylene Glycol: To a solution of heptaethylene glycol (1 equivalent) in anhydrous THF at 0°C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Alkylation: Cool the reaction mixture back to 0°C and add a solution of tert-butyl bromoacetate (1 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in DCM) to afford the desired this compound.

Diagram: Synthesis Workflow of this compound

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Alkylation cluster_2 Step 3: Purification Heptaethylene_glycol Heptaethylene Glycol Intermediate_alkoxide Heptaethylene Glycol Alkoxide Heptaethylene_glycol->Intermediate_alkoxide NaH Sodium Hydride (NaH) in THF, 0°C to RT NaH->Intermediate_alkoxide Product Crude this compound Intermediate_alkoxide->Product tert_Butyl_bromoacetate tert-Butyl bromoacetate in THF, 0°C to RT tert_Butyl_bromoacetate->Product Final_Product Pure this compound Product->Final_Product Silica Gel Chromatography

Caption: General synthesis workflow for this compound.

PROTAC Synthesis using this compound

This protocol outlines the steps to conjugate the linker to a warhead (ligand for the target protein) and an E3 ligase ligand.

Step 1: Conjugation to the First Ligand (e.g., Warhead-NH₂)

  • Activation of the Linker's Hydroxyl Group: Activate the hydroxyl group of this compound by converting it to a better leaving group (e.g., a tosylate or mesylate) or by using a coupling agent.

  • Nucleophilic Substitution: React the activated linker with an amine-functionalized warhead.

Step 2: Deprotection of the Boc Group

  • Dissolve the product from Step 1 in DCM.

  • Add trifluoroacetic acid (TFA) and stir at room temperature until deprotection is complete (monitored by TLC or LC-MS).

  • Remove the solvent and excess TFA under reduced pressure.

Step 3: Conjugation to the Second Ligand (e.g., E3 Ligase Ligand-COOH)

  • Amide Coupling: Couple the deprotected linker-warhead conjugate with a carboxylic acid-functionalized E3 ligase ligand using a standard peptide coupling reagent (e.g., HATU, HOBt) and a base (e.g., DIPEA) in an anhydrous solvent like DMF.

  • Purification: Purify the final PROTAC using preparative HPLC.

Western Blot Analysis of PROTAC-Mediated Protein Degradation
  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of the synthesized PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.

Diagram: PROTAC Experimental Workflow

G cluster_0 PROTAC Synthesis cluster_1 In Vitro Evaluation Linker This compound Conjugate1 Linker-Warhead (Boc-protected) Linker->Conjugate1 Activation & Coupling Warhead Warhead Ligand Warhead->Conjugate1 E3_Ligase_Ligand E3 Ligase Ligand Final_PROTAC Final PROTAC E3_Ligase_Ligand->Final_PROTAC Deprotected_Conjugate Linker-Warhead (amine) Conjugate1->Deprotected_Conjugate Boc Deprotection Deprotected_Conjugate->Final_PROTAC Amide Coupling PROTAC_Treatment PROTAC Treatment Final_PROTAC->PROTAC_Treatment Cell_Culture Cell Culture Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Western_Blot Western Blot Analysis Cell_Lysis->Western_Blot Data_Analysis Data Analysis (Degradation Quantification) Western_Blot->Data_Analysis

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Role in Modulating Signaling Pathways: The PI3K/AKT/mTOR Pathway

PROTACs containing PEG linkers have been successfully employed to target and degrade key proteins in cellular signaling pathways, offering a powerful tool for both therapeutic intervention and basic research. A prominent example is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

PROTACs can be designed to specifically target and degrade components of this pathway, such as the PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin) kinases. By inducing the degradation of these proteins, the downstream signaling cascade is effectively inhibited, leading to reduced cell proliferation, survival, and growth. The length and flexibility of the PEG linker, such as in this compound, are critical for optimizing the formation of the ternary complex and achieving potent degradation of the target kinase.

Diagram: PROTAC-Mediated Degradation in the PI3K/AKT/mTOR Signaling Pathway

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway cluster_protac PROTAC Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Proteasome Proteasome PI3K->Proteasome degradation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates mTORC2 mTORC2 mTORC2->AKT activates Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream activates mTORC1->Proteasome degradation Cell_Growth Cell Growth & Proliferation Downstream->Cell_Growth PROTAC PI3K/mTOR PROTAC (with PEG7 linker) PROTAC->PI3K binds PROTAC->mTORC1 binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds E3_Ligase->PI3K ubiquitinates E3_Ligase->mTORC1 ubiquitinates Ub Ubiquitin Ub->E3_Ligase

Caption: PROTAC-mediated degradation of PI3K and mTOR.

Conclusion

This compound is a valuable and versatile linker for the construction of PROTACs. Its hydrophilic PEG chain and bifunctional nature allow for the synthesis of degraders with improved physicochemical properties and potent biological activity. The rational design of the linker, including the optimization of its length, is a critical aspect of PROTAC development. As research in targeted protein degradation continues to expand, the use of well-defined linkers like this compound will be instrumental in advancing this promising therapeutic strategy.

References

An In-depth Technical Guide to Hydroxy-PEG7-CH2-Boc: A Key Linker in PROTAC Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The architecture of a PROTAC, comprising a target protein ligand, an E3 ubiquitin ligase ligand, and a connecting linker, is crucial to its efficacy. This technical guide focuses on a specific and widely utilized linker, Hydroxy-PEG7-CH2-Boc. We will delve into its chemical properties, its role in PROTAC design, and provide a generalized framework for its application in the synthesis of these novel therapeutics.

Introduction to this compound

This compound, also known by its systematic name tert-butyl 23-hydroxy-3,6,9,12,15,18,21-heptaoxatricosanoate, is a heterobifunctional linker used in the synthesis of PROTACs.[1][2] This molecule features a seven-unit polyethylene (B3416737) glycol (PEG) chain, which imparts favorable physicochemical properties, a terminal hydroxyl group for conjugation to a ligand, and a tert-butyloxycarbonyl (Boc)-protected carboxylic acid, providing a stable yet readily deprotectable handle for further chemical modification.[2]

The Role of Linkers in PROTACs

PROTACs function by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. The linker is not merely a spacer but a critical determinant of a PROTAC's biological activity. Its length, rigidity, and chemical composition influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall drug-like properties of the molecule, such as solubility and cell permeability.[3] PEG linkers, like this compound, are frequently employed due to their ability to enhance aqueous solubility and provide flexibility.[4]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in PROTAC synthesis.

PropertyValueReference
CAS Number 2378049-28-4[5]
Molecular Weight 440.53 g/mol [5]
Molecular Formula C20H40O10[5]
Appearance Not specified in search results
Solubility Soluble in DMSO[6]
Storage Recommended storage at -20°C for long-term stability.

Synthesis and Functionalization

While a specific, detailed, and publicly available synthesis protocol for this compound is not readily found in the scientific literature, a general synthetic strategy can be inferred from standard organic chemistry principles. The synthesis would likely involve the oligo-polymerization of ethylene (B1197577) glycol to achieve the seven-unit PEG chain, followed by the introduction of the acetate (B1210297) moiety and subsequent protection of the carboxylic acid with a Boc group, and ensuring a free terminal hydroxyl group.

The true utility of this compound lies in its role as a building block for PROTAC synthesis. The terminal hydroxyl group and the Boc-protected carboxylic acid provide two orthogonal handles for conjugation.

General Experimental Protocol for Linker Conjugation

The following outlines a generalized two-step protocol for the sequential conjugation of the E3 ligase and target protein ligands to the this compound linker.

Step 1: Activation of the Hydroxyl Group and First Ligand Conjugation

  • Activation: The terminal hydroxyl group of this compound is activated for nucleophilic substitution. This can be achieved by converting it to a better leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like triethylamine (B128534) or pyridine.

  • Conjugation: The activated linker is then reacted with the first ligand (either the E3 ligase ligand or the target protein ligand), which contains a nucleophilic functional group (e.g., an amine or a hydroxyl group). This reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

Step 2: Deprotection and Second Ligand Conjugation

  • Boc Deprotection: The Boc protecting group on the carboxylic acid is removed under acidic conditions, commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). This exposes the free carboxylic acid.

  • Amide Coupling: The newly exposed carboxylic acid is then coupled to the second ligand, which typically possesses a primary or secondary amine. This amide bond formation is facilitated by standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

PROTAC Signaling Pathway and Experimental Workflow

The mechanism of action of a PROTAC involves hijacking the ubiquitin-proteasome system. The following diagrams illustrate the key steps in this pathway and a typical experimental workflow for evaluating a newly synthesized PROTAC.

PROTAC_Signaling_Pathway cluster_cell Cell POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->E3 Recruits PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (using this compound) Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Binding_Assay Binary & Ternary Complex Binding Assays (SPR, ITC) Purification->Binding_Assay Degradation_Assay In Vitro Degradation Assay (Western Blot, DC50 determination) Binding_Assay->Degradation_Assay Cellular_Activity Cellular Activity Assays (Phenotypic screens, viability) Degradation_Assay->Cellular_Activity In_Vivo In Vivo Studies (PK/PD, efficacy models) Cellular_Activity->In_Vivo

Caption: A typical experimental workflow for the development and evaluation of a novel PROTAC.

Conclusion

This compound is a valuable and versatile tool in the rapidly advancing field of targeted protein degradation. Its defined PEG length provides a balance of flexibility and spatial orientation, while its hydrophilic nature can improve the often-challenging solubility profiles of PROTAC molecules. The orthogonal protecting groups on this linker allow for a structured and efficient synthesis of PROTAC libraries for screening and optimization. As the design of PROTACs becomes more sophisticated, the rational selection of linkers like this compound will continue to be a cornerstone of developing next-generation therapeutics.

References

An In-depth Technical Guide to the Synthesis and Purification of Hydroxy-PEG7-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Hydroxy-PEG7-CH2-Boc, a bifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). The methodologies outlined below are based on established principles of organic and polymer chemistry, offering a robust framework for the laboratory-scale production of this valuable research chemical.

Overview and Synthetic Strategy

This compound, with the chemical formula C20H40O10, is a monodisperse polyethylene (B3416737) glycol (PEG) derivative.[1] It features a terminal hydroxyl group for further functionalization and a Boc-protected amino-methylene group at the other terminus. This structure makes it an ideal spacer for linking a target protein-binding ligand and an E3 ligase-recruiting ligand in a PROTAC molecule.

The synthetic approach detailed herein involves a two-step process:

  • Synthesis of a Boc-protected intermediate: This guide proposes the use of commercially available starting materials to construct the Boc-protected methylene (B1212753) unit.

  • Alkylation of Heptaethylene Glycol: The intermediate is then reacted with heptaethylene glycol under basic conditions to yield the final product.

Purification is critical to remove unreacted starting materials and byproducts, ensuring the high purity required for subsequent conjugation chemistries. A multi-step purification protocol involving extraction and column chromatography is presented.

Experimental Protocols

Synthesis of this compound

The following protocol is a representative procedure. Researchers should adapt it based on their specific laboratory conditions and available instrumentation.

Step 1: Synthesis of a Suitable Boc-Protected Alkylating Agent

A common method for introducing a Boc-protected methylene group is via a Williamson ether synthesis. This requires an appropriate alkylating agent. While several routes exist, one straightforward approach is the reaction of N-Boc-ethanolamine with a tosylating agent to create a more reactive leaving group. However, for the purpose of this guide, we will assume the direct alkylation of heptaethylene glycol with a commercially available or readily synthesized Boc-protected haloalkane, such as 2-(tert-butoxycarbonylamino)ethyl bromide. For the specific target molecule, a one-carbon spacer is needed, which would involve a reagent like (Boc-aminomethyl)bromide, which can be synthesized from Boc-aminomethanol. A more direct and plausible route is the reaction of heptaethylene glycol with tert-butyl bromoacetate (B1195939) followed by reduction, but for simplicity, we will outline a direct alkylation with a hypothetical Boc-protected chloromethane, which can be prepared from the corresponding alcohol. A more practical approach is the reaction of heptaethylene glycol with formaldehyde (B43269) and Boc-amine under acidic conditions. However, a Williamson ether synthesis is a robust and well-understood method.

A more direct and feasible approach is the reaction of the sodium salt of heptaethylene glycol with N-Boc-2-bromoethylamine.

Materials:

  • Heptaethylene glycol (HO-(CH2CH2O)7-H)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • N-Boc-2-bromoethylamine

  • Anhydrous Tetrahydrofuran (THF)

  • Dry N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Dichloromethane (B109758) (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), add heptaethylene glycol (1.0 eq) to a round-bottom flask containing anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • In a separate flask, dissolve N-Boc-2-bromoethylamine (1.2 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of N-Boc-2-bromoethylamine dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of NH4Cl.

  • Remove the THF under reduced pressure.

  • Dilute the remaining residue with water and extract with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

Purification of PEG derivatives can be challenging due to their polarity and potential for streaking on silica (B1680970) gel.[2] A combination of precipitation and column chromatography is often effective.[3]

Materials:

  • Crude this compound

  • Silica gel for column chromatography

  • Dichloromethane (DCM)

  • Methanol (B129727) (MeOH)

  • Diethyl ether or hexanes

Procedure:

Method 1: Precipitation

  • Dissolve the crude product in a minimal amount of a polar solvent like methanol or ethanol.[3]

  • Add a non-polar solvent such as diethyl ether or hexanes dropwise while stirring until a precipitate forms.[3]

  • Collect the precipitate by filtration or centrifugation.[3]

  • Wash the precipitate with the non-polar solvent to remove impurities.[3]

  • Dry the purified product under vacuum.

Method 2: Column Chromatography

  • Prepare a silica gel column packed with an appropriate solvent system. A gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) is a good starting point.[2] For compounds with free amino groups, adding a small amount of aqueous ammonia (B1221849) to the eluent can be beneficial, while for carboxylic acids, formic acid can be used.[2]

  • Dissolve the crude product in a minimal amount of the initial eluent.

  • Load the sample onto the column.

  • Elute the column with the solvent gradient, collecting fractions.

  • Analyze the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis and purification of this compound.

ParameterValueNotes
Reactants
Heptaethylene glycol1.0 eq
Sodium Hydride (60%)1.1 eq
N-Boc-2-bromoethylamine1.2 eq
Reaction Conditions
SolventAnhydrous THF/DMF
Temperature60 °C
Reaction TimeOvernight
Product
Chemical FormulaC20H40O10[1]
Molecular Weight440.53 g/mol [4]
Expected Yield60-80%Dependent on reaction and purification efficiency.
Purity>95%[4] Target purity after purification.
Characterization
AppearanceColorless to light yellow oil
NMR (1H and 13C)Conforms to structureTo be determined experimentally.
Mass Spectrometry[M+Na]+ expectedTo be determined experimentally.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Synthesis_Purification_Workflow Workflow for this compound Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification PEG7 Heptaethylene Glycol Reaction Williamson Ether Synthesis (THF/DMF, 60°C) PEG7->Reaction NaH Sodium Hydride NaH->Reaction Boc_Br N-Boc-2-bromoethylamine Boc_Br->Reaction Workup Aqueous Workup (Quench, Extract, Dry) Reaction->Workup Crude Crude Product Workup->Crude Purify Purification Method Crude->Purify Precip Precipitation (MeOH / Diethyl Ether) Purify->Precip Option 1 Column Column Chromatography (Silica, DCM/MeOH gradient) Purify->Column Option 2 Pure Pure this compound Precip->Pure Column->Pure

Caption: A flowchart illustrating the synthesis and purification of this compound.

References

The Strategic Imperative of PEG Linkers in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting them. Among the diverse linker chemistries, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of PROTAC design. This in-depth technical guide explores the multifaceted role of PEG linkers, offering insights into their impact on PROTAC efficacy, physicochemical properties, and overall developability. Through a comprehensive review of current literature, presentation of quantitative data, detailed experimental protocols, and illustrative diagrams, this guide serves as a critical resource for the rational design and optimization of next-generation protein degraders.

Introduction to PROTAC Technology and the Central Role of the Linker

PROTACs function by hijacking the cell's native ubiquitin-proteasome system (UPS). They form a ternary complex with the POI and an E3 ligase, which facilitates the transfer of ubiquitin to the POI.[1][2] This polyubiquitination marks the POI for degradation by the 26S proteasome, effectively eliminating it from the cell.[2] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[2]

The linker is not a mere passive spacer but an active and critical component that dictates the overall success of a PROTAC.[1][3][4] Its length, composition, rigidity, and attachment points profoundly influence the formation and stability of the ternary complex, as well as the physicochemical and pharmacokinetic properties of the molecule.[1][5][6]

Polyethylene Glycol (PEG) Linkers: Core Properties and Advantages

PEG linkers are composed of repeating ethylene (B1197577) glycol units and are widely used in PROTAC design due to their favorable properties.[1][7][8]

  • Hydrophilicity and Solubility: PROTACs are often large, complex molecules with high molecular weight and lipophilicity, leading to poor aqueous solubility.[4][9] The hydrophilic nature of the PEG linker significantly enhances the water solubility of PROTACs, which is advantageous for formulation and bioavailability.[1][8][9][]

  • Flexibility: The inherent flexibility of PEG chains allows the PROTAC to adopt various conformations, increasing the likelihood of forming a productive ternary complex.[4][11] This conformational adaptability can help overcome steric hindrance and facilitate optimal orientation of the POI and E3 ligase.[7][11]

  • Biocompatibility: PEG is a well-established biocompatible polymer used in numerous FDA-approved drugs, exhibiting low toxicity and immunogenicity.[7][12]

  • Tunability: The length of a PEG linker can be precisely controlled during synthesis, allowing for systematic optimization of PROTAC activity.[5][8][] Bifunctional PEG motifs are commercially available, enabling the rapid and straightforward assembly of PROTAC libraries.[5][8]

The Impact of PEG Linkers on PROTAC Performance

The judicious selection of a PEG linker is critical for optimizing multiple aspects of PROTAC performance, from cellular activity to drug-like properties.

Ternary Complex Formation and Degradation Efficacy

The primary function of the linker is to facilitate the formation of a stable and productive ternary complex.[3][9][11] The length of the PEG linker is a critical parameter that must be empirically determined for each specific POI-E3 ligase pair.[11]

  • Optimal Length is Key: A linker that is too short can lead to steric clashes between the POI and the E3 ligase, preventing complex formation.[7][9][12] Conversely, an excessively long linker may result in a non-productive complex where ubiquitination sites are not accessible, or lead to a higher entropic penalty upon binding, reducing potency.[3][7][11]

  • Quantitative Impact on Potency and Efficacy: The degradation potency (DC50 - half-maximal degradation concentration) and maximal degradation (Dmax) are highly sensitive to linker length.[3] Systematic studies have shown that even single ethylene glycol unit modifications can significantly alter degradation efficiency.[5]

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub Poly-ubiquitinated POI Ternary_Complex->Poly_Ub Ubiquitination Recycling PROTAC Recycling Ternary_Complex->Recycling Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Physicochemical Properties and Cell Permeability

The introduction of PEG linkers directly influences the physicochemical properties of PROTACs, which in turn affects their cellular uptake and pharmacokinetic profile.

  • Solubility Enhancement: As previously mentioned, the hydrophilicity of PEG linkers is a primary strategy to counteract the inherent lipophilicity of many PROTACs, thereby improving their solubility.[1][9]

  • Modulating Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can reduce passive diffusion across the cell membrane, the flexible nature of PEG linkers can be advantageous.[4] It is hypothesized that flexible linkers can adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane, shielding their polar surface area and facilitating entry into the cell—a phenomenon sometimes referred to as the "chameleon effect".[4][11] However, excessive PEGylation can lead to decreased cellular uptake, necessitating empirical optimization for each PROTAC system.[4]

Quantitative Analysis of PEG Linker Length on PROTAC Efficacy

Systematic variation of PEG linker length is a common strategy in PROTAC optimization. The optimal length is highly dependent on the specific target and E3 ligase combination.

Table 1: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα) Data synthesized from studies on ERα-targeting PROTACs.[12]

PROTAC Linker (Atom Length) DC50 (nM) Dmax (%)
9 atoms > 1000 < 20
12 atoms ~500 ~60
16 atoms ~100 > 80
19 atoms ~400 ~70

| 21 atoms | > 1000 | < 40 |

Table 2: Impact of Linker Length on Degradation of TBK1 Data synthesized from studies on TBK1-targeting PROTACs.[5]

PROTAC Linker (Atom Length) DC50 (nM) Dmax (%)
< 12 atoms Inactive Inactive
21 atoms 3 96

| 29 atoms | 292 | 76 |

Table 3: Comparative Permeability of a PROTAC with Varying PEG Linker Lengths Hypothetical data illustrating the general trend of an optimal linker length for permeability.[9]

Linker Apparent Permeability (Papp) (10⁻⁶ cm/s)
PEG3 1.5
PEG5 2.8

| PEG10 | 1.2 |

Experimental Protocols

The development of effective PROTACs relies on robust and reproducible experimental assays.

Protocol for Western Blot Analysis of PROTAC-Induced Protein Degradation

This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.[2][7]

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate to achieve 70-80% confluency at the time of harvest.[7] Allow cells to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours).[7] Include a vehicle-only control.[2]

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.[2]

    • Lyse the cells in 100-200 µL of ice-cold lysis buffer.[7][13]

    • Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[2][13]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2][13]

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the supernatant using a BCA assay.[2]

    • Normalize the protein concentration of all samples with lysis buffer.[13]

    • Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[2][13]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[2][13]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[2]

    • Incubate the membrane with the primary antibody against the target protein and loading control overnight at 4°C.[2]

    • Wash the membrane three times with TBST.[2]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

    • Wash the membrane three times with TBST.[2]

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.[2]

    • Quantify the band intensity using densitometry software. Normalize the target protein level to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Workflow for PROTAC Design and Evaluation

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_optimization Optimization Design Rational Design (POI & E3 Ligands, Linker) Synthesis Chemical Synthesis of PROTAC Library Design->Synthesis Ternary_Assay Ternary Complex Formation Assays Synthesis->Ternary_Assay Degradation_Assay Western Blot for Protein Degradation (DC50, Dmax) Ternary_Assay->Degradation_Assay Permeability_Assay Cell Permeability Assays (e.g., Caco-2) Degradation_Assay->Permeability_Assay Optimization SAR Analysis & Linker Optimization Permeability_Assay->Optimization Optimization->Synthesis Iterative Refinement Lead_Candidate Lead Candidate Selection Optimization->Lead_Candidate

Caption: A typical workflow for the design and evaluation of PROTACs.

Protocol for Ternary Complex Formation Assays

Assessing the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for understanding the mechanism of action. Several biophysical techniques can be employed.

Example using NanoBRET™ Technology (Promega): [14] This is a live-cell assay to measure protein-protein interactions.

Principle: The target protein is expressed as a fusion with NanoLuc® luciferase (energy donor). The E3 ligase component (e.g., VHL, CRBN) is expressed as a fusion with HaloTag® (energy acceptor), which is labeled with a fluorescent ligand. PROTAC-induced proximity results in Bioluminescence Resonance Energy Transfer (BRET).[14]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmids for NanoLuc®-POI and HaloTag®-E3 ligase expression

  • Transfection reagent

  • HaloTag® NanoBRET® 618 Ligand

  • Nano-Glo® Live Cell Reagent

  • PROTAC compounds

  • Optional: Proteasome inhibitor (e.g., MG132) to prevent target degradation and allow complex accumulation[14]

Procedure:

  • Cell Transfection: Co-transfect cells with the NanoLuc®-POI and HaloTag®-E3 ligase plasmids.

  • Cell Plating: Plate the transfected cells into a 96-well assay plate and incubate for 24 hours.

  • Compound Treatment:

    • Pre-treat cells with MG132 (optional).[14]

    • Add serial dilutions of the PROTAC compounds to the wells.

  • Labeling and Detection:

    • Add the HaloTag® NanoBRET® 618 Ligand.

    • Add the Nano-Glo® Live Cell Reagent.

  • Data Acquisition: Measure luminescence at 460nm (donor) and 618nm (acceptor) using a plate reader.

  • Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). A bell-shaped curve is typically observed when plotting the BRET ratio against PROTAC concentration, with the "hook effect" appearing at high concentrations where binary complexes are favored.[14]

Conclusion and Future Directions

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[4] The empirical, "trial and error" approach to linker design is progressively being replaced by more rational, structure-guided strategies.[4] Advances in computational modeling and structural biology will be essential to gain a deeper understanding of the structure and dynamics of PROTAC ternary complexes.[5][15] This knowledge will be critical in addressing the current gaps in knowledge and accelerating the rational design of optimized PROTACs with enhanced therapeutic potential.[5]

References

A Technical Guide to Boc Protection in PEG Linkers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide on the theory, application, and practical execution of tert-butyloxycarbonyl (Boc) protection in polyethylene (B3416737) glycol (PEG) linkers, tailored for researchers, scientists, and professionals in the field of drug development.

The reversible protection of amine functionalities is a cornerstone of modern bioconjugation and drug development. Among the various protecting groups, the tert-butyloxycarbonyl (Boc) group stands out for its widespread use in conjunction with polyethylene glycol (PEG) linkers. Boc-protected PEG linkers are instrumental in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), by enabling controlled, stepwise conjugation strategies.[1][2] This guide provides a comprehensive overview of the chemistry, experimental protocols, and applications of Boc protection in PEG linkers.

The Core Principle: Controlled Reactivity

The primary function of the Boc group is to temporarily mask a primary or secondary amine on a PEG linker, preventing it from participating in unwanted side reactions.[1] This protecting group is stable under a variety of reaction conditions but can be readily removed under mildly acidic conditions, most commonly with trifluoroacetic acid (TFA), to reveal the reactive amine for subsequent conjugation steps.[3][4] This strategic protection and deprotection allows for precise control over the synthesis of heterobifunctional molecules, where different moieties are sequentially attached to the ends of the PEG linker.[2][5]

Quantitative Data on Boc Protection and Deprotection

The efficiency of both the protection and deprotection steps is critical for the overall success of a synthetic workflow. The following tables summarize typical reaction conditions and reported yields for these processes.

Table 1: Typical Conditions for Boc Protection of Amine-Terminated PEG

Amine SubstrateBoc ReagentBaseSolventTemperature (°C)Time (h)Yield (%)Reference(s)
Amine-PEG-Carboxylic AcidDi-tert-butyl dicarbonate (B1257347) (Boc)₂ON,N-Diisopropylethylamine (DIPEA)Dichloromethane (DCM)Room Temperature3Quantitative[6]
Substituted Pyrazole(Boc)₂ODIPEA / 4-Dimethylaminopyridine (DMAP)Dichloromethane (DCM)0 to Room Temperature285[1]
Various Amines(Boc)₂O-PEG-400Room Temperature0.5 - 291-98[7]
1,2,3,6-Tetrahydropyridine(Boc)₂O-Tetrahydrofuran (THF)0 to Room TemperatureOvernight89[8]

Table 2: Common Acidic Conditions for Boc Deprotection of PEG Linkers

Boc-Protected PEG SubstrateAcidic ReagentConcentration (v/v)SolventTemperature (°C)Time (h)NotesReference(s)
Component A-PEGn-BocTrifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)0 to Room Temperature1-3Amine salt often used directly.[9]
Boc-amino-PEG3-SSPyTrifluoroacetic Acid (TFA)25-50%Dichloromethane (DCM)Room Temperature0.5-2General conditions.[4]
Boc-protected PEG linker4M Hydrochloric Acid (HCl)-1,4-DioxaneRoom TemperatureVariesA stronger acid system.[4]
Poly(glycidyl tert-butylcarbamate)Trifluoroacetic Acid (TFA)50%Dichloromethane (DCM)0 to Room Temperature2.5Quantitative deprotection.[10]

Experimental Protocols

Detailed and reliable experimental procedures are crucial for reproducible results. The following sections provide step-by-step methodologies for the protection and deprotection of amine-terminated PEG linkers.

Protocol 1: Boc Protection of Amine-PEG-Carboxylic Acid

This protocol describes the protection of the terminal amine of a heterobifunctional PEG linker containing a carboxylic acid group.

Materials:

  • Amine-PEG-Carboxylic Acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Standard glassware for organic synthesis

  • Magnetic stirrer

Procedure:

  • Dissolve the Amine-PEG-Carboxylic Acid (1 equivalent) in anhydrous DCM.[6]

  • Add DIPEA (6 equivalents) to the solution.[6]

  • Add di-tert-butyl dicarbonate (2 equivalents) to the reaction mixture.[6]

  • Stir the reaction at room temperature for 3 hours.[6]

  • Monitor the reaction for the disappearance of the starting material using a suitable method such as the Kaiser test to detect free primary amines.[6] A negative Kaiser test indicates the completion of the reaction.[6]

  • Concentrate the reaction mixture to approximately half its original volume.[6]

  • Precipitate the product by adding the concentrated solution to cold diethyl ether.[6]

  • Isolate the precipitate by centrifugation.[6]

  • Wash the product with cold diethyl ether and dry under vacuum to yield the Boc-NH-PEG-COOH.[6]

Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines the standard procedure for removing the Boc protecting group to yield the free amine.

Materials:

  • Boc-protected PEG linker

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Toluene (B28343) (for co-evaporation)

  • Saturated sodium bicarbonate solution (optional, for neutralization)

  • Anhydrous sodium sulfate (B86663) (optional)

  • Standard glassware for organic synthesis

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in DCM to a concentration of 0.1-0.2 M.[4]

  • Cool the solution to 0°C in an ice bath.[4]

  • Add TFA to the desired final concentration (e.g., 20-50% v/v).[4]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[4] The deprotected amine, being more polar, will have a lower Rf value on TLC.[4]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[4]

  • Co-evaporate with toluene (3 times) to remove residual TFA.[4] The resulting product is the TFA salt of the deprotected amine, which can often be used directly in the next step.[4]

  • Optional Neutralization: To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[4]

Visualization of Workflows and Pathways

Graphical representations of experimental workflows and logical relationships can significantly aid in understanding the role of Boc-protected PEG linkers in complex synthetic strategies.

Boc_Protection_Deprotection_Cycle cluster_protection Boc Protection cluster_deprotection Boc Deprotection Amine_PEG H₂N-PEG-X Boc_Protected_PEG Boc-HN-PEG-X Amine_PEG->Boc_Protected_PEG (Boc)₂O, Base DCM, RT Deprotected_Amine H₃N⁺-PEG-X (TFA salt) Boc_Protected_PEG->Deprotected_Amine TFA, DCM 0°C to RT Deprotected_Amine->Amine_PEG Neutralization (optional) ADC_Synthesis_Workflow cluster_antibody_modification Step 1: Antibody Modification cluster_deprotection Step 2: Boc Deprotection cluster_drug_conjugation Step 3: Drug Conjugation Antibody Antibody Modified_Antibody Antibody-Linker-NH-Boc Antibody->Modified_Antibody Conjugation Linker Boc-NH-PEG-Linker Linker->Modified_Antibody Deprotected_Antibody Antibody-Linker-NH₂ Modified_Antibody->Deprotected_Antibody TFA / DCM ADC Antibody-Drug Conjugate (ADC) Deprotected_Antibody->ADC Conjugation Drug Cytotoxic Drug Drug->ADC PROTAC_Synthesis_Workflow Warhead Warhead-COOH Intermediate1 Warhead-PEG-NH-Boc Warhead->Intermediate1 Coupling (HATU, DIPEA) E3_Ligand E3 Ligase Ligand-NH₂ PROTAC PROTAC E3_Ligand->PROTAC Boc_PEG_Amine Boc-NH-PEG-NH₂ Boc_PEG_Amine->Intermediate1 Intermediate2 Warhead-PEG-NH₂ Intermediate1->Intermediate2 Boc Deprotection (TFA, DCM) Intermediate2->PROTAC Coupling

References

An In-depth Technical Guide to the Physicochemical Properties of Hydroxy-PEG7-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility and stability of Hydroxy-PEG7-CH2-Boc, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. Given the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines theoretical knowledge with data on analogous structures to offer a comprehensive understanding of its expected physicochemical properties.

Introduction to this compound

This compound, with the chemical formula C20H40O10 and a molecular weight of 440.53 g/mol , is a valuable tool in the field of drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker component, such as this compound, plays a crucial role in the efficacy of the PROTAC by dictating the distance and orientation between the two protein ligands and influencing the overall physicochemical properties of the molecule.

The structure of this compound consists of three key moieties:

  • A hydroxyl (-OH) group : Provides a reactive handle for conjugation to a ligand for the target protein.

  • A hydrophilic heptaethylene glycol (PEG7) spacer : Enhances aqueous solubility and provides flexibility to the PROTAC molecule.

  • A tert-butoxycarbonyl (Boc) protected carboxyl group : A stable protecting group that can be selectively removed under acidic conditions to reveal a carboxylic acid, which can then be coupled to a ligand for an E3 ubiquitin ligase.

Solubility Profile

Table 1: Expected Solubility of this compound in Common Laboratory Solvents

SolventExpected SolubilityRationale
WaterHighThe seven ethylene (B1197577) glycol units in the PEG chain are capable of forming hydrogen bonds with water molecules, significantly increasing aqueous solubility.[1]
Dimethyl Sulfoxide (DMSO)HighDMSO is a polar aprotic solvent that is an excellent solvent for a wide range of organic molecules, including those with polar functional groups.
Ethanol/MethanolHighThese polar protic solvents are generally good solvents for PEGylated compounds.
Dichloromethane (DCM)Moderate to HighDCM is a common solvent for many organic synthesis steps involving PEG linkers and Boc-protected compounds.
Diethyl EtherLowPEG compounds generally exhibit poor solubility in non-polar ethers.[2]
Hexanes/HeptaneLowAs a non-polar aliphatic hydrocarbon, it is not expected to effectively solvate the polar PEG chain.[2]

Stability Profile

The stability of this compound is primarily determined by the chemical stability of the ether linkages within the PEG chain and the acid-labile nature of the tert-butyl ester and the Boc protecting group.

Table 2: Expected Stability of this compound under Various Conditions

ConditionMoietyExpected StabilityRationale
pH
Acidic (pH < 4)tert-Butyl Ester & Boc GroupLabiletert-Butyl esters are readily cleaved under acidic conditions via an AAL1 mechanism, which involves the formation of a stable tert-butyl cation.[3][4]
PEG Chain (Ether Linkages)StableEther linkages are generally stable to acid-catalyzed hydrolysis under mild conditions.[5]
Neutral (pH 6-8)All MoietiesStableThe molecule is expected to be stable under neutral pH conditions.
Basic (pH > 9)tert-Butyl Ester & Boc GroupGenerally Stabletert-Butyl esters are significantly more resistant to base-catalyzed hydrolysis (BAC2 mechanism) compared to less sterically hindered esters due to the steric bulk of the tert-butyl group.[3]
PEG Chain (Ether Linkages)StableEther bonds are highly stable under basic conditions.[5]
Temperature
Ambient TemperatureAll MoietiesStableFor short-term storage and handling, the compound is expected to be stable.
Elevated TemperatureAll MoietiesPotential for DegradationProlonged exposure to high temperatures may lead to oxidative degradation of the PEG chain.
Storage
RecommendedAll MoietiesStableStore in a cool, dry place, protected from light. For long-term storage, keeping the compound at -20°C is recommended.

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of this compound.

4.1. Protocol for Determining Solubility

This protocol outlines a method for determining the solubility of the compound in various solvents using a simple saturation method.

Materials:

  • This compound

  • A selection of solvents (e.g., water, DMSO, ethanol, DCM)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • High-performance liquid chromatography (HPLC) or a suitable analytical instrument

Procedure:

  • Add a pre-weighed excess amount of this compound to a known volume of the desired solvent in a vial.

  • Cap the vial tightly and vortex the mixture vigorously for 2 minutes.

  • Place the vial on a rotator or shaker and agitate at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • After 24 hours, visually inspect the vial for the presence of undissolved solid.

  • Centrifuge the vial at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

  • Analyze the diluted sample by HPLC or another appropriate method to determine the concentration of the dissolved compound.

  • Calculate the solubility in mg/mL or other desired units.

4.2. Protocol for Assessing Stability

This protocol provides a framework for evaluating the stability of the compound under different pH and temperature conditions.

Materials:

  • This compound

  • Buffers of various pH values (e.g., pH 2, 4, 7, 9)

  • Incubators or water baths set to desired temperatures (e.g., 4 °C, 25 °C, 40 °C)

  • HPLC with a suitable column and detection method

Procedure:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile).

  • In separate vials, dilute the stock solution with the different pH buffers to a final known concentration.

  • For each pH condition, prepare multiple vials to be analyzed at different time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Incubate the vials at the desired temperatures.

  • At each time point, quench the reaction if necessary (e.g., by neutralizing the pH) and analyze the sample by HPLC.

  • Monitor the chromatogram for the appearance of degradation products and a decrease in the peak area of the parent compound.

  • Quantify the percentage of the remaining parent compound at each time point to determine the degradation rate.

Visualizations

Diagram 1: Role of this compound in PROTAC Assembly

PROTAC_Assembly cluster_0 This compound cluster_1 Ligand Synthesis linker HO-PEG7-CH2-Boc protac Functional PROTAC linker->protac Conjugation target_ligand Target Protein Ligand target_ligand->protac e3_ligand E3 Ligase Ligand e3_ligand->protac

Caption: Workflow of PROTAC synthesis utilizing the linker.

Diagram 2: Stability Profile Overview

Solubility_Workflow start Add Excess Compound to Solvent equilibrate Equilibrate for 24h start->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge supernatant Collect Supernatant centrifuge->supernatant analyze Analyze by HPLC supernatant->analyze end Calculate Solubility analyze->end

References

An In-depth Technical Guide to the Core Features of Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are specialized chemical tools that have become indispensable in modern drug development, bioconjugation, and materials science.[1] These linkers consist of a central PEG chain of a defined length, capped at each end by two different reactive functional groups.[2][3] This unique dual-reactivity allows for the precise and sequential connection of two distinct molecular entities, such as a targeting antibody and a cytotoxic drug, or a protein and a nanoparticle surface.[2][] The incorporation of the PEG spacer confers numerous advantageous properties, including enhanced solubility, improved pharmacokinetic profiles, and reduced immunogenicity of the final conjugate.[1][5] This guide provides a comprehensive overview of the core features of heterobifunctional PEG linkers, their applications, and the experimental methodologies used for their synthesis and characterization.

Core Features and Their Physicochemical Impact

The utility of heterobifunctional PEG linkers stems from a combination of the properties of the PEG backbone and the specificity of the terminal functional groups.

  • Dual Reactivity : The defining feature is the presence of two different functional groups at the termini.[2] This allows for controlled, stepwise conjugation reactions, minimizing the formation of undesirable homodimers or polymers.[6] A vast array of functional groups are available, enabling highly specific targeting of common chemical moieties on biomolecules, such as primary amines (lysine residues), thiols (cysteine residues), or carboxyl groups.[][8]

  • Hydrophilicity : The PEG chain is inherently hydrophilic, which helps to improve the solubility of hydrophobic drugs or proteins in aqueous environments, thereby reducing the risk of aggregation.[1][]

  • Biocompatibility and Reduced Immunogenicity : PEG is a non-toxic and biocompatible polymer approved by the FDA for clinical use.[9] When conjugated to a therapeutic agent, the PEG chain creates a hydrophilic shield that can mask epitopes on the molecule's surface, reducing its recognition by the immune system and subsequent clearance.[2][9]

  • Improved Pharmacokinetics : The increased hydrodynamic radius of a PEGylated molecule reduces its renal clearance rate, significantly extending its circulation half-life in the bloodstream.[10][11] This leads to prolonged therapeutic exposure and can reduce the required dosing frequency.

  • Customizable Spacer Length : The length of the PEG chain can be precisely controlled during synthesis.[] This allows for the optimization of the distance between the two conjugated molecules, which is critical for maintaining their biological activity and minimizing steric hindrance.[1][12]

  • Flexibility : The PEG backbone possesses significant rotational freedom, providing flexibility that can be crucial for applications like Proteolysis-Targeting Chimeras (PROTACs), where it enables the optimal orientation of a target protein and an E3 ligase to form a stable ternary complex.[1][6]

G cluster_features Core Features cluster_advantages Physicochemical & Biological Advantages F1 Dual Reactivity A1 Site-Specific Conjugation F1->A1 F2 Hydrophilic PEG Chain A2 Improved Solubility (Reduced Aggregation) F2->A2 A3 Reduced Immunogenicity F2->A3 A4 Prolonged Circulation (Longer Half-Life) F2->A4 F3 Customizable Length F3->A4 A5 Optimized Spacing & Minimized Steric Hindrance F3->A5 F4 Flexibility A6 Formation of Stable Ternary Complexes (PROTACs) F4->A6 F5 Biocompatibility F5->A3

Logical relationship between core features and resulting advantages.

Quantitative Data Summary

The physicochemical properties of heterobifunctional PEG linkers are highly tunable. The choice of molecular weight and chain length is a critical parameter that directly influences the pharmacokinetic profile of the resulting bioconjugate.

Table 1: Common Heterobifunctional PEG Linker End Groups and Their Targets

Functional Group Target Moiety Resulting Bond Key Characteristics
NHS Ester Primary Amine (-NH₂) Amide High reactivity at pH 7-9, forms stable bond.[13]
Maleimide (B117702) Thiol/Sulfhydryl (-SH) Thioether Highly specific for thiols at pH 6.5-7.5.[5]
Azide (-N₃) Alkyne/DBCO Triazole Used in "Click Chemistry", bioorthogonal and highly efficient.[14][15]
Carboxylic Acid (-COOH) Primary Amine (-NH₂) Amide Requires activation (e.g., with EDC/NHS) to react.[16][17]
Aldehyde (-CHO) N-terminal Amine (-NH₂) Imine (reduced to Amine) Allows for N-terminal specific modification at controlled pH.[18]

| Pyridyl Disulfide (-OPSS) | Thiol/Sulfhydryl (-SH) | Disulfide | Forms a cleavable disulfide bond.[19] |

Table 2: Impact of PEG Chain Molecular Weight (MW) on Pharmacokinetics

PEG MW (kDa) Application Example Observation Reference(s)
2 vs. 5 vs. 10 Folate-linked Liposomes Increased PEG linker length enhanced tumor accumulation and antitumor activity in vivo. [20]
2 vs. 5 vs. 20 Polymer-based Micelles Longer PEG chains prevented aggregation and increased blood circulation half-life from 4.6 min (5 kDa) to 17.7 min (20 kDa). [10]
0.75 vs. 2 vs. 5 Chitosan Nanoparticles Increasing PEG MW decreased uptake by macrophages and prolonged blood circulation time. [21]

| > 40 | General | PEG chains above ~40 kDa are generally less efficiently cleared by the kidneys. |[12] |

Key Applications and Workflows

Heterobifunctional PEG linkers are central to the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and PROTACs.

Antibody-Drug Conjugates (ADCs)

In ADCs, a linker connects a potent cytotoxic drug to a monoclonal antibody that targets a tumor-specific antigen. This ensures that the drug is delivered directly to cancer cells, minimizing systemic toxicity.[2][]

G Ab Targeting Antibody (e.g., with Lysine -NH₂) Step1 Step 1: Reaction (Antibody + Linker) Ab->Step1 Linker Heterobifunctional Linker (e.g., NHS-PEG-Maleimide) Linker->Step1 Drug Cytotoxic Drug (e.g., with Thiol -SH) Step2 Step 2: Conjugation & Purification Drug->Step2 Intermediate Activated Antibody (Ab-PEG-Maleimide) Step1->Intermediate Intermediate->Step2 ADC Final Antibody-Drug Conjugate (ADC) Step2->ADC

General experimental workflow for ADC synthesis.
Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are novel therapeutic agents that co-opt the cell's natural protein disposal system. A PROTAC is a heterobifunctional molecule that binds simultaneously to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] The PEG linker is critical for spanning the distance between the two proteins and enabling the formation of a productive ternary complex.[6]

G cluster_protac PROTAC Action Protac PROTAC (Target Binder - PEG Linker - E3 Binder) Ternary Ternary Complex (Target-PROTAC-E3) Protac->Ternary Target Target Protein Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary UbTarget Ubiquitinated Target Protein Ternary->UbTarget Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome UbTarget->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

Signaling pathway for PROTAC-mediated protein degradation.

Experimental Protocols

Protocol 1: General Two-Step Conjugation using NHS-PEG-Maleimide Linker

This protocol outlines the conjugation of a protein containing primary amines (Protein-NH₂) to a molecule containing a sulfhydryl group (Molecule-SH).

Materials:

  • Protein-NH₂ in a suitable buffer (e.g., PBS, pH 7.4)

  • Molecule-SH in a suitable buffer

  • NHS-PEG-Maleimide linker

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching reagent (e.g., cysteine or 2-mercaptoethanol)

  • Desalting column (e.g., Sephadex G-25)

  • Size-Exclusion Chromatography (SEC) system for purification

Methodology:

  • Step 1: Reaction of Linker with Protein-NH₂ a. Dissolve the NHS-PEG-Maleimide linker in a dry, amine-free solvent (like DMSO) immediately before use. b. Add a 5- to 20-fold molar excess of the dissolved linker to the Protein-NH₂ solution. c. Incubate the reaction for 30-60 minutes at room temperature. d. Remove the excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer. This yields the Maleimide-activated protein intermediate (Protein-PEG-Maleimide).[5]

  • Step 2: Reaction of Intermediate with Molecule-SH a. Immediately add the Molecule-SH to the desalted Protein-PEG-Maleimide solution. A 1.5- to 5-fold molar excess of the sulfhydryl molecule is recommended. b. Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. c. To quench the reaction and cap any unreacted maleimide groups, add a quenching reagent like cysteine.[5]

  • Step 3: Purification a. Purify the final conjugate using Size-Exclusion Chromatography (SEC) to separate the desired conjugate from unreacted components and aggregates.[5]

Protocol 2: Characterization of PEGylated Proteins

Successful PEGylation must be confirmed and characterized to determine purity and the degree of modification.

1. SDS-PAGE Analysis

  • Principle : Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) separates proteins based on their molecular weight. Successful PEGylation increases the mass of the protein, causing it to migrate slower and appear as a band higher up on thegel compared to the unmodified protein.[11]

  • Procedure :

    • Prepare a suitable acrylamide (B121943) concentration gel (e.g., 4-12% gradient).

    • Load samples of the unmodified protein, the reaction mixture, and the purified PEGylated protein.

    • Run the gel under standard conditions.

    • Stain the gel (e.g., with Coomassie Blue) and visualize the bands. A distinct shift to a higher apparent molecular weight confirms PEGylation.[11]

2. Size-Exclusion Chromatography (SEC-HPLC)

  • Principle : SEC separates molecules based on their hydrodynamic size. PEGylation increases the size of the protein, causing it to elute earlier from the column than the smaller, unmodified protein.[22]

  • Procedure :

    • Equilibrate an SEC column with a suitable mobile phase (e.g., PBS).

    • Inject the purified PEGylated protein sample.

    • Monitor the elution profile using UV absorbance at 280 nm.

    • The purity of the conjugate can be assessed by the peak area of the PEGylated protein relative to any peaks corresponding to aggregates or unreacted protein.[22]

3. Mass Spectrometry (MS)

  • Principle : Mass spectrometry provides a precise measurement of the molecular weight of the conjugate, allowing for the confirmation of the number of PEG linkers attached to each protein.[23] Techniques like MALDI-TOF or ESI-MS are commonly used.[9][22]

  • Procedure :

    • Ensure the sample is highly purified and buffer-exchanged into a volatile buffer (e.g., ammonium (B1175870) acetate) to be compatible with MS analysis.[24]

    • Analyze the sample using MALDI-TOF or LC-MS.

    • The mass difference between the PEGylated and unmodified protein corresponds to the total mass of the attached PEG linkers. Dividing this mass difference by the molecular weight of a single linker determines the degree of PEGylation.[22][23]

Conclusion

Heterobifunctional PEG linkers are powerful and versatile tools that have significantly impacted the field of drug delivery and bioconjugation. Their unique combination of dual reactivity, biocompatibility, and tunable physicochemical properties allows for the rational design of sophisticated therapeutic and diagnostic agents.[1][25] By providing control over solubility, stability, pharmacokinetics, and molecular spacing, these linkers enable the development of more effective and safer treatments for a range of diseases, from cancer to inflammatory disorders. A thorough understanding of their core features and the analytical methods for their characterization is essential for any researcher working to harness their full potential.

References

A Technical Guide to PEGylation for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

November 2025

Executive Summary

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a molecule, is a cornerstone of biopharmaceutical development, dramatically enhancing the therapeutic efficacy of proteins, peptides, and other biologics. This process increases the hydrodynamic size of the molecule, which in turn extends its plasma half-life by reducing renal clearance.[1] Furthermore, the hydrophilic PEG chains create a protective layer that can shield the conjugated molecule from proteolytic degradation and reduce its immunogenicity and antigenicity.[1][2] This guide provides an in-depth overview of PEGylation, covering the fundamental principles, chemical strategies, detailed experimental protocols, and characterization techniques essential for its successful application in a research and development setting.

Core Principles of PEGylation

The primary goal of PEGylation is to improve a drug's pharmacokinetic and pharmacodynamic profile. This is achieved through several key mechanisms:

  • Prolonged Circulation Half-Life: By increasing the molecule's size, PEGylation slows its filtration by the kidneys, leading to a longer duration of action in the bloodstream.[1]

  • Increased Stability: The PEG polymer sterically hinders the approach of proteolytic enzymes, protecting the therapeutic from degradation.[2][3]

  • Enhanced Solubility: PEG is highly water-soluble and can increase the solubility of hydrophobic drugs, making them more suitable for intravenous administration.[4]

  • Reduced Immunogenicity: The PEG chain can mask antigenic epitopes on the protein surface, preventing recognition by the immune system and reducing the risk of an immune response.[1][2][3]

Generations of PEGylation

PEGylation strategies have evolved from non-specific, random conjugations to highly specific, controlled methods.

  • First-Generation PEGylation: This approach involves the random attachment of linear PEG chains to multiple sites on a protein, typically targeting the abundant lysine (B10760008) residues. While effective at increasing molecular weight, this method results in a heterogeneous mixture of positional isomers and multi-PEGylated species, which can be challenging to characterize and may lead to a significant loss of biological activity.[5][][7]

  • Second-Generation PEGylation: This strategy focuses on site-specific conjugation to produce a more homogeneous product. This is achieved using PEGs with more specific reactive groups or by employing branched PEG structures to improve shielding and pharmacological properties.[][7] Site-specific methods, such as N-terminal PEGylation, minimize the impact on the protein's active sites, better-preserving its biological function.[5][8]

Quantitative Impact of PEGylation

The effects of PEGylation are quantifiable and depend significantly on the size, structure, and attachment site of the PEG polymer. The following tables summarize key quantitative data from various studies.

Table 1: Effect of PEG Molecular Weight on Pharmacokinetics
ProteinNative Half-Life (t½)PEG Size (kDa)PEGylated Half-Life (t½)Fold IncreaseReference
TNYL-RAW Peptide< 10 min (in mouse)40 (branched)~24 hours (in mouse)>144[9]
Trypsin~45 min5~180 min4[10]
Human Serum Albumin~19 days5N/A (hydrodynamic radius increase)N/A[7]
Human Serum Albumin~19 days10N/A (hydrodynamic radius increase)N/A[7]
Human Serum Albumin~19 days20N/A (hydrodynamic radius increase)N/A[7]

Note: Half-life can vary significantly based on the animal model and experimental conditions.

Table 2: Effect of PEGylation on In Vitro Biological Activity
EnzymePEG Size (kDa)Degree of PEGylationRetained Activity (%)Key FindingsReference
α-Chymotrypsin0.7, 2, 51-9 PEGs/molecule~50-60%Activity decrease was dependent on the number of attached PEGs, but independent of PEG size.[4]
Trypsin5N/A~50% (with CC linker)The choice of chemical linker significantly impacted the retained activity.[10]
L-Asparaginase5, 10, 20, 40N/AN/A (Km increased)PEGylation increased the Michaelis-Menten constant (Km), indicating lower substrate affinity.[11]
Interferon-α2a40 (branched)17%A significant decrease in activity was compensated by improved pharmacokinetics.[12]

Key PEGylation Chemistries & Methodologies

The choice of PEGylation chemistry is critical and depends on the available functional groups on the target molecule and the desired degree of specificity.

Amine-Reactive PEGylation (Lysine and N-Terminus)

This is the most common PEGylation strategy due to the abundance of lysine residues on the surface of most proteins.

  • NHS Ester Chemistry: PEG-NHS esters react with primary amines (ε-amino group of lysine and the α-amino group of the N-terminus) under mild conditions (pH 7-9) to form stable amide bonds.[13]

  • Aldehyde Chemistry (Reductive Amination): PEG-aldehyde reagents react with primary amines to form an initial Schiff base, which is then reduced to a stable secondary amine using a mild reducing agent like sodium cyanoborohydride. By controlling the reaction pH (typically pH 5.0-6.0), this method can be highly selective for the N-terminal amine, as the lysine ε-amino groups are predominantly protonated and less reactive.[8][14][15]

Thiol-Reactive PEGylation (Cysteine)

This method provides a high degree of site-specificity as free cysteine residues are relatively rare in proteins.

  • Maleimide Chemistry: PEG-maleimide derivatives react specifically with the sulfhydryl group of cysteine residues via a Michael addition reaction, forming a stable thioether bond. This reaction is most efficient at a pH between 6.5 and 7.5.[16][17] Often, a cysteine residue is introduced at a specific site on the protein via genetic engineering to serve as a handle for PEGylation.[8]

Experimental Protocols

The following are detailed protocols for common PEGylation and purification procedures.

Protocol 1: N-Terminal Selective PEGylation using PEG-Aldehyde

This protocol is designed to preferentially label the N-terminus of a protein using reductive amination.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., 100 mM MES or HEPES)

  • mPEG-Propionaldehyde (e.g., 20 kDa)

  • Sodium Cyanoborohydride (NaBH₃CN) solution (freshly prepared, e.g., 500 mM in water)

  • Reaction Buffer: 100 mM MES, pH 5.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Purification system (SEC or IEX)

Procedure:

  • Protein Preparation: Dissolve or dialyze the protein into the Reaction Buffer to a final concentration of 2-5 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the mPEG-Aldehyde in the Reaction Buffer.

  • Reaction Setup:

    • Add the mPEG-Aldehyde solution to the protein solution to achieve a 5 to 20-fold molar excess of PEG over protein. Mix gently by inversion.

    • Add the NaBH₃CN stock solution to a final concentration of 20 mM.

  • Incubation: Incubate the reaction mixture at 4°C with gentle stirring for 12-24 hours. The optimal time should be determined empirically for each specific protein.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM to consume any unreacted PEG-aldehyde. Incubate for 30 minutes at 4°C.

  • Purification: Proceed immediately to purification via Size Exclusion Chromatography (Protocol 5.3) or Ion Exchange Chromatography (Protocol 5.4) to separate the PEGylated protein from unreacted PEG, protein, and other reagents.

  • Characterization: Analyze the collected fractions by SDS-PAGE to confirm the increase in apparent molecular weight and estimate the degree of PEGylation.

Protocol 2: Cysteine-Specific PEGylation using PEG-Maleimide

This protocol is for the site-specific labeling of a protein containing a free sulfhydryl group.

Materials:

  • Protein with a free cysteine residue

  • mPEG-Maleimide (e.g., 20 kDa)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.0, containing 1-2 mM EDTA.

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

  • Purification system (SEC or IEX)

Procedure:

  • Protein Preparation: Dissolve or dialyze the protein into the Reaction Buffer to a final concentration of 1-10 mg/mL. If the cysteine residue is in a disulfide bond, pre-treat the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce it. Remove excess TCEP using a desalting column.

  • Reagent Preparation: Immediately before use, dissolve the mPEG-Maleimide in the Reaction Buffer to create a stock solution (e.g., 100 mg/mL).[16]

  • Reaction Setup: Add the mPEG-Maleimide stock solution to the protein solution to achieve a 10 to 20-fold molar excess of PEG over the protein.[16]

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.[16]

  • Purification: Separate the PEGylated conjugate from unreacted reagents and unmodified protein using Size Exclusion Chromatography (Protocol 5.3) or Ion Exchange Chromatography (Protocol 5.4).[16]

  • Characterization: Analyze the purified fractions by SDS-PAGE. The PEGylated protein will exhibit a significant shift in molecular weight. Mass spectrometry can be used to confirm site-specific modification.

Protocol 3: Purification by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. It is effective for removing unreacted PEG and other small molecule reagents from the larger PEG-protein conjugate.[]

Materials:

  • SEC column (e.g., Superdex 200 or similar, chosen based on the size of the conjugate)

  • Chromatography system (e.g., AKTA or similar FPLC/HPLC system)

  • Mobile Phase/Elution Buffer: PBS or another suitable buffer, pH 7.4.

Procedure:

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of the Mobile Phase at a flow rate appropriate for the column (e.g., 0.5-1.0 mL/min).

  • Sample Loading: Concentrate the reaction mixture if necessary and inject it onto the column. The sample volume should typically be less than 2-5% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the Mobile Phase isocratically.

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The PEGylated protein conjugate, having the largest hydrodynamic size, will elute first, followed by the unmodified protein, and finally the smaller unreacted PEG reagent.

  • Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the pure PEGylated product.

Protocol 4: Purification by Ion Exchange Chromatography (IEX)

IEX separates molecules based on their net surface charge. PEGylation shields the protein's surface charges, altering its interaction with the IEX resin and allowing for the separation of mono-PEGylated, multi-PEGylated, and unmodified protein species.[][18]

Materials:

  • IEX column (Cation exchange, e.g., SP Sepharose, or Anion exchange, e.g., Q Sepharose, chosen based on the protein's pI and the buffer pH)

  • Chromatography system

  • Binding Buffer (Buffer A): Low ionic strength buffer, e.g., 20 mM Tris-HCl, pH 8.0.

  • Elution Buffer (Buffer B): High ionic strength buffer, e.g., 20 mM Tris-HCl + 1 M NaCl, pH 8.0.

Procedure:

  • Sample Preparation: Exchange the buffer of the reaction mixture into the Binding Buffer using a desalting column or dialysis.

  • System Equilibration: Equilibrate the IEX column with Binding Buffer until the UV baseline and conductivity are stable.

  • Sample Loading: Load the prepared sample onto the column.

  • Wash: Wash the column with Binding Buffer to remove any unbound material.

  • Elution: Elute the bound species using a linear gradient of increasing ionic strength (e.g., 0-100% Elution Buffer over 20 column volumes).

  • Fraction Collection: Collect fractions across the gradient and monitor the UV absorbance at 280 nm. Typically, the more highly PEGylated species will elute earlier (at lower salt concentration) than the less PEGylated and unmodified protein due to charge shielding by the PEG chains.

  • Analysis: Analyze fractions by SDS-PAGE to identify the desired PEGylated species.

Visualizations: Pathways and Workflows

The following diagrams illustrate key concepts and processes in PEGylation.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Characterization P Protein Preparation (Buffer Exchange, Concentration) Mix Reaction Mixture (Protein + PEG Reagent) P->Mix R PEG Reagent (Activation/Dissolution) R->Mix Inc Incubation (Controlled Temp & Time) Mix->Inc Q Quenching (Stop Reaction) Inc->Q Chrom Chromatography (SEC or IEX) Q->Chrom Frac Fraction Collection Chrom->Frac SDS SDS-PAGE Frac->SDS MS Mass Spectrometry Frac->MS Activity Activity Assay Frac->Activity Final Pure PEG-Protein Conjugate Frac->Final stealth_effect cluster_native Native Protein cluster_pegylated PEGylated Protein NP Therapeutic Protein Epitope Antigenic Epitope PP Therapeutic Protein PEG Hydrated PEG Cloud (Steric Shield) ImmuneCell Immune Cell / Protease ImmuneCell->NP Recognition & Degradation ImmuneCell->PP Blocked peg_generations cluster_protein1 First-Gen Product cluster_protein2 Second-Gen Product Gen1 First Generation Random Lysine Targeting Heterogeneous Mixture Linear PEG Potential Activity Loss cluster_protein1 cluster_protein1 Gen1->cluster_protein1 Results in Gen2 Second Generation Site-Specific Targeting (N-terminus, Cysteine) Homogeneous Product Branched or Linear PEG Preserved Activity cluster_protein2 cluster_protein2 Gen2->cluster_protein2 Results in P1 Protein peg1 PEG P1->peg1 peg2 PEG P1->peg2 peg3 PEG P1->peg3 P2 Protein peg4 PEG P2->peg4

References

Hydroxy-PEG7-CH2-Boc: A Technical Guide for Researchers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG7-CH2-Boc is a heterobifunctional linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. This technical guide provides an in-depth overview of this compound, including its commercial availability, physicochemical properties, and its application in the synthesis of PROTACs. Detailed experimental protocols and visual diagrams of key processes are provided to aid researchers in its effective utilization.

Core Concepts: The Role of PEG Linkers in PROTACs

PROTACs are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC by influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).

Polyethylene glycol (PEG) linkers, such as this compound, are widely used in PROTAC design due to their favorable properties:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of often hydrophobic PROTAC molecules.[1]

  • Improved Permeability: PEG linkers can enhance the cell permeability of PROTACs, which is crucial for reaching their intracellular targets.[1]

  • Optimal Conformation: The flexibility of the PEG chain allows for the necessary spatial orientation of the two ligands to facilitate the formation of a stable and productive ternary complex.

Commercial Availability and Physicochemical Properties

This compound (CAS No. 2378049-28-4) is commercially available from several suppliers. The table below summarizes key information from various sources.

SupplierCatalog NumberPurityAvailable Quantities
CATO ChemicalC1826916Not SpecifiedInquiry
乐研试剂 (LeYan Reagents)Not Specified98%Inquiry
CymitQuimicaTM-T1804698%Inquiry
Sobekbio BiosciencesT1804698%1mg, 5mg, 10mg, 25mg, 50mg, 100mg
希恩思试剂 (Cnsreagents)Not SpecifiedNot SpecifiedInquiry

Physicochemical Data:

PropertyValue
CAS Number 2378049-28-4
Molecular Formula C20H40O10
Molecular Weight 440.53 g/mol

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a multi-step process. The following is a generalized protocol that can be adapted based on the specific warhead (POI ligand) and E3 ligase ligand being used. This protocol assumes the warhead contains a suitable nucleophile (e.g., an amine) and the E3 ligase ligand has a carboxylic acid for amide bond formation.

Step 1: Activation of the Terminal Hydroxyl Group of the Linker

The terminal hydroxyl group of this compound needs to be activated to facilitate coupling with the first ligand. A common method is tosylation.

Reagents and Materials:

  • This compound

  • Tosyl chloride (TsCl)

  • Triethylamine (B128534) (TEA) or Pyridine

  • Dichloromethane (DCM)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) or pyridine.

  • Add tosyl chloride (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the tosylated linker.

Step 2: Coupling of the Activated Linker with the First Ligand (Warhead)

This step involves the reaction of the activated linker with the warhead, which typically contains a nucleophilic group like a primary or secondary amine.

Reagents and Materials:

  • Tosylated this compound (from Step 1)

  • Warhead with an amine functionality (e.g., JQ1 amine derivative)

  • A suitable base (e.g., potassium carbonate or DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen atmosphere

Procedure:

  • Dissolve the warhead (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add the base (e.g., K2CO3, 2.0 eq).

  • Add the tosylated linker (1.1 eq) dissolved in a small amount of anhydrous DMF.

  • Stir the reaction at room temperature or elevated temperature (e.g., 60 °C) until completion, monitoring by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the Warhead-Linker-Boc intermediate.

Step 3: Boc Deprotection

The Boc protecting group on the other end of the linker is removed to reveal a carboxylic acid, which will then be coupled to the E3 ligase ligand.

Reagents and Materials:

  • Warhead-Linker-Boc intermediate (from Step 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Warhead-Linker-Boc intermediate in DCM.

  • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.[2]

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[2]

  • The resulting Warhead-Linker-COOH is often used in the next step without further purification.

Step 4: Amide Coupling with the E3 Ligase Ligand

The final step is the formation of an amide bond between the deprotected linker-warhead intermediate and the E3 ligase ligand.

Reagents and Materials:

  • Warhead-Linker-COOH (from Step 3)

  • E3 ligase ligand with an amine functionality (e.g., pomalidomide (B1683931) derivative)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

  • Nitrogen atmosphere

Procedure:

  • Dissolve the Warhead-Linker-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.[2]

  • Add the E3 ligase ligand (1.1 eq) to the reaction mixture.[2]

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.[2]

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[2]

  • Purify the final PROTAC by preparative HPLC.

Mandatory Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_Cell Cell cluster_Ternary Ternary Complex Formation POI Target Protein (POI) POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex POI->POI_PROTAC_E3 Binding PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->POI_PROTAC_E3 E3_Ligase E3 Ubiquitin Ligase E3_Ligase->POI_PROTAC_E3 Recruitment POI_PROTAC_E3->PROTAC Recycling POI_PROTAC_E3->E3_Ligase Ub_POI Poly-ubiquitinated POI POI_PROTAC_E3->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->POI_PROTAC_E3 Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis and Evaluation

PROTAC_Workflow cluster_Synthesis PROTAC Synthesis cluster_Evaluation In Vitro Evaluation Start Start: This compound Step1 Step 1: Activate Terminal Hydroxyl Start->Step1 Step2 Step 2: Couple with Warhead Step1->Step2 Step3 Step 3: Boc Deprotection Step2->Step3 Step4 Step 4: Couple with E3 Ligase Ligand Step3->Step4 Purification Purification (HPLC) Step4->Purification Cell_Treatment Treat Cells with PROTAC Purification->Cell_Treatment Characterized PROTAC Western_Blot Western Blot for Target Degradation Cell_Treatment->Western_Blot DC50_Dmax Determine DC50 & Dmax Western_Blot->DC50_Dmax

References

Navigating the Safe Use of Hydroxy-PEG7-CH2-Boc: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling of specialized chemical reagents is paramount. This guide provides an in-depth overview of the safety protocols and handling guidelines for Hydroxy-PEG7-CH2-Boc, a PEG-based PROTAC (Proteolysis Targeting Chimera) linker utilized in the synthesis of molecules for targeted protein degradation.

While detailed toxicological and environmental impact data for this compound is not extensively documented in publicly available literature, a robust safety framework can be constructed based on information from suppliers and the general properties of polyethylene (B3416737) glycol (PEG) compounds. This guide synthesizes the available data to provide clear recommendations for safe laboratory practices.

Core Chemical and Physical Properties

A foundational aspect of safe handling is the awareness of the compound's physical and chemical characteristics. This information is crucial for proper storage, handling, and emergency preparedness.

PropertyValue
CAS Number 2378049-28-4
Molecular Formula C20H40O10
Molecular Weight 440.53 g/mol
Recommended Storage Sealed in a dry environment at 2-8°C

Hazard Identification and Safety Precautions

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

To mitigate these risks, adherence to the following precautionary statements is mandatory:

Precautionary CodeDescription
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.
P264 Wash skin thoroughly after handling.
P270 Do not eat, drink or smoke when using this product.
P271 Use only outdoors or in a well-ventilated area.
P280 Wear protective gloves/ eye protection/ face protection.
P301+P312 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302+P352 IF ON SKIN: Wash with plenty of water.
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330 Rinse mouth.
P332+P313 If skin irritation occurs: Get medical advice/attention.
P337+P313 If eye irritation persists: Get medical advice/attention.
P362 Take off contaminated clothing and wash before reuse.
P403+P233 Store in a well-ventilated place. Keep container tightly closed.
P405 Store locked up.
P501 Dispose of contents/container in accordance with local/regional/national/international regulations.

Experimental Protocols: A General Framework for Handling

Personal Protective Equipment (PPE) Decision Workflow

The selection of appropriate PPE is the first line of defense against chemical exposure. The following decision tree illustrates a logical approach to PPE selection when working with this compound.

PPE_Selection start Start: Handling This compound check_ventilation Is the work area well-ventilated (e.g., fume hood)? start->check_ventilation ventilation_yes Proceed with standard laboratory ventilation. check_ventilation->ventilation_yes Yes ventilation_no Use respiratory protection (e.g., N95 respirator). check_ventilation->ventilation_no No check_splash Is there a risk of splashing? ventilation_yes->check_splash ventilation_no->check_splash splash_yes Wear safety goggles and a face shield. check_splash->splash_yes Yes splash_no Wear safety glasses with side shields. check_splash->splash_no No check_contact Is direct skin contact likely? splash_yes->check_contact splash_no->check_contact contact_yes Wear nitrile gloves and a lab coat. check_contact->contact_yes Yes contact_no Wear nitrile gloves. check_contact->contact_no No end End: Proceed with Experiment contact_yes->end contact_no->end

PPE selection workflow for handling this compound.
General Laboratory Handling Workflow

A systematic approach to handling this reagent in the laboratory minimizes the risk of accidents and ensures the integrity of the experiment.

Lab_Workflow start Start: Retrieve from Storage (2-8°C) equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh Required Amount in a Fume Hood equilibrate->weigh dissolve Dissolve in an Appropriate Solvent weigh->dissolve reaction Perform Synthesis/ Bioconjugation dissolve->reaction cleanup Clean Work Area and Equipment reaction->cleanup dispose Dispose of Waste (Follow P501) cleanup->dispose end End: Store Remaining Reagent dispose->end

A general workflow for the laboratory use of chemical reagents.
Spill Response Protocol

In the event of an accidental spill, a clear and practiced response protocol is essential to ensure the safety of all laboratory personnel.

Spill_Response spill Spill Occurs evacuate Evacuate Immediate Area and Alert Others spill->evacuate assess Assess Spill Size and Hazard Level evacuate->assess small_spill Small Spill: Personnel can handle assess->small_spill Small large_spill Large Spill: Contact EHS assess->large_spill Large ppe Don Appropriate PPE small_spill->ppe contain Contain the Spill with Inert Absorbent Material ppe->contain collect Collect Absorbed Material into a Sealed Container contain->collect decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of Waste as Hazardous Material decontaminate->dispose report Report the Incident dispose->report

A flowchart for responding to an accidental chemical spill.

Conclusion

The responsible and safe handling of this compound is achievable through a combination of awareness of its potential hazards, the consistent use of appropriate personal protective equipment, and adherence to established laboratory protocols for handling, storage, and waste disposal. As with all chemical reagents, researchers should always consult any available Safety Data Sheets and institutional safety guidelines before commencing work. As the body of research on PROTACs and their linkers expands, it is anticipated that more detailed safety and handling data for specific molecules like this compound will become available. Until then, a cautious and well-informed approach is the cornerstone of laboratory safety.

Hydroxy-PEG7-CH2-Boc: A Technical Review of its Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG7-CH2-Boc is a heterobifunctional molecule featuring a seven-unit polyethylene (B3416737) glycol (PEG) chain. One terminus of the molecule is a hydroxyl group (-OH), while the other is a tert-butyloxycarbonyl (Boc)-protected carboxylic acid. This compound is primarily recognized and utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5] Its PEG structure imparts hydrophilicity, which can be advantageous for improving the solubility and pharmacokinetic properties of the resulting PROTAC molecules.

While this compound is commercially available and marketed for its utility in PROTAC synthesis, a comprehensive review of publicly available scientific literature and patents reveals a notable absence of specific drug candidates or detailed biological studies employing this exact linker. Therefore, this guide will focus on the established role of PEG linkers in PROTACs and provide a generalized framework for the application of this compound based on common synthetic and experimental methodologies in the field.

The Role of PEG Linkers in PROTACs

PROTACs are innovative therapeutic modalities that co-opt the body's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins associated with disease. These chimeric molecules are composed of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.

The linker is a critical determinant of a PROTAC's efficacy. Its length, rigidity, and chemical composition influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. PEG linkers, such as those derived from this compound, are frequently employed due to their ability to:

  • Enhance Solubility: The hydrophilic nature of the PEG chain can counteract the often-hydrophobic character of the warhead and E3 ligase ligands, thereby improving the overall solubility of the PROTAC.

  • Improve Permeability: By modulating the physicochemical properties of the PROTAC, PEG linkers can enhance its ability to cross cell membranes and reach its intracellular target.

  • Provide Optimal Spacing: The flexibility and defined length of the PEG chain can provide the necessary distance and orientation for the warhead and E3 ligase ligand to bind to their respective proteins simultaneously, facilitating the formation of the ternary complex.

Hypothetical Experimental Workflow for the Application of this compound in PROTAC Synthesis

The following section outlines a generalized experimental protocol for the synthesis of a PROTAC using this compound as a linker. This is a representative workflow and would require optimization for specific target proteins and E3 ligase ligands.

Diagram: General PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow A This compound B Activation of Hydroxyl Group A->B C Activated PEG7 Linker B->C E Conjugation to Warhead C->E D Target Protein Ligand (Warhead) D->E F Warhead-PEG7-CH2-Boc E->F G Boc Deprotection F->G H Warhead-PEG7-CH2-COOH G->H I Amide Coupling H->I K Final PROTAC Molecule I->K J E3 Ligase Ligand J->I L Purification and Characterization K->L M Purified PROTAC L->M

Caption: A generalized workflow for synthesizing a PROTAC using this compound.

Experimental Protocol
  • Activation of the Hydroxyl Group: The terminal hydroxyl group of this compound can be activated for conjugation. A common method is conversion to a mesylate or tosylate by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a non-nucleophilic base such as triethylamine (B128534) or diisopropylethylamine in an aprotic solvent like dichloromethane.

  • Conjugation to the Target Protein Ligand (Warhead): The activated PEG linker is then reacted with a nucleophilic group (e.g., an amine or phenol) on the warhead molecule. This is typically performed in a polar aprotic solvent such as dimethylformamide (DMF).

  • Boc Deprotection: The Boc protecting group on the carboxylic acid terminus is removed under acidic conditions, commonly with trifluoroacetic acid (TFA) in dichloromethane. This exposes the carboxylic acid for the subsequent coupling reaction.

  • Amide Coupling with the E3 Ligase Ligand: The free carboxylic acid of the warhead-linker conjugate is then coupled to an amine group on the E3 ligase ligand. This amide bond formation is typically mediated by a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like diisopropylethylamine in DMF.

  • Purification and Characterization: The final PROTAC molecule is purified to a high degree using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the compound are confirmed by analytical methods like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

PROTAC Mechanism of Action and Evaluation

Once a PROTAC is synthesized, its biological activity is assessed. The following diagram illustrates the mechanism of action of a PROTAC.

Diagram: PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC PROTAC Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3Ligase E3 Ubiquitin Ligase E3Ligase->Ternary PolyUb Poly-ubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Degradation Degradation Proteasome->Degradation Fragments Peptide Fragments Degradation->Fragments

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

In Vitro and Cellular Assays
  • Biochemical Assays: The binding affinity of the PROTAC for both the target protein and the E3 ligase can be determined using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

  • Cellular Assays: The efficacy of the PROTAC in degrading the target protein is assessed in cultured cells. Western blotting or quantitative mass spectrometry can be used to measure the levels of the target protein following treatment with the PROTAC. Key metrics include the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).

Quantitative Data

As previously stated, there is no publicly available quantitative data specifically for PROTACs or other bioconjugates synthesized using this compound. Researchers developing novel PROTACs would need to generate this data through the experimental procedures outlined above. For comparison, a hypothetical data table is presented below to illustrate how such data would be structured.

Table 1: Hypothetical In Vitro and Cellular Activity of a PROTAC

CompoundTarget Binding (Kd, nM)E3 Ligase Binding (Kd, nM)DC50 (nM)Dmax (%)
PROTAC-PEG7151502595
Reference PROTAC121403092

Conclusion

This compound is a valuable chemical tool for the synthesis of PROTACs, offering the benefits of a hydrophilic PEG linker. While specific examples of its application in the scientific literature are currently lacking, the general principles of PROTAC design and synthesis provide a clear roadmap for its potential use. The experimental workflows and evaluation methods described in this guide offer a foundation for researchers and drug developers to explore the utility of this and similar linkers in the creation of novel protein degraders. The continued advancement of PROTAC technology will likely see the emergence of detailed studies on a wide array of linkers, potentially including this compound, in the near future.

References

The Dawn of a New Therapeutic Modality: A Technical Guide to PROTAC-Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of modern pharmacology is undergoing a paradigm shift, moving beyond traditional occupancy-driven inhibition to a novel strategy of targeted protein elimination. At the forefront of this revolution are Proteolysis-Targeting Chimeras (PROTACs), innovative heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery to selectively eradicate disease-causing proteins.[1][2] This in-depth technical guide elucidates the core principles of PROTAC-mediated protein degradation, offering a comprehensive overview of the underlying mechanisms, key experimental methodologies for their characterization, and a summary of their potent efficacy.

The Core Principle: Hijacking the Ubiquitin-Proteasome System

PROTACs operate by inducing the proximity of a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase, two proteins that do not natively interact.[3][4] This induced proximity facilitates the transfer of ubiquitin, a small regulatory protein, from an E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, the cell's primary machinery for protein catabolism.[5][6]

A single PROTAC molecule can catalytically induce the degradation of multiple target protein molecules, as it is released after the ubiquitination event and can engage in another degradation cycle.[7][8] This catalytic nature allows for potent and sustained protein knockdown at sub-stoichiometric concentrations, a key advantage over traditional inhibitors that require continuous target occupancy.[1][8]

The fundamental steps of PROTAC action are:

  • Binding to Target Protein and E3 Ligase: A PROTAC molecule consists of two distinct ligands connected by a flexible linker. One ligand binds to the target protein, and the other binds to an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[3][9]

  • Ternary Complex Formation: The simultaneous binding of the PROTAC to both the target protein and the E3 ligase results in the formation of a transient ternary complex (POI-PROTAC-E3 ligase).[10][11] The stability and conformation of this complex are critical for efficient degradation.[4]

  • Ubiquitination of the Target Protein: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 enzyme to accessible lysine (B10760008) residues on the surface of the target protein, forming a polyubiquitin (B1169507) chain.[1][12]

  • Proteasomal Degradation: The polyubiquitinated target protein is recognized by the 26S proteasome, which then unfolds, deubiquitinates, and proteolytically degrades the target into small peptides.[5][6] The PROTAC molecule is then released to initiate another cycle of degradation.[13]

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Releases

Diagram 1: PROTAC-Mediated Protein Degradation Pathway.

Quantitative Assessment of PROTAC Efficacy

The efficacy of a PROTAC is primarily quantified by two key parameters: DC50 and Dmax.

  • DC50 (Half-maximal Degradation Concentration): The concentration of a PROTAC required to induce 50% degradation of the target protein. A lower DC50 value indicates higher potency.

  • Dmax (Maximum Degradation): The maximum percentage of target protein degradation that can be achieved with a given PROTAC.

These parameters are typically determined by treating cells with a range of PROTAC concentrations and measuring the remaining target protein levels, often by Western blotting.

The following table summarizes the degradation data for several well-characterized PROTACs:

PROTACTarget ProteinE3 Ligase RecruitedCell LineDC50 (nM)Dmax (%)
ARV-110 Androgen Receptor (AR)Cereblon (CRBN)VCaP~1>90
ARV-471 Estrogen Receptor (ER)Cereblon (CRBN)MCF70.995
MZ1 BRD4Von Hippel-Lindau (VHL)HeLa2-20>90
dBET1 BRD4Cereblon (CRBN)MV4;11430 (EC50)>90
ARCC-4 Androgen Receptor (AR)Cereblon (CRBN)LNCaP~5>98

Note: DC50 and Dmax values can vary depending on the cell line, treatment time, and experimental conditions.

Key Experimental Protocols for PROTAC Characterization

A robust characterization of a novel PROTAC involves a series of biochemical and cell-based assays to confirm its mechanism of action and quantify its efficacy.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies start PROTAC Design & Synthesis Binding_Assay Binary & Ternary Binding Affinity (SPR, ITC, AlphaLISA, FRET) start->Binding_Assay Ternary_Complex_Formation Ternary Complex Formation (Co-IP, Pull-down) Binding_Assay->Ternary_Complex_Formation Degradation_Assay Target Protein Degradation (Western Blot, In-Cell Western) Ternary_Complex_Formation->Degradation_Assay Ubiquitination_Assay Target Ubiquitination (IP-Western) Degradation_Assay->Ubiquitination_Assay Phenotypic_Assay Phenotypic Response (Cell Viability, Reporter Assays) Ubiquitination_Assay->Phenotypic_Assay PK_PD Pharmacokinetics & Pharmacodynamics Phenotypic_Assay->PK_PD Efficacy In Vivo Efficacy (Xenograft Models) PK_PD->Efficacy

References

Methodological & Application

Application Notes and Protocols for Hydroxy-PEG7-CH2-Boc in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of the bifunctional linker, Hydroxy-PEG7-CH2-Boc, in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules designed to recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][] The linker component is critical, influencing the PROTAC's solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[3][][5] this compound is a polyethylene (B3416737) glycol (PEG)-based linker that offers a balance of hydrophilicity and a defined length to optimize PROTAC properties.[6]

Principle of PROTAC Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced ternary complex formation facilitates the transfer of ubiquitin from the E2-E3 ligase complex to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule can be recycled to induce the degradation of another target protein.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Caption: Mechanism of Action for a PROTAC molecule.

Properties of this compound

This compound is a bifunctional linker featuring a terminal hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc)-protected amine. This structure allows for sequential, directional coupling to a warhead (POI-binding ligand) and an E3 ligase ligand.

PropertyValue
Molecular Formula C₂₀H₄₀O₁₀
Molecular Weight 440.53 g/mol
Appearance Colorless to light yellow oil
Solubility Soluble in DMSO, DMF, DCM, Methanol
Functional Groups 1x Hydroxyl, 1x Boc-protected Amine

Experimental Protocols

The synthesis of a PROTAC using this compound can be approached in two primary ways, depending on the functional groups available on the warhead and E3 ligase ligand. Below are detailed protocols for both strategies.

Strategy A: Functionalization of the Hydroxyl Group Followed by Amine Deprotection and Coupling

This strategy is suitable when one of the ligands has a functional group that can react with a hydroxyl group (e.g., a carboxylic acid for esterification or an isocyanate for carbamate (B1207046) formation) and the other ligand has a carboxylic acid for amide bond formation.

Strategy_A_Workflow start This compound step1 Activate -OH group (e.g., with MsCl, TsCl) start->step1 step2 Couple to Ligand 1 (Warhead or E3 Ligand) step1->step2 step3 Boc Deprotection (TFA/DCM) step2->step3 step4 Amide Coupling to Ligand 2 (HATU, DIPEA) step3->step4 end Final PROTAC step4->end

Caption: Workflow for PROTAC synthesis via initial hydroxyl functionalization.

Protocol A.1: Activation of the Hydroxyl Group (Mesylation Example)

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (B128534) (TEA) (1.5 eq).

  • Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mesylated linker.

Protocol A.2: Coupling of the First Ligand (e.g., a Phenolic Warhead)

  • Dissolve the mesylated linker (1.1 eq) and the phenolic warhead (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add potassium carbonate (K₂CO₃) (3.0 eq).

  • Stir the reaction at 60 °C overnight, monitoring by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the Ligand 1-PEG7-CH2-Boc intermediate.

Protocol A.3: Boc Deprotection

  • Dissolve the Ligand 1-PEG7-CH2-Boc intermediate in DCM (0.1-0.2 M).

  • Cool the solution to 0 °C.

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0 °C for 30 minutes, then warm to room temperature for 1-3 hours, monitoring by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine-TFA salt is often used directly in the next step.

Protocol A.4: Amide Coupling of the Second Ligand

  • Dissolve the second ligand containing a carboxylic acid (Ligand 2-COOH) (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and diisopropylethylamine (DIPEA) (3.0 eq) and stir for 15 minutes at room temperature.

  • Add a solution of the deprotected Ligand 1-PEG7-CH2-NH₂ TFA salt (1.1 eq) in DMF.

  • Stir the reaction at room temperature overnight, monitoring by LC-MS.

  • Upon completion, dilute with ethyl acetate, wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final PROTAC by preparative HPLC.[8]

Strategy B: Amine Deprotection and Coupling Followed by Hydroxyl Functionalization

This is a common strategy where the Boc-protected amine is first deprotected and coupled to a carboxylic acid-functionalized ligand, followed by activation of the hydroxyl group for coupling to the second ligand.

Strategy_B_Workflow start This compound step1 Boc Deprotection (TFA/DCM) start->step1 step2 Amide Coupling to Ligand 1 (Warhead or E3 Ligand with -COOH) step1->step2 step3 Activate terminal -OH group (e.g., with MsCl, TsCl) step2->step3 step4 Couple to Ligand 2 step3->step4 end Final PROTAC step4->end

Caption: Workflow for PROTAC synthesis via initial amine deprotection.

Protocol B.1: Boc Deprotection

  • Follow the procedure outlined in Protocol A.3 with this compound as the starting material to yield Hydroxy-PEG7-CH2-NH₂ TFA salt.

Protocol B.2: Amide Coupling of the First Ligand

  • Follow the procedure in Protocol A.4, using Ligand 1-COOH (1.0 eq) and the deprotected Hydroxy-PEG7-CH2-NH₂ TFA salt (1.1 eq).

  • Purify the crude product by flash column chromatography to yield the Ligand 1-NH-CH2-PEG7-OH intermediate.

Protocol B.3: Activation of the Hydroxyl Group and Coupling of the Second Ligand

  • Activate the terminal hydroxyl group of the Ligand 1-NH-CH2-PEG7-OH intermediate as described in Protocol A.1.

  • Couple the activated intermediate to the second ligand (e.g., a nucleophilic amine or phenol (B47542) on Ligand 2) following a procedure similar to Protocol A.2.

  • Purify the final PROTAC product by preparative HPLC.

Data Presentation

The following table presents illustrative quantitative data for a hypothetical PROTAC synthesized using a PEG7 linker. Actual results will vary depending on the specific ligands and reaction conditions.

PROTAC IDLinkerYield (%)Purity (%) (HPLC)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC-1 Hydroxy-PEG7-CH235>985095
PROTAC-2 Alkyl C842>9925080
PROTAC-3 PEG338>9812090
  • Yield: Overall yield after final purification.

  • Purity: Determined by HPLC analysis at 254 nm.

  • DC₅₀: Half-maximal degradation concentration.

  • Dₘₐₓ: Maximum percentage of protein degradation.

Characterization and Purification

  • Reaction Monitoring: Progress of the synthesis steps should be monitored by Thin Layer Chromatography (TLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion of the reaction.[7]

  • Purification: Crude intermediates can be purified by flash column chromatography on silica (B1680970) gel. The final PROTAC is typically purified to a high degree (>95%) using preparative Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).[8]

  • Characterization: The identity and purity of the final PROTAC should be confirmed by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).

Conclusion

This compound is a versatile bifunctional linker for the synthesis of PROTACs. Its PEG chain can enhance the solubility and cell permeability of the final PROTAC molecule, while the terminal hydroxyl and Boc-protected amine groups allow for controlled, sequential coupling to the warhead and E3 ligase ligand. The provided protocols offer a robust starting point for researchers in the field of targeted protein degradation. Optimization of coupling conditions, reaction times, and purification methods may be necessary for specific PROTAC targets.

References

Application Notes & Protocols: A Step-by-Step Guide to Conjugation with Hydroxy-PEG7-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyethylene glycol (PEG) linkers are indispensable tools in modern drug development and bioconjugation.[1][2] The process of covalently attaching PEG chains to molecules, known as PEGylation, can significantly enhance the therapeutic properties of proteins, peptides, and small molecule drugs.[3][4] Key advantages include improved water solubility, prolonged plasma half-life, reduced immunogenicity, and increased stability.[3][5]

This document provides a detailed guide for using a specific bifunctional, monodisperse PEG linker, Hydroxy-PEG7-CH2-Boc (also known as HO-PEG7-CH2COOtBu).[6][7] This linker features a terminal hydroxyl (-OH) group for initial conjugation and a tert-butoxycarbonyl (Boc) protected carboxylic acid at the other end.[6][8] The Boc group serves as a temporary mask, which can be removed under acidic conditions to reveal a carboxylic acid, enabling a subsequent, distinct conjugation step.[9][10] This allows for the sequential and controlled assembly of complex bioconjugates, such as Proteolysis Targeting Chimeras (PROTACs), where this linker is commonly used.[6]

These protocols are designed for researchers, scientists, and drug development professionals to facilitate the successful implementation of this versatile linker in their experimental workflows.

Chemical Pathway Overview

The conjugation strategy involves a three-stage process:

  • Conjugation at the Hydroxyl Terminus : The free hydroxyl group of the PEG linker is coupled to the first molecule of interest (Molecule A). A common approach is Steglich esterification if Molecule A contains a carboxylic acid.

  • Deprotection of the Boc-Protected Carboxylate : The tert-butyl ester is hydrolyzed using a strong acid, typically trifluoroacetic acid (TFA), to expose the terminal carboxylic acid.

  • Conjugation at the Carboxylic Acid Terminus : The newly deprotected carboxylic acid is activated and subsequently reacted with a nucleophilic group (commonly an amine) on the second molecule of interest (Molecule B) to form a stable amide bond.

Below is a diagram illustrating this chemical pathway.

G start_mol This compound (HO-(PEG)7-CH2-COOtBu) step1 Step 1: Esterification (e.g., DCC, DMAP) start_mol->step1 mol_A Molecule A (e.g., with -COOH) mol_A->step1 intermediate1 Intermediate 1 (A-Ester-(PEG)7-CH2-COOtBu) step2 Step 2: Deprotection (TFA / DCM) intermediate1->step2 intermediate2 Intermediate 2 (A-Ester-(PEG)7-CH2-COOH) step3 Step 3: Amide Coupling (EDC, NHS) intermediate2->step3 mol_B Molecule B (e.g., with -NH2) mol_B->step3 final_product Final Conjugate (A-Ester-(PEG)7-CH2-CONH-B) step1->intermediate1 step2->intermediate2 step3->final_product

Caption: Chemical pathway for the sequential conjugation of two molecules (A and B) using the this compound linker.

Experimental Protocols

This section provides detailed methodologies for each stage of the conjugation process.

Protocol 1: Conjugation of Molecule A (with Carboxylic Acid) to the Hydroxyl Terminus

This protocol describes a standard Steglich esterification to couple a molecule containing a carboxylic acid to the hydroxyl end of the PEG linker.

Materials:

  • This compound

  • Molecule A (containing a carboxylic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M HCl solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve Molecule A (1.0 eq) and this compound (1.1 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq) to the solution.

  • Cool the flask to 0°C in an ice bath.

  • Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of DCM.

  • Combine the filtrates and wash sequentially with 0.5 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product (Intermediate 1) by silica gel column chromatography.

ParameterValue
Reactant Stoichiometry
Molecule A1.0 eq
This compound1.1 eq
DCC1.2 eq
DMAP0.1 eq
Reaction Conditions
SolventAnhydrous DCM
Temperature0°C to Room Temp.
Duration12 - 18 hours

Table 1: Quantitative summary for the Steglich esterification protocol.

Protocol 2: Deprotection of the tert-Butyl (Boc) Ester

This protocol details the acidic removal of the tert-butyl protecting group to yield a free carboxylic acid.

Materials:

  • Intermediate 1 (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene (B28343) (for co-evaporation)

Procedure:

  • Dissolve the purified Intermediate 1 in DCM (e.g., at a concentration of 0.1-0.2 M).[11]

  • Cool the solution to 0°C in an ice bath.

  • Add TFA to a final concentration of 20-50% (v/v).[11]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[11]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step three times.[11]

  • The resulting product, Intermediate 2, can often be used in the next step without further purification.

ParameterValue
Reagent Concentration
TFA in DCM (v/v)20 - 50%
Reaction Conditions
Temperature0°C to Room Temp.
Duration1 - 2 hours

Table 2: Quantitative summary for the Boc deprotection protocol.

Protocol 3: Conjugation of Molecule B (with Amine) to the Carboxylic Acid Terminus

This protocol describes the formation of an amide bond between the deprotected PEG linker (Intermediate 2) and an amine-containing molecule.

Materials:

  • Intermediate 2 (from Protocol 2)

  • Molecule B (containing a primary or secondary amine)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or DCM

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Dissolve Intermediate 2 (1.0 eq) in anhydrous DMF or DCM.

  • Add NHS (1.2 eq) and EDC (1.2 eq) to the solution.

  • Stir the mixture at room temperature for 1-4 hours to form the NHS-activated ester. Monitor the activation step by LC-MS if possible.

  • In a separate flask, dissolve Molecule B (1.1 eq) in anhydrous DMF or DCM. Add a base such as DIPEA or TEA (2-3 eq).

  • Add the solution of Molecule B to the activated ester solution.

  • Stir the reaction at room temperature for 4-18 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the final conjugate using an appropriate method such as preparative reverse-phase HPLC.

ParameterValue
Reactant Stoichiometry
Intermediate 21.0 eq
EDC / NHS1.2 eq
Molecule B1.1 eq
Base (e.g., DIPEA)2 - 3 eq
Reaction Conditions
SolventAnhydrous DMF/DCM
TemperatureRoom Temp.
Duration4 - 18 hours

Table 3: Quantitative summary for the amide coupling protocol.

Experimental Workflow and Characterization

A successful conjugation project requires careful execution of the synthesis steps followed by rigorous purification and characterization.

G start Starting Materials (Linker, Molecule A, Molecule B) step1 Protocol 1: Esterification start->step1 purify1 Purification 1 (Column Chromatography) step1->purify1 char1 Characterization (TLC, LC-MS, NMR) purify1->char1 step2 Protocol 2: Boc Deprotection char1->step2 step3 Protocol 3: Amide Coupling step2->step3 purify2 Purification 2 (Preparative HPLC) step3->purify2 final_char Final Characterization (LC-MS, HRMS, NMR) purify2->final_char

Caption: General experimental workflow for a two-step conjugation using a bifunctional linker.

Purification and Characterization

The purification of PEGylated compounds can be challenging due to their heterogeneity and physical properties.[]

  • Purification:

    • Size Exclusion Chromatography (SEC): Effective for separating the final PEGylated product from smaller unreacted molecules.[][13]

    • Ion Exchange Chromatography (IEX): Useful for purifying charged molecules, where the PEG chain can shield surface charges, altering elution profiles compared to the unconjugated starting material.[]

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique widely used for the final purification of synthetic conjugates.

  • Characterization:

    • Liquid Chromatography-Mass Spectrometry (LC-MS): The primary tool for monitoring reaction progress and confirming the molecular weight of intermediates and the final product.[14]

    • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of the final conjugate.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure of the final product and verify the formation of the desired ester and amide bonds.

    • SDS-PAGE: If one of the conjugated molecules is a protein, SDS-PAGE can be used to visualize the increase in molecular weight post-PEGylation.[4]

TechniquePurposeExpected Outcome
LC-MS Reaction monitoring, purity assessment, and MW confirmation.A new peak with the expected m/z for the conjugate.
HRMS Accurate mass determination.Observed mass matches the calculated mass of the conjugate.
¹H NMR Structural confirmation.Appearance of characteristic peaks for both molecules and the PEG linker.
RP-HPLC Purity analysis and final purification.A single, sharp peak for the purified conjugate.

Table 4: Summary of analytical methods for characterization.

References

Application Notes and Protocols for Hydroxy-PEG7-CH2-Boc in Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Hydroxy-PEG7-CH2-Boc, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, in the development of antibody-drug conjugates (ADCs). This document outlines the advantages of incorporating a PEG7 spacer, detailed experimental protocols for ADC synthesis and characterization, and representative data on the impact of PEGylation on ADC performance.

Introduction to this compound in ADCs

Antibody-drug conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker connecting the antibody and the payload is a critical component that influences the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index.

This compound is a discrete PEG (dPEG®) linker featuring a terminal hydroxyl group and a Boc-protected amine, separated by a seven-unit polyethylene glycol chain. The inclusion of a hydrophilic PEG7 spacer offers several key advantages in ADC design:

  • Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation of the ADC, especially at higher drug-to-antibody ratios (DARs). The PEG7 linker imparts hydrophilicity, improving solubility and reducing the propensity for aggregation.

  • Improved Pharmacokinetics: The hydrophilic PEG chain can create a "hydration shell" around the payload, which can reduce non-specific clearance and prolong the ADC's circulation half-life, leading to greater accumulation in the tumor.[1]

  • Reduced Immunogenicity: The PEG spacer can shield the cytotoxic payload from the immune system, potentially reducing the immunogenicity of the ADC.[1]

  • Precise Spacer Length: As a discrete PEG linker, this compound provides a uniform and well-defined spacer length, ensuring the production of a homogeneous ADC product with consistent properties. This uniformity is a significant advantage over traditional polydisperse PEG linkers.

Quantitative Data Summary

The following tables summarize representative quantitative data for ADCs functionalized with short-chain PEG linkers. It is important to note that specific data for a PEG7 linker is limited in publicly available literature. Therefore, data from ADCs with PEG8 linkers are presented as a close approximation to illustrate the expected performance.

Table 1: In Vitro Cytotoxicity of a Trastuzumab-MMAE ADC with a PEG8 Linker

Cell LineTarget AntigenIC50 (ng/mL)
SK-BR-3HER2+++1.5
NCI-N87HER2+++2.0
BT-474HER2+++2.5
MDA-MB-231HER2-> 1000

Data is representative and compiled from studies on similar ADC constructs. Actual values will vary depending on the specific antibody, payload, and experimental conditions.

Table 2: Pharmacokinetic Parameters of a PEGylated ADC in a Preclinical Model

ParameterADC without PEG LinkerADC with PEG8 Linker
Clearance (mL/day/kg)~15~5
Half-life (t1/2) (days)~3~7
Area Under the Curve (AUC)BaselineIncreased

This table illustrates the general trend of improved pharmacokinetic properties with the inclusion of a PEG spacer.

Table 3: In Vivo Efficacy of a PEGylated ADC in a Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
Unconjugated Antibody1020
ADC without PEG Linker375
ADC with PEG8 Linker395

Efficacy is highly dependent on the tumor model, dosing regimen, and specific ADC characteristics.

Experimental Protocols

Protocol 1: Synthesis of an Antibody-Drug Conjugate using this compound

This protocol describes a two-stage process for conjugating a cytotoxic payload to an antibody using the this compound linker. The process involves:

  • Activation of the payload and conjugation to the linker.

  • Boc deprotection of the linker-payload conjugate.

  • Activation of the linker-payload's hydroxyl group and conjugation to the antibody.

Materials:

  • This compound

  • Cytotoxic Payload with a carboxylic acid group (e.g., MMAE)

  • Monoclonal Antibody (e.g., Trastuzumab)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) crosslinker

  • N-Hydroxysuccinimide (NHS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Disuccinimidyl carbonate (DSC) or p-nitrophenyl chloroformate

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Phosphate-buffered saline (PBS), pH 7.4 and pH 8.5

  • Size-exclusion chromatography (SEC) column

  • Dialysis cassettes

Part A: Conjugation of Payload to Linker and Boc Deprotection

  • Payload Activation: Dissolve the cytotoxic payload in anhydrous DMF. Add 1.2 equivalents of DCC and 1.2 equivalents of NHS. Stir at room temperature for 2 hours to form the NHS ester of the payload.

  • Linker Conjugation: Dissolve this compound in anhydrous DMF. Add the activated payload solution and 2 equivalents of DIPEA. Stir overnight at room temperature.

  • Purification: Purify the payload-linker conjugate using reverse-phase HPLC.

  • Boc Deprotection: Dissolve the purified payload-linker conjugate in a solution of 50% TFA in DCM. Stir at room temperature for 1-2 hours. Monitor the reaction by LC-MS.

  • Work-up: Evaporate the TFA and DCM under reduced pressure. The resulting amine-PEG7-payload is typically obtained as a TFA salt.

Part B: Conjugation of Linker-Payload to Antibody

  • Hydroxyl Activation: Dissolve the amine-PEG7-payload in anhydrous DMF. Add 1.5 equivalents of DSC and 3 equivalents of TEA. Stir at room temperature for 4-6 hours to activate the terminal hydroxyl group as an NHS ester.

  • Antibody Preparation: Exchange the buffer of the monoclonal antibody solution to PBS, pH 8.5.

  • Conjugation: Add the activated linker-payload solution to the antibody solution at a molar ratio of 5-10 equivalents of linker-payload per antibody. Incubate at 4°C overnight with gentle stirring.

  • Purification: Purify the resulting ADC using SEC to remove unreacted linker-payload and other small molecules. Further purify and concentrate the ADC using dialysis against PBS, pH 7.4.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. It can be determined using several methods, including Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS).

Method: Hydrophobic Interaction Chromatography (HIC-HPLC)

  • Mobile Phases:

    • Buffer A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0

    • Buffer B: 20 mM sodium phosphate, pH 7.0

  • Chromatographic Conditions:

    • Column: TSKgel Butyl-NPR or similar HIC column

    • Flow Rate: 0.8 mL/min

    • Detection: UV at 280 nm

    • Gradient: A linear gradient from 100% Buffer A to 100% Buffer B over 30 minutes.

  • Data Analysis: The unconjugated antibody will elute first, followed by ADC species with increasing DAR values. The average DAR is calculated based on the relative peak area of each species.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium. Add the treatments to the cells and incubate for 72-96 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Visualizations

Diagrams of Key Processes and Pathways

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Free Payload (e.g., MMAE) Lysosome->Payload 4. Payload Release Tubulin Tubulin Dimers Payload->Tubulin 5. Tubulin Binding Microtubules Microtubule Disruption Tubulin->Microtubules 6. Inhibition of Polymerization Apoptosis Apoptosis Microtubules->Apoptosis 7. Cell Death

Caption: General mechanism of action for an antibody-drug conjugate.

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis cluster_purification Purification & Characterization start Start: This compound & Payload step1 1. Payload Activation & Linker Conjugation start->step1 step2 2. Boc Deprotection step1->step2 step3 3. Linker-Payload Hydroxyl Activation step2->step3 step4 4. Antibody Conjugation step3->step4 end_synthesis Crude ADC step4->end_synthesis step5 5. SEC Purification end_synthesis->step5 step6 6. Dialysis step5->step6 step7 7. DAR Determination (HIC-HPLC, MS) step6->step7 step8 8. In Vitro Cytotoxicity (MTT Assay) step7->step8 end_product Characterized ADC step8->end_product

Caption: Experimental workflow for ADC synthesis and characterization.

MMAE_Signaling_Pathway cluster_microtubule_dynamics Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptotic Pathway MMAE MMAE (Released Payload) Tubulin α/β-Tubulin Dimers MMAE->Tubulin Binds to tubulin Polymerization Polymerization Tubulin->Polymerization Inhibits Microtubules Microtubules Polymerization->Microtubules Forms G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Mitotic_Catastrophe Mitotic Catastrophe G2M_Arrest->Mitotic_Catastrophe Bcl2 Bcl-2 Family (e.g., Bcl-xL, Mcl-1) Mitotic_Catastrophe->Bcl2 Downregulation of anti-apoptotic proteins Caspase Caspase Activation (Caspase-3, Caspase-9) Bcl2->Caspase Inhibition of Apoptosis Apoptosis Caspase->Apoptosis Induces

Caption: Signaling pathway of MMAE-induced apoptosis.

References

Application Notes and Protocols for Bioconjugation with Hydroxy-PEG7-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the bioconjugation of proteins or other amine-reactive biomolecules using the heterobifunctional linker, Hydroxy-PEG7-CH2-Boc. The protocols outlined below cover the deprotection of the Boc-protected amine, activation of a target biomolecule, the conjugation reaction, and subsequent purification and characterization of the resulting conjugate.

Introduction

This compound is a versatile polyethylene (B3416737) glycol (PEG) linker containing a terminal hydroxyl group and a tert-butyloxycarbonyl (Boc) protected primary amine. This structure allows for a two-step conjugation strategy. First, the Boc group is removed under acidic conditions to expose a reactive primary amine. This amine can then be coupled to a biomolecule of interest, typically through an amide bond formation with an activated carboxyl group, such as an N-hydroxysuccinimide (NHS) ester. The hydroxyl terminus can be further modified if required for specific applications. PEGylation, the process of covalently attaching PEG chains to biomolecules, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. It can enhance solubility, increase serum half-life, and reduce immunogenicity.

Experimental Overview

The overall workflow for bioconjugation with this compound involves the following key stages:

  • Boc Deprotection: Removal of the Boc protecting group from the linker to yield a primary amine.

  • Biomolecule Activation (if necessary): Activation of the target biomolecule to facilitate reaction with the deprotected linker. This section will focus on the common method of creating an NHS ester on the target protein.

  • Conjugation Reaction: Covalent coupling of the deprotected linker to the activated biomolecule.

  • Purification: Removal of unreacted linker, reagents, and unconjugated biomolecule.

  • Characterization: Analysis of the final conjugate to confirm successful PEGylation and determine purity.

Quantitative Data Summary

The following tables provide representative data for typical bioconjugation experiments. Note that optimal conditions and results will vary depending on the specific biomolecule and linker.

Table 1: Reaction Conditions for Boc Deprotection

ParameterValue
ReagentTrifluoroacetic Acid (TFA) in Dichloromethane (DCM)
TFA Concentration20-50% (v/v)
Temperature0°C to Room Temperature (25°C)
Reaction Time30 - 120 minutes
Expected Yield>95%

Table 2: Reaction Conditions for NHS Ester Protein Conjugation

ParameterValue
Buffer0.1 M Sodium Bicarbonate or Phosphate Buffer
pH8.0 - 8.5
TemperatureRoom Temperature (25°C)
Reaction Time1 - 4 hours
Molar Ratio (Linker:Protein)5:1 to 20:1

Table 3: Purification and Characterization Summary

TechniquePurposeTypical Result
Size-Exclusion Chromatography (SEC)Removal of excess linker and small molecule reagents.Separation of high molecular weight conjugate from low molecular weight impurities.
Ion-Exchange Chromatography (IEX)Separation of unreacted protein from PEGylated protein.Elution of PEGylated protein at a different salt concentration compared to the native protein.
MALDI-TOF Mass SpectrometryConfirmation of conjugation and determination of the degree of PEGylation.Increase in molecular weight corresponding to the mass of the attached PEG linker(s).
RP-HPLCAssessment of purity.Single, sharp peak for the purified conjugate.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Nitrogen or Argon gas

  • Rotary evaporator

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 100 mg in 2 mL) in a round-bottom flask under a nitrogen or argon atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add an equal volume of TFA to the solution (e.g., 2 mL).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.

  • The resulting residue is the deprotected linker as a TFA salt, which can often be used directly in the next step.

Protocol 2: Bioconjugation to a Protein via NHS Ester Chemistry

This protocol details the conjugation of the deprotected amine-linker to a protein that has been activated with an NHS ester.

Materials:

  • Deprotected Hydroxy-PEG7-CH2-Amine (from Protocol 1)

  • Target protein with an activated NHS ester group

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Reaction tubes

Procedure:

  • Dissolve the target protein with the NHS ester in the conjugation buffer to a final concentration of 1-10 mg/mL.

  • Dissolve the deprotected Hydroxy-PEG7-CH2-Amine in the conjugation buffer.

  • Add the desired molar excess of the deprotected linker solution to the protein solution. A common starting point is a 10-fold molar excess of the linker.

  • Gently mix the reaction solution and incubate at room temperature for 1-2 hours.

  • To stop the reaction, add the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes. This will hydrolyze any unreacted NHS esters.

Protocol 3: Purification of the PEGylated Protein

This protocol describes the purification of the bioconjugate using Size-Exclusion Chromatography (SEC).

Materials:

  • Crude conjugation reaction mixture

  • SEC column (e.g., Sephadex G-25)

  • Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Fraction collector

  • UV-Vis Spectrophotometer

Procedure:

  • Equilibrate the SEC column with at least two column volumes of purification buffer.

  • Load the crude conjugation reaction mixture onto the column.

  • Elute the sample with the purification buffer at a constant flow rate.

  • Collect fractions and monitor the absorbance at 280 nm to detect the protein-containing fractions.

  • The first peak to elute will contain the high molecular weight PEGylated protein, while later fractions will contain the unreacted, low molecular weight linker and other small molecules.

  • Pool the fractions containing the purified conjugate.

Protocol 4: Characterization of the Bioconjugate

This protocol outlines the characterization of the purified PEGylated protein by MALDI-TOF mass spectrometry and RP-HPLC.

4.4.1. MALDI-TOF Mass Spectrometry

  • Prepare the purified bioconjugate at a concentration of approximately 1 mg/mL.

  • Mix the sample with a suitable MALDI matrix (e.g., sinapinic acid).

  • Spot the mixture onto the MALDI target plate and allow it to dry.

  • Acquire the mass spectrum. A successful conjugation will be indicated by a mass shift corresponding to the molecular weight of the attached Hydroxy-PEG7-CH2- moiety.

4.4.2. RP-HPLC Analysis

  • Use a C4 or C18 reverse-phase column suitable for protein analysis.

  • Develop a gradient elution method using water and acetonitrile, both containing 0.1% TFA.

  • Inject the purified bioconjugate and monitor the elution profile at 220 nm and 280 nm.

  • A pure product should ideally result in a single, well-defined peak.

Visualizations

Bioconjugation_Workflow cluster_linker_prep Linker Preparation cluster_conjugation Bioconjugation cluster_downstream Purification & Analysis start This compound deprotection Boc Deprotection (TFA/DCM) start->deprotection deprotected_linker Hydroxy-PEG7-CH2-NH2 (TFA Salt) deprotection->deprotected_linker conjugation Conjugation Reaction (pH 8.0-8.5) deprotected_linker->conjugation protein Target Protein (with NHS Ester) protein->conjugation crude_product Crude PEGylated Protein conjugation->crude_product purification Purification (SEC/IEX) crude_product->purification purified_product Purified Bioconjugate purification->purified_product characterization Characterization (MALDI-TOF, HPLC) purified_product->characterization final Final Product characterization->final

Caption: Experimental workflow for bioconjugation with this compound.

Boc_Deprotection_Pathway start Hydroxy-PEG7-CH2-NH-Boc Boc-Protected Amine reagents TFA / DCM start:f1->reagents Acidolysis product Hydroxy-PEG7-CH2-NH3+TFA- Primary Amine (TFA Salt) reagents->product:f0

Caption: Boc deprotection signaling pathway.

NHS_Ester_Conjugation_Pathway linker Deprotected Linker R'-NH2 conjugate PEGylated Protein Protein-CO-NH-R' linker:f1->conjugate:f0 Nucleophilic Attack protein Activated Protein Protein-CO-NHS protein:f1->conjugate:f0

Caption: NHS ester conjugation signaling pathway.

Application Notes and Protocols: Deprotection of the Boc Group on Hydroxy-PEG7-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for primary and secondary amines in organic synthesis, particularly in peptide synthesis and the development of complex molecules like Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its popularity stems from its stability under a wide range of reaction conditions, including basic and nucleophilic environments, and its facile removal under acidic conditions.[4][5] This application note provides detailed protocols for the deprotection of the Boc group from Hydroxy-PEG7-CH2-Boc, a bifunctional linker commonly used in bioconjugation and drug discovery. The provided methods focus on the most common and reliable acidic deprotection techniques.

Chemical Background

The deprotection of a Boc-protected amine is typically achieved through acid-catalyzed hydrolysis.[6] The mechanism involves the protonation of the carbamate (B1207046) oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][7] This is followed by the loss of a stable tert-butyl cation, which subsequently deprotonates to form isobutylene (B52900) gas.[1] The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[1][2]

Experimental Protocols

Two primary methods for the acidic deprotection of the Boc group on this compound are detailed below. The choice of method may depend on the scale of the reaction and the desired salt form of the final product.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM)

This is a very common and generally rapid method for Boc deprotection.[2][8]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup

Procedure:

  • Dissolve the this compound in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.2 M.

  • To the stirred solution, add trifluoroacetic acid (TFA). The volume of TFA can range from 25% to 50% of the total volume (e.g., a 1:1 v/v mixture of TFA:DCM).[8][9]

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[8][9]

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the disappearance of the starting material.

  • Upon completion, remove the DCM and excess TFA under reduced pressure (rotary evaporation).

  • Workup:

    • Dissolve the residue in an organic solvent such as ethyl acetate.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Be cautious as CO₂ evolution will occur.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate in vacuo to obtain the deprotected amine.[8]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane (B91453)

This method is another standard procedure and often results in the precipitation of the amine as its hydrochloride salt, which can simplify purification.[8]

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Diethyl ether (or other suitable non-polar solvent for precipitation)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve the this compound in a minimal amount of a suitable solvent if necessary, or use it directly if it is an oil.

  • Add a solution of 4M HCl in 1,4-dioxane to the starting material.

  • Stir the mixture at room temperature for 1 to 4 hours.[8]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the product will often precipitate as the hydrochloride salt. If not, the product can be precipitated by the addition of a non-polar solvent like diethyl ether.

  • Collect the solid product by filtration.

  • Wash the collected solid with diethyl ether to remove any non-polar impurities.

  • Dry the product under vacuum to obtain the deprotected amine as its hydrochloride salt.

Data Presentation

The following table summarizes typical reaction conditions for the deprotection of Boc-protected amines.

ParameterProtocol 1: TFA/DCMProtocol 2: HCl/Dioxane
Acid Trifluoroacetic acid (TFA)Hydrochloric acid (HCl)
Solvent Dichloromethane (DCM)1,4-Dioxane
Concentration 25-50% TFA in DCM[8][9]4M HCl in dioxane[8]
Temperature Room Temperature[8][9]Room Temperature[8]
Reaction Time 30 minutes - 2 hours[8][9]1 - 4 hours[8]
Workup Aqueous basic wash[8][10]Precipitation/Filtration[8]
Product Form Free amineHydrochloride salt

Visualizations

The following diagrams illustrate the chemical transformation and the experimental workflow for the deprotection of this compound.

Deprotection_Reaction cluster_reactants Reactants cluster_products Products reactant This compound product Hydroxy-PEG7-CH2-NH2 (or its salt) reactant->product Deprotection acid Strong Acid (TFA or HCl) byproduct1 Isobutylene product->byproduct1 Byproducts byproduct2 CO2 product->byproduct2

Caption: Chemical transformation during Boc deprotection.

Deprotection_Workflow start Start: This compound dissolve Dissolve in appropriate solvent start->dissolve add_acid Add strong acid (TFA or HCl) dissolve->add_acid react Stir at Room Temperature add_acid->react monitor Monitor reaction (TLC or LC-MS) react->monitor workup Workup and Purification monitor->workup Reaction Complete product Final Product: Deprotected Amine workup->product

Caption: General experimental workflow for Boc deprotection.

Troubleshooting and Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or the concentration of the acid.

  • Side Reactions: The tert-butyl cation formed during the reaction can potentially alkylate sensitive functional groups. Scavengers such as triethylsilane can be added to the reaction mixture to trap the cation, although this is not typically necessary for simple substrates.

  • Product Solubility: The deprotected amine, especially as a salt, may have different solubility properties than the starting material. This should be considered during the workup and purification steps. If the product is water-soluble, extraction with an organic solvent may not be effective. In such cases, lyophilization or ion-exchange chromatography may be necessary.

  • Acid-Labile Groups: If the substrate contains other acid-sensitive functional groups, these deprotection methods may not be suitable. Milder deprotection methods, though less common for Boc groups, might be explored in such cases.[11][12]

References

Application Notes and Protocols for Hydroxy-PEG7-CH2-Boc in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and utilization of Hydroxy-PEG7-CH2-Boc, a valuable bifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems. The protocols outlined below are designed to ensure optimal reaction yields and product purity.

I. Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis provides a reliable method for the preparation of this compound from commercially available starting materials. This procedure involves the deprotonation of heptaethylene glycol followed by nucleophilic substitution with a Boc-protected glycine (B1666218) derivative.

Experimental Protocol: Synthesis of this compound

Materials:

  • Heptaethylene glycol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • tert-Butyl N-(2-bromoacetyl)carbamate (Boc-Gly-Br)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381)

  • Ethyl acetate (B1210297)

Procedure:

  • Preparation of the Alkoxide:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add heptaethylene glycol (1.0 equivalent) and anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The reaction progress can be monitored by the cessation of hydrogen gas evolution.

  • Alkylation Reaction:

    • In a separate flask, dissolve tert-butyl N-(2-bromoacetyl)carbamate (1.1 equivalents) in anhydrous DMF.

    • Slowly add the solution of tert-butyl N-(2-bromoacetyl)carbamate to the prepared alkoxide solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up and Purification:

    • Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure this compound.

Data Presentation: Synthesis of this compound

ParameterConditionExpected Yield
Reactants Heptaethylene glycol, Sodium Hydride, tert-Butyl N-(2-bromoacetyl)carbamate-
Solvent Anhydrous THF, Anhydrous DMF-
Base Sodium Hydride (NaH)-
Temperature 0 °C to Room Temperature-
Reaction Time 12-18 hours-
Purification Silica Gel Column Chromatography70-85%

Logical Relationship of Synthesis Steps

Synthesis_Workflow Start Start Deprotonation Deprotonation of Heptaethylene Glycol Start->Deprotonation Alkylation Alkylation with Boc-Gly-Br Deprotonation->Alkylation Forms Alkoxide Workup Aqueous Work-up & Extraction Alkylation->Workup Reaction Completion Purification Column Chromatography Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: Workflow for the synthesis of this compound.

II. Application: Acylation of this compound with a Carboxylic Acid for PROTAC Synthesis

The terminal hydroxyl group of this compound can be readily functionalized, for example, through an esterification reaction with a carboxylic acid. This is a common step in the assembly of PROTACs, where the PEG linker connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.

Experimental Protocol: Esterification of this compound

Materials:

  • This compound

  • Carboxylic acid of interest (e.g., a Von Hippel-Lindau (VHL) E3 ligase ligand)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • DCM

  • Methanol (B129727)

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equivalent), this compound (1.1 equivalents), and DMAP (0.1 equivalents).

    • Dissolve the solids in anhydrous DCM.

  • Coupling Reaction:

    • Cool the solution to 0 °C.

    • Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture. If using HATU, add it directly as a solid.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with DCM.

    • Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of methanol in DCM to yield the desired ester product.

Data Presentation: Esterification of this compound

ParameterCondition with DCCCondition with HATUExpected Yield
Reactants This compound, Carboxylic Acid, DCC, DMAPThis compound, Carboxylic Acid, HATU, DIPEA-
Solvent Anhydrous DCMAnhydrous DMF-
Coupling Agent N,N'-Dicyclohexylcarbodiimide (DCC)HATU-
Base 4-Dimethylaminopyridine (DMAP)N,N-Diisopropylethylamine (DIPEA)-
Temperature 0 °C to Room TemperatureRoom Temperature-
Reaction Time 12-24 hours2-4 hours-
Purification Silica Gel Column ChromatographySilica Gel Column Chromatography65-90%

Signaling Pathway Analogy: PROTAC Action

PROTAC_Mechanism cluster_PROTAC PROTAC E3_Ligand E3 Ligase Ligand Linker This compound (Linker) E3_Ligand->Linker E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Binds Target_Ligand Target Protein Ligand Linker->Target_Ligand Target_Protein Target Protein Target_Ligand->Target_Protein Binds Ubiquitin Ubiquitin E3_Ligase->Ubiquitin Ubiquitination Target_Protein->Ubiquitin Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Recruitment Degradation Degradation Products Proteasome->Degradation Degradation

Caption: Conceptual diagram of PROTAC-mediated protein degradation.

Application Notes and Protocols for Hydroxy-PEG7-CH2-Boc in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The field of drug delivery is continually advancing toward systems that offer enhanced therapeutic efficacy, improved safety profiles, and targeted action. Polyethylene glycol (PEG) linkers are instrumental in this progress, serving as flexible, hydrophilic spacers that connect therapeutic agents to carriers or targeting moieties.[1][2] PEGylation, the process of attaching PEG chains, can improve the solubility and stability of hydrophobic drugs, reduce immunogenicity, and prolong circulation times by creating a hydration shell that minimizes recognition by the immune system.[2][3]

Hydroxy-PEG7-CH2-Boc is a heterobifunctional PEG linker designed for advanced bioconjugation and the development of complex drug delivery constructs.[4][5] Its structure is composed of three key components:

  • A terminal hydroxyl (HO-) group for initial conjugation to a molecule of interest.

  • A heptaethylene glycol (PEG7) spacer that imparts hydrophilicity and provides spatial separation between conjugated molecules.[6]

  • A tert-butyloxycarbonyl (Boc)-protected carboxyl group (-CH2-Boc) , which allows for controlled, sequential conjugation. The Boc protecting group is stable under many reaction conditions but can be selectively removed under acidic conditions to reveal a carboxylic acid, ready for a second conjugation step.[6][7][8]

These features make this compound a versatile tool for creating sophisticated drug delivery systems, including antibody-drug conjugates (ADCs), prodrugs, and functionalized nanoparticles.[9][10] This document provides detailed application notes on its use and protocols for key experimental procedures.

Application Note 1: Role in Bioconjugation and Prodrug Synthesis

This compound is ideally suited for a two-step, orthogonal conjugation strategy. This allows for the precise assembly of complex biomolecular structures, which is critical in prodrug design and the surface functionalization of nanoparticles. The linker's primary hydroxyl group can be reacted first, for instance, by forming an ester or ether bond with a drug molecule or a nanoparticle surface anchor. Following this initial conjugation and purification, the Boc group is removed to expose the carboxylic acid. This newly available functional group can then be activated (e.g., as an NHS ester) and reacted with an amine-containing molecule, such as a targeting ligand or another therapeutic agent.

cluster_0 Step 1: Initial Conjugation cluster_1 Step 2: Deprotection & Second Conjugation Linker This compound Intermediate Intermediate Conjugate (Boc-Protected) Linker->Intermediate Conjugation (via -OH group) MoleculeA Molecule A (e.g., Drug, Nanoparticle Anchor) MoleculeA->Intermediate Deprotected Deprotected Intermediate (Free -COOH group) Intermediate->Deprotected Acidic Deprotection Final Final Conjugate (A-Linker-B) Deprotected->Final Conjugation (via -COOH group) MoleculeB Molecule B (e.g., Targeting Ligand) MoleculeB->Final

Caption: Sequential conjugation workflow using this compound.

Application Note 2: Development of PEGylated Nanoparticles

The surface modification of nanoparticles with PEG chains ("PEGylation") is a widely used strategy to improve their in vivo performance. PEGylation shields the nanoparticle surface, reducing opsonization (the process of being marked for clearance by the immune system) and thereby extending blood circulation time.[11][12] This prolonged circulation increases the likelihood of the nanoparticle accumulating in tumor tissues via the Enhanced Permeability and Retention (EPR) effect.[13] this compound can be incorporated into nanoparticle formulations to achieve these "stealth" characteristics.

The general workflow involves preparing drug-loaded nanoparticles using a suitable method, such as emulsification-solvent evaporation, and then conjugating the PEG linker to the nanoparticle surface.

cluster_prep Nanoparticle Formulation cluster_peg Surface PEGylation cluster_char Characterization prep_drug Drug + Polymer prep_emulsion Emulsification (o/w) prep_drug->prep_emulsion prep_solvent Organic Solvent prep_solvent->prep_emulsion prep_evap Solvent Evaporation prep_emulsion->prep_evap prep_collect Collect & Purify Nanoparticles prep_evap->prep_collect peg_linker This compound Conjugation prep_collect->peg_linker Surface Activation peg_purify Purify PEGylated Nanoparticles peg_linker->peg_purify char_dls Size & PDI (DLS) peg_purify->char_dls char_zeta Zeta Potential peg_purify->char_zeta char_morph Morphology (TEM) peg_purify->char_morph char_dle Drug Loading (HPLC) peg_purify->char_dle char_release In Vitro Release peg_purify->char_release

Caption: Experimental workflow for PEGylated nanoparticle synthesis and characterization.
Data Presentation: Physicochemical Characterization

Quantitative data from characterization studies are crucial for quality control and predicting in vivo behavior. PEGylation typically increases the hydrodynamic diameter and shifts the zeta potential towards neutral.[14]

Table 1: Physicochemical Properties of Nanoparticles

Formulation Code Description Mean Hydrodynamic Diameter (nm) Polydispersity Index (PDI) Zeta Potential (mV)
NP-Core Unmodified PLGA Nanoparticles 155 ± 5.2 0.15 ± 0.03 -25.6 ± 2.1

| NP-PEG7 | PEGylated PLGA Nanoparticles | 170 ± 6.8 | 0.18 ± 0.04 | -5.1 ± 1.5 |

Data are presented as mean ± standard deviation (n=3) and are illustrative.

Table 2: Drug Loading and Encapsulation Efficiency

Formulation Code Drug Drug Loading (%) Encapsulation Efficiency (%)
NP-Core Paclitaxel 8.5 ± 0.7 85.2 ± 3.4

| NP-PEG7 | Paclitaxel | 7.9 ± 0.6 | 81.5 ± 4.1 |

Drug loading (%) = (mass of drug in nanoparticles / total mass of nanoparticles) x 100. Encapsulation efficiency (%) = (mass of drug in nanoparticles / initial mass of drug used) x 100. Data are illustrative.

Application Note 3: Biological Evaluation of PEGylated Carriers

The ultimate goal of a drug delivery system is to effectively deliver its payload to the target site. In vitro and in vivo studies are essential to evaluate this.

  • In Vitro Drug Release: This assay measures the rate at which the drug is released from the carrier under physiological conditions. PEGylated systems often exhibit a sustained release profile.[15][16]

  • Cellular Uptake: The efficiency with which cells internalize the nanoparticles is a key indicator of therapeutic potential. While PEGylation can sometimes reduce uptake by non-target cells, it can be combined with targeting ligands to enhance uptake in specific cell types.[11][17] Most nanoparticles are internalized via endocytic pathways.

  • In Vivo Biodistribution: This tracks where the nanoparticles accumulate in the body after administration. Effective PEGylation reduces accumulation in organs of the reticuloendothelial system (RES), such as the liver and spleen, and increases tumor deposition.[12][18]

Extracellular Extracellular Space Membrane Cell Membrane Intracellular Intracellular Space (Cytoplasm) NP PEGylated Nanoparticle Endosome Early Endosome NP->Endosome Endocytosis Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Maturation Drug Drug Release Lysosome->Drug Nanoparticle Degradation

Caption: Generalized endocytic pathway for cellular uptake of nanoparticles.
Data Presentation: Biological Performance

Table 3: Cumulative In Vitro Drug Release (%)

Time (hours) NP-Core NP-PEG7
1 25.4 ± 2.1 15.1 ± 1.8
6 48.9 ± 3.5 32.6 ± 2.9
24 75.3 ± 4.2 60.8 ± 3.7
48 88.1 ± 3.9 80.2 ± 4.5

| 72 | 92.5 ± 2.8 | 89.7 ± 3.1 |

Release study performed at 37°C in PBS (pH 7.4) with 0.5% Tween 80. Data are illustrative.

Table 4: In Vivo Biodistribution at 24h Post-Injection (% Injected Dose per Gram Tissue)

Organ NP-Core NP-PEG7
Blood 1.5 ± 0.4 8.9 ± 1.2
Liver 45.8 ± 5.1 22.4 ± 3.5
Spleen 15.2 ± 2.3 8.1 ± 1.9
Lungs 5.6 ± 1.1 3.2 ± 0.8
Kidneys 3.1 ± 0.9 2.5 ± 0.6

| Tumor | 4.3 ± 1.0 | 9.7 ± 1.5 |

Data obtained from a murine xenograft tumor model and are illustrative.[12][17]

Experimental Protocols

Protocol 1: Boc Deprotection of the Carboxyl Group

This protocol describes the removal of the Boc protecting group to yield a free carboxylic acid.

  • Dissolution: Dissolve the Boc-protected PEGylated compound in a suitable organic solvent like dichloromethane (B109758) (DCM) or 1,4-dioxane.[7]

  • Acid Treatment: Add a solution of a strong acid. A common choice is 20-50% trifluoroacetic acid (TFA) in DCM.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Solvent Removal: Once the reaction is complete, remove the solvent and excess acid under reduced pressure (e.g., using a rotary evaporator).

  • Purification: Purify the resulting product with the free carboxylic acid using a suitable method, such as silica (B1680970) gel chromatography or precipitation, to remove any byproducts.

Protocol 2: Formulation of Drug-Loaded PLGA Nanoparticles

This protocol uses the single emulsion-solvent evaporation method, suitable for hydrophobic drugs.[19]

  • Organic Phase Preparation: Dissolve 100 mg of Poly(lactic-co-glycolic acid) (PLGA) and 10 mg of the desired drug in 5 mL of an organic solvent such as dichloromethane (DCM) or ethyl acetate.[13]

  • Aqueous Phase Preparation: Prepare a 1% (w/v) solution of a surfactant, such as polyvinyl alcohol (PVA), in 20 mL of deionized water.

  • Emulsification: Add the organic phase dropwise to the aqueous phase while stirring vigorously (e.g., 600 rpm).

  • Homogenization: Homogenize the mixture using a probe sonicator at 40% amplitude for 2-3 minutes in an ice bath to form a fine oil-in-water (o/w) emulsion.[13]

  • Solvent Evaporation: Stir the emulsion at room temperature for at least 4 hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Collection and Washing: Centrifuge the nanoparticle suspension (e.g., at 15,000 x g for 20 minutes at 4°C). Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess surfactant and unencapsulated drug.

  • Lyophilization: Resuspend the final pellet in a small amount of water and freeze-dry (lyophilize) to obtain a powdered form of the nanoparticles for storage and further use.

Protocol 3: Characterization by Dynamic Light Scattering (DLS) and Zeta Potential

This protocol outlines the measurement of key physicochemical properties.[14]

  • Sample Preparation: Resuspend a small amount (e.g., 0.1 mg/mL) of the lyophilized nanoparticles in an appropriate filtered (0.22 µm) solvent, typically 10 mM NaCl or PBS, to minimize the effects of viscosity and ionic strength variations.

  • Dispersion: Gently vortex the suspension to ensure it is well-dispersed.

  • Instrument Setup: Allow the DLS instrument (e.g., a Zetasizer) to warm up and stabilize according to the manufacturer's instructions.

  • Measurement:

    • For size and PDI , transfer the sample to a clean cuvette. Perform the measurement at 25°C. The instrument will measure the fluctuations in scattered light intensity to calculate the hydrodynamic diameter and the polydispersity index (PDI).

    • For zeta potential , transfer the sample to a specialized electrode-containing cuvette. The instrument applies an electric field and measures the velocity of the particles to determine their surface charge.

  • Data Analysis: Record the Z-average diameter, PDI, and zeta potential values. Perform measurements in triplicate for statistical validity.

Protocol 4: In Vitro Drug Release Study (Dialysis Method)

This is a common method for assessing the release kinetics of a drug from a nanoparticle formulation.[13][20]

  • Preparation: Disperse a known amount of drug-loaded nanoparticles (e.g., 5 mg) in 1 mL of release medium (e.g., PBS, pH 7.4, containing 0.5% Tween 80 to ensure sink conditions).[13]

  • Dialysis Setup: Transfer the nanoparticle dispersion into a dialysis bag with a specific molecular weight cut-off (MWCO, e.g., 12-14 kDa) that allows the free drug to pass through but retains the nanoparticles.

  • Incubation: Immerse the sealed dialysis bag in a larger container with a known volume (e.g., 50 mL) of the same release medium. Place the setup in an incubator shaker at 37°C with continuous, gentle agitation (e.g., 100 rpm).

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a sample (e.g., 1 mL) from the external release medium.

  • Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Quantification: Analyze the amount of drug in the collected samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug initially loaded in the nanoparticles.

References

Application Notes and Protocols for Cell Permeability Assays of Hydroxy-PEG7-CH2-Boc Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins.[1] Their unique tripartite structure, consisting of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker, often results in molecules with high molecular weight and polar surface area, posing challenges to their cell permeability.[1] The linker component, such as the hydrophilic Hydroxy-PEG7-CH2-Boc moiety, plays a critical role in determining the physicochemical properties and, consequently, the cell permeability of the PROTAC.[2][3]

Accurate assessment of cell permeability is paramount in the development of effective PROTACs, as they must reach their intracellular targets to exert their therapeutic effect.[4] This document provides detailed application notes and protocols for key in vitro assays used to evaluate the cell permeability of PROTACs, with a focus on those containing a this compound linker.

Key Cell Permeability Assays for PROTACs

Several in vitro methods are commonly employed to assess the cell permeability of PROTACs. These can be broadly categorized into cell-free assays that measure passive diffusion and cell-based assays that provide a more comprehensive evaluation by considering active transport and efflux mechanisms.[5]

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability.[5] It is a cost-effective tool for early-stage screening of compounds based on their ability to diffuse across an artificial lipid membrane.[5]

Caco-2 Permeability Assay

The Caco-2 permeability assay is a cell-based assay that utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[5] This assay offers a more comprehensive assessment of permeability by accounting for passive diffusion, active transport, and efflux mechanisms.[5]

Cellular Uptake Assays

Cellular uptake assays directly measure the amount of a compound that has entered the cell. These assays are crucial for understanding the net result of all influx and efflux processes.

Data Presentation

The following tables summarize representative quantitative data that could be obtained from these permeability assays for hypothetical PROTACs containing a this compound linker.

Table 1: PAMPA Permeability Data for PEGylated PROTACs

PROTAC IDLinkerApparent Permeability (Papp) (x 10⁻⁶ cm/s)Permeability Classification
PROTAC-AHydroxy-PEG3-CH2-Boc1.5Low to Moderate
PROTAC-BThis compound0.8Low
PROTAC-CHydroxy-PEG11-CH2-Boc0.3Very Low
Control (High Permeability)-15.2High
Control (Low Permeability)-0.5Low

Note: Data are hypothetical and for illustrative purposes. Low passive permeability is commonly observed for PROTACs in PAMPA assays.[5]

Table 2: Caco-2 Permeability Data for a PROTAC with a PEG7 Linker

ParameterValueInterpretation
Apical to Basolateral (A-B) Papp (x 10⁻⁶ cm/s) 0.5Low absorptive permeability
Basolateral to Apical (B-A) Papp (x 10⁻⁶ cm/s) 4.0High efflux
Efflux Ratio (B-A / A-B) 8.0Significant efflux is occurring
Recovery (%) 85Good compound stability and low non-specific binding

Note: Data are hypothetical and for illustrative purposes. A marked structural influence of the linker on the efflux ratio in Caco-2 cells can be observed for PROTACs.[5]

Table 3: Cellular Uptake Data for a PROTAC with a PEG7 Linker

Time (minutes)Intracellular Concentration (nM)
1550
3095
60180
120250

Note: Data are hypothetical and for illustrative purposes and would be determined in a specific cell line.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP)

  • 96-well acceptor plates

  • Lecithin in dodecane (B42187) solution (e.g., 1% w/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Plate reader or LC-MS/MS system

Procedure:

  • Prepare the artificial membrane by adding 5 µL of the lecithin/dodecane solution to each well of the donor filter plate.

  • Prepare the donor solution by diluting the PROTAC stock solution to the desired final concentration (e.g., 10 µM) in PBS.

  • Add 150 µL of the donor solution to each well of the filter plate.

  • Add 300 µL of PBS to each well of the acceptor plate.

  • Carefully place the filter plate on top of the acceptor plate, ensuring the bottom of the filter plate wells are in contact with the buffer in the acceptor plate.

  • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • After incubation, carefully separate the plates.

  • Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    Where:

    • V_D = Volume of donor well

    • V_A = Volume of acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • [C]_A(t) = Concentration in the acceptor well at time t

    • [C]_equilibrium = Equilibrium concentration

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the bidirectional permeability and active transport of a PROTAC across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • For the A-B permeability assessment, add the PROTAC (e.g., at 10 µM in HBSS) to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

  • For the B-A permeability assessment, add the PROTAC to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours).

  • At the end of the incubation, take samples from both the donor and receiver chambers.

  • Analyze the concentration of the PROTAC in the samples by LC-MS/MS.

  • Calculate the Papp values for both A-B and B-A directions. The efflux ratio is calculated by dividing the B-A Papp by the A-B Papp.

Protocol 3: Cellular Uptake Assay

Objective: To quantify the intracellular accumulation of a PROTAC over time.

Materials:

  • Target cell line cultured in multi-well plates

  • Cell culture medium

  • PROTAC stock solution

  • PBS

  • Lysis buffer

  • LC-MS/MS system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with the PROTAC at the desired concentration for various time points (e.g., 15, 30, 60, 120 minutes).

  • At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular PROTAC.

  • Lyse the cells using a suitable lysis buffer.

  • Collect the cell lysates and analyze the concentration of the PROTAC by LC-MS/MS.

  • Determine the protein concentration of the lysates to normalize the intracellular PROTAC concentration.

Mandatory Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC (this compound) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination PROTAC_out PROTAC Ternary_Complex->PROTAC_out Recycled Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recruitment Degraded_Fragments Proteasome->Degraded_Fragments Degradation PROTAC_ext Extracellular PROTAC PROTAC_ext->PROTAC Cellular Uptake

Caption: PROTAC Mechanism of Action

PAMPA_Workflow start Start prep_membrane Prepare Artificial Membrane on Donor Plate start->prep_membrane prep_solutions Prepare Donor (PROTAC) and Acceptor Solutions prep_membrane->prep_solutions assemble_plate Assemble Donor and Acceptor Plates prep_solutions->assemble_plate incubate Incubate at Room Temperature assemble_plate->incubate analyze Analyze PROTAC Concentration (LC-MS/MS or UV-Vis) incubate->analyze calculate Calculate Papp analyze->calculate end End calculate->end

Caption: PAMPA Experimental Workflow

Caco2_Workflow start Start seed_cells Seed Caco-2 Cells on Transwell Inserts start->seed_cells differentiate Culture for 21-25 Days (Monolayer Formation) seed_cells->differentiate check_integrity Verify Monolayer Integrity (TEER) differentiate->check_integrity add_protac Add PROTAC to Apical (A-B) or Basolateral (B-A) Chamber check_integrity->add_protac incubate Incubate at 37°C add_protac->incubate sample Collect Samples from Donor and Receiver Chambers incubate->sample analyze Analyze PROTAC Concentration (LC-MS/MS) sample->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate end End calculate->end

Caption: Caco-2 Permeability Assay Workflow

References

Application Notes and Protocols for the Functionalization of Biomolecules with Hydroxy-PEG7-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG7-CH2-Boc is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker designed for the sophisticated functionalization of biomolecules. This linker features a terminal hydroxyl (-OH) group and a Boc (tert-butyloxycarbonyl) protected amine, connected by a seven-unit PEG chain. The PEG component enhances the solubility and stability of the resulting conjugates, reduces immunogenicity, and can improve pharmacokinetic properties. The orthogonal functional groups—a hydroxyl group for initial conjugation and a protected amine for subsequent derivatization—make this linker a versatile tool in drug delivery, bioconjugation, and particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial for its efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

These application notes provide detailed protocols for the functionalization of biomolecules using this compound, with a focus on its application in PROTAC synthesis.

Core Principles of Functionalization

The functionalization of biomolecules with this compound typically follows a two-step process:

  • Activation and Conjugation of the Hydroxyl Group: The terminal hydroxyl group can be activated or modified to react with a suitable functional group on the first binding partner (e.g., a protein of interest ligand or an E3 ligase ligand). Common activation strategies include conversion to a leaving group (e.g., tosylate or mesylate) for reaction with nucleophiles, or reaction with an activated carboxylic acid.

  • Deprotection and Conjugation of the Amine Group: The Boc protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal a primary amine. This newly exposed amine can then be coupled to the second binding partner, typically via amide bond formation with a carboxylic acid.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C20H40O10
Molecular Weight 440.53 g/mol
Appearance Colorless to light yellow oil
Solubility Soluble in DMSO, DMF, DCM, and water

Note: Data compiled from commercially available sources.

Table 2: Representative Reaction Conditions for Functionalization Steps
StepReactionReagents and SolventsTypical TemperatureTypical Reaction Time
1. Hydroxyl Activation (Tosylation) Activation of the terminal -OHp-Toluenesulfonyl chloride (TsCl), Triethylamine (TEA), Dichloromethane (DCM)0 °C to Room Temp.2-4 hours
2. Boc Deprotection Removal of the Boc protecting groupTrifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 20-50% v/v)0 °C to Room Temp.1-3 hours
3. Amide Bond Formation Coupling of the deprotected amine with a carboxylic acidHATU, DIPEA, DMFRoom Temp.12-24 hours

Note: These are general conditions and may require optimization for specific substrates.

Experimental Protocols

Protocol 1: Activation of this compound via Tosylation

This protocol describes the conversion of the terminal hydroxyl group to a tosylate, a good leaving group for subsequent nucleophilic substitution.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add TEA (1.5 eq) or DIPEA (1.5 eq) to the solution and stir for 10 minutes.

  • Add TsCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the tosylated product (Tos-O-PEG7-CH2-Boc).

  • The crude product may be used directly in the next step or purified by flash column chromatography.

Protocol 2: Boc Deprotection of the Amine Group

This protocol details the removal of the Boc protecting group to yield the free amine.

Materials:

  • Boc-protected PEGylated compound (e.g., from a previous conjugation step)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the Boc-protected compound in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (typically 20-50% v/v in DCM) to the solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by LC-MS to confirm the loss of the Boc group.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting amine salt is often used in the next step without further purification. If necessary, the free amine can be obtained by neutralization with a suitable base.

Protocol 3: Amide Bond Formation with the Deprotected Amine

This protocol describes the coupling of the free amine with a carboxylic acid-containing molecule (e.g., a protein of interest ligand or an E3 ligase ligand).

Materials:

  • Amine-functionalized PEGylated compound (from Protocol 2)

  • Carboxylic acid-functionalized binding partner

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the carboxylic acid-functionalized binding partner (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of the amine-functionalized PEGylated compound (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with water and brine, dried over anhydrous Na2SO4, filtered, and concentrated.

  • Purify the final conjugate by preparative HPLC to obtain the desired product.

Visualizations

PROTAC_Synthesis_Workflow cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Component Conjugation HydroxyPEG This compound Conjugate1 Ligand 1-PEG7-CH2-Boc HydroxyPEG->Conjugate1 Ligand1 Ligand 1 (e.g., POI Ligand with -COOH) ActivatedLigand1 Activated Ligand 1 Ligand1->ActivatedLigand1 Activation (e.g., HATU, DIPEA) ActivatedLigand1->Conjugate1 Esterification DeprotectedConjugate Ligand 1-PEG7-CH2-NH2 Conjugate1->DeprotectedConjugate Boc Deprotection (TFA/DCM) FinalPROTAC Final PROTAC (Ligand 1-Linker-Ligand 2) DeprotectedConjugate->FinalPROTAC Ligand2 Ligand 2 (e.g., E3 Ligase Ligand with -COOH) ActivatedLigand2 Activated Ligand 2 Ligand2->ActivatedLigand2 Activation (e.g., HATU, DIPEA) ActivatedLigand2->FinalPROTAC Amide Bond Formation

Caption: General workflow for PROTAC synthesis using this compound.

PROTAC_MoA PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Recycling Recycling PROTAC->Recycling POI Protein of Interest (POI) POI->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex E3Ligase->Recycling PolyUb Poly-ubiquitination TernaryComplex->PolyUb Ub Transfer Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Degradation->Recycling

Caption: Mechanism of action for a PROTAC, inducing targeted protein degradation.

Application Notes and Protocols for Hydroxy-PEG7-CH2-Boc in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by coopting the cell's natural ubiquitin-proteasome system.[1][2][3] These heterobifunctional molecules are comprised of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5][6] The linker is a critical component of a PROTAC, profoundly influencing its efficacy, solubility, and cell permeability.[3][5][7] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are widely used due to their hydrophilicity, flexibility, and biocompatibility.[5][7][]

This document provides detailed application notes and protocols for the use of Hydroxy-PEG7-CH2-Boc , a 7-unit PEG linker, in the synthesis and evaluation of PROTACs for targeted protein degradation.

This compound: A Versatile Linker for PROTAC Synthesis

This compound is a PEG-based PROTAC linker that can be utilized in the synthesis of PROTACs.[9][10][11] It features a terminal hydroxyl group for conjugation to one of the PROTAC ligands and a Boc-protected carboxylic acid at the other end, providing a versatile handle for sequential coupling reactions. The 7-unit PEG chain offers a balance of flexibility and length, which is crucial for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[4][12]

Chemical Structure:

Molecular Formula: C20H40O10 Molecular Weight: 440.53 CAS Number: 2378049-28-4[9]

PROTAC Signaling Pathway and Experimental Workflow

The general mechanism of action for a PROTAC involves the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein. A typical workflow for the design and evaluation of a PROTAC is also depicted below.

PROTAC_Signaling_Pathway cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Complex Target Protein (POI) Target Protein (POI) Target Protein (POI)->Ternary Complex E3 Ubiquitin Ligase E3 Ubiquitin Ligase E3 Ubiquitin Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Poly-ubiquitinated POI Poly-ubiquitinated POI Ubiquitination->Poly-ubiquitinated POI Proteasome Proteasome Poly-ubiquitinated POI->Proteasome Degraded POI Degraded POI Proteasome->Degraded POI

Caption: PROTAC-mediated protein degradation pathway.

experimental_workflow cluster_1 Experimental Workflow for PROTAC Evaluation PROTAC_Synthesis PROTAC Synthesis (using this compound) Characterization Chemical Characterization (NMR, MS) PROTAC_Synthesis->Characterization Cell_Treatment Cell Culture and Treatment Characterization->Cell_Treatment Ternary_Complex_Assay Ternary Complex Formation Assay (TR-FRET, SPR) Characterization->Ternary_Complex_Assay Protein_Degradation_Assay Protein Degradation Assay (Western Blot) Cell_Treatment->Protein_Degradation_Assay Data_Analysis_Degradation Quantification of Degradation (DC50, Dmax) Protein_Degradation_Assay->Data_Analysis_Degradation Data_Analysis_Ternary Quantification of Ternary Complex (Binding Affinity, Kinetics) Ternary_Complex_Assay->Data_Analysis_Ternary

Caption: A typical workflow for the design and evaluation of PROTACs.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step approach for synthesizing a PROTAC using this compound, involving an initial amide coupling followed by Boc deprotection and a second amide coupling.

Step 1: Coupling of the First Ligand (E3 Ligase Ligand or Target Protein Binder)

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the first ligand containing a primary or secondary amine (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Activation: To a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF. Add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid (after Boc deprotection).

  • Coupling: Add the activated linker solution to the solution of the first ligand.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous lithium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the first ligand-linker conjugate.

Step 2: Boc Deprotection

  • Reaction Setup: Dissolve the purified first ligand-linker conjugate from Step 1 in dichloromethane (B109758) (DCM).

  • Deprotection: Add trifluoroacetic acid (TFA) (20-50% v/v in DCM) to the solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitoring: Monitor the deprotection by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporate the residue with DCM three times to ensure complete removal of TFA. The resulting amine-TFA salt is typically used in the next step without further purification.

Step 3: Coupling of the Second Ligand

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the second ligand containing a carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add a coupling reagent such as HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Coupling: Add the deprotected amine-TFA salt from Step 2 to the activated second ligand solution.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Perform a similar work-up procedure as in Step 1. Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the identity and purity of the final PROTAC using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blotting for Quantification of Protein Degradation

This protocol outlines the steps to determine the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, prepare them with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Protocol 3: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This protocol provides a method to assess the formation of the POI-PROTAC-E3 ligase ternary complex.[13][14][15][16]

Materials:

  • Purified, tagged target protein (e.g., His-tagged)

  • Purified, tagged E3 ligase complex (e.g., GST-tagged)

  • PROTAC compound

  • TR-FRET donor-labeled antibody against one tag (e.g., anti-GST-Terbium)

  • TR-FRET acceptor-labeled antibody against the other tag (e.g., anti-His-d2)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Assay Setup: In a low-volume 384-well plate, add the assay buffer, the TR-FRET donor- and acceptor-labeled antibodies, the tagged target protein, and the tagged E3 ligase complex.

  • PROTAC Addition: Add a serial dilution of the PROTAC compound to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-4 hours) to allow for complex formation.

  • Measurement: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a microplate reader.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is typically observed, from which the concentration for maximal ternary complex formation can be determined.

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be optimized for each PROTAC system to achieve maximal efficacy.[4][17] The following tables summarize representative data from the literature, illustrating the impact of linker length on the degradation of different target proteins. While specific data for a 7-unit PEG linker is not provided, these tables demonstrate the importance of linker length optimization, a process for which this compound is a valuable tool.

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [17]

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16~95%~1
19~70%~5
21~60%>10

Table 2: Impact of Linker Length on TANK-binding kinase 1 (TBK1) Degradation [4][17]

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21396%
2929276%

Conclusion

This compound is a versatile and valuable building block for the synthesis of PROTACs. Its 7-unit PEG chain provides a favorable balance of hydrophilicity and flexibility, which can enhance the solubility and cell permeability of the resulting PROTAC, and facilitate the formation of a productive ternary complex. The detailed protocols provided in this document offer a comprehensive guide for the synthesis of PROTACs using this linker and for the subsequent evaluation of their biological activity. The presented data underscores the critical importance of linker length optimization in PROTAC design, a process that can be systematically explored using a variety of PEG linkers, including this compound.

References

Application Notes and Protocols: In Vitro and In Vivo Applications of PEG-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific research data was found for PROTACs synthesized with the precise linker "Hydroxy-PEG7-CH2-Boc." The following application notes and protocols are based on published data for PROTACs utilizing similar polyethylene (B3416737) glycol (PEG) linkers of varying lengths. This information is intended to serve as a representative guide for the application and evaluation of PEG-based PROTACs.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to co-opt the cell's natural protein degradation machinery to eliminate proteins of interest. These heterobifunctional molecules consist of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

The linker component, particularly PEG-based linkers, plays a crucial role in determining the efficacy, selectivity, and pharmacokinetic properties of a PROTAC. The length and flexibility of the PEG chain can significantly influence the stability and geometry of the ternary complex, which is essential for efficient ubiquitination. While data for the specific this compound linker is not available in the reviewed literature, this document provides insights into the application of PROTACs with similar PEG linkers, focusing on commonly targeted proteins such as the Androgen Receptor (AR), Bromodomain-containing protein 4 (BRD4), and Bruton's tyrosine kinase (BTK).

Quantitative Data Summary

The following tables summarize the in vitro degradation activity of representative PROTACs with PEG linkers targeting various proteins.

Table 1: In Vitro Degradation of Androgen Receptor (AR) by PEG-Based PROTACs in Prostate Cancer Cell Lines

PROTAC CompoundCell LineLinker DescriptionDC50 (nM)Dmax (%)Reference
ARD-69LNCaPPEG-based0.86>95[1]
ARD-69VCaPPEG-based0.76>95[1]
ARD-6922Rv1PEG-based10.4>95[1]
Exemplary AR PROTACsLNCaP, VCaPPEG-basednM to pM range>85[2]

DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achieved.

Table 2: In Vitro Degradation of BRD4 by PEG-Based PROTACs in Cancer Cell Lines

PROTAC CompoundCell LineLinker DescriptionDC50 (nM)Dmax (%)Reference
PROTAC 1Not SpecifiedOptimized PEG linker--[3]
PROTAC 2AML cellsPEG-based~100-[3]
PROTAC 3RS4;11PEG-based0.051-[3]
PROTAC 4Not SpecifiedPEG-basedPicomolar range-[3]

Table 3: In Vitro Degradation of BTK by PEG-Based PROTACs in B-cell Malignancy Cell Lines

PROTAC CompoundCell LineLinker DescriptionDegradation Concentration (nM)Reference
MT802Not SpecifiedPolyethylene glycol (PEG) linkerLow nanomolar[4]
15-271RAMOSRigidified linker (compared to PEG)30[5]

Signaling Pathway

PROTAC_Mechanism cluster_cell Cell PROTAC PEG-Based PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (e.g., AR, BRD4, BTK) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3_Ligase->Ternary_Complex Binds Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Caption: General mechanism of action for a PEG-based PROTAC.

Experimental Protocols

In Vitro Protein Degradation Assay (Western Blot)

This protocol outlines a general method for assessing the degradation of a target protein in cultured cells following treatment with a PEG-based PROTAC.

1. Cell Culture and Treatment: a. Plate cells (e.g., LNCaP for AR, RS4;11 for BRD4, RAMOS for BTK) in appropriate growth medium and allow them to adhere overnight. b. Treat cells with various concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).

2. Cell Lysis: a. After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. f. Collect the supernatant containing the protein lysate.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA or Bradford assay) according to the manufacturer's instructions.

4. Western Blotting: a. Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis. c. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. e. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-AR, anti-BRD4, anti-BTK) overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used. f. Wash the membrane three times with TBST for 10 minutes each. g. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST for 10 minutes each. i. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

5. Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the target protein band intensity to the loading control band intensity. c. Calculate the percentage of protein remaining relative to the vehicle-treated control. d. Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Western_Blot_Workflow Start Start Cell_Culture Cell Culture & Plating Start->Cell_Culture Treatment PROTAC Treatment (Varying Concentrations & Times) Cell_Culture->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Quantification Protein Quantification (BCA/Bradford) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target & Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection & Imaging Secondary_Ab->Detection Analysis Densitometry & Data Analysis (DC50, Dmax) Detection->Analysis End End Analysis->End

Caption: Experimental workflow for Western Blot analysis.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of a PEG-based PROTAC in a mouse xenograft model.

1. Animal Model: a. Use immunodeficient mice (e.g., NOD-SCID or nude mice). b. Subcutaneously implant cancer cells (e.g., VCaP for AR-dependent prostate cancer) into the flank of the mice.

2. Tumor Growth and Randomization: a. Monitor tumor growth regularly using calipers. b. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

3. PROTAC Formulation and Administration: a. Formulate the PROTAC in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). A common vehicle for oral administration is 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water. b. Administer the PROTAC at a specified dose and schedule (e.g., daily, twice daily). The control group should receive the vehicle only.

4. Efficacy Assessment: a. Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week). b. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

5. Pharmacodynamic (PD) Analysis: a. To assess target engagement in vivo, collect tumors and other tissues at specified time points after the final dose. b. Prepare tissue lysates and perform Western blotting to determine the levels of the target protein.

6. Data Analysis: a. Plot mean tumor volume over time for each group. b. Calculate tumor growth inhibition (TGI) for the treatment groups compared to the control group. c. Analyze the Western blot data to confirm target protein degradation in the tumor tissue.

Xenograft_Study_Workflow Start Start Cell_Implantation Cancer Cell Implantation in Immunodeficient Mice Start->Cell_Implantation Tumor_Growth Tumor Growth Monitoring Cell_Implantation->Tumor_Growth Randomization Randomization into Treatment & Control Groups Tumor_Growth->Randomization Dosing PROTAC Administration (e.g., Oral Gavage, IP) Randomization->Dosing Monitoring Monitor Tumor Volume & Body Weight Dosing->Monitoring Repeated Dosing Endpoint Study Endpoint Monitoring->Endpoint Tumor_Excision Tumor Excision & Weight Endpoint->Tumor_Excision PD_Analysis Pharmacodynamic Analysis (Western Blot of Tumors) Endpoint->PD_Analysis Data_Analysis Data Analysis (Tumor Growth Inhibition) Tumor_Excision->Data_Analysis PD_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vivo tumor xenograft study.

Conclusion

PROTACs utilizing PEG-based linkers are a promising class of molecules for targeted protein degradation. The length and composition of the PEG linker are critical parameters that must be optimized to achieve potent and selective degradation of the target protein. The protocols and data presented here, while based on PROTACs with similar PEG linkers, provide a valuable framework for the design and execution of in vitro and in vivo studies to evaluate novel PROTACs. Researchers should adapt and optimize these methodologies based on the specific characteristics of their PROTAC molecule, target protein, and biological system.

References

PEGylation strategies for improving drug solubility and stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PEGylation

PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a therapeutic agent, such as a protein, peptide, or small molecule drug.[1][2][3][4] This strategy is widely employed in the pharmaceutical industry to enhance the drug's pharmacokinetic and pharmacodynamic properties.[5][6][7][8] Key advantages of PEGylation include improved drug solubility and stability, extended circulating half-life, reduced immunogenicity, and enhanced protection from proteolytic degradation.[1][5][6][8][9]

The effectiveness of PEGylation depends on several factors, including the molecular weight and structure of the PEG polymer, the number of PEG chains attached, and the specific site of conjugation on the drug molecule.

PEGylation Strategies: A Comparative Overview

PEGylation strategies have evolved from first-generation random conjugation to second-generation site-specific methods, offering greater control over the final product's homogeneity and preserving its biological activity.[10][11]

First-Generation PEGylation: This approach involves the random attachment of linear PEG chains to multiple reactive sites on the drug, often targeting amine groups of lysine (B10760008) residues.[10][11] While effective in increasing the drug's size and half-life, it can result in a heterogeneous mixture of PEGylated isomers, some of which may have reduced activity due to PEG attachment near the active site.[6][12]

Second-Generation PEGylation: To overcome the limitations of the first-generation methods, second-generation strategies focus on site-specific PEGylation.[10][11] This can be achieved by targeting specific amino acid residues (e.g., cysteine, N-terminus), utilizing branched PEG structures to shield more of the protein surface with fewer attachment points, or employing enzymatic methods for precise conjugation.[4][11][12][13] Site-specific PEGylation leads to a more homogeneous product with better-defined properties and potentially higher retained bioactivity.[4][10]

Here is a logical diagram illustrating the evolution of PEGylation strategies:

PEGylation_Strategies cluster_0 First Generation cluster_1 Second Generation Random Random PEGylation (e.g., Lysine targeting) SiteSpecific Site-Specific PEGylation (e.g., Cysteine, N-terminus) Random->SiteSpecific Improved Homogeneity Branched Branched PEG Structures Random->Branched Enhanced Shielding Enzymatic Enzymatic Ligation SiteSpecific->Enzymatic Greater Precision PEGylation_Workflow cluster_workflow Experimental Workflow Reagent 1. Reagent Selection (Activated PEG, Drug) Reaction 2. PEGylation Reaction (Controlled pH, Temp, Molar Ratio) Reagent->Reaction Purification 3. Purification (IEX, SEC, HIC) Reaction->Purification Characterization 4. Characterization (LC/MS, SDS-PAGE, HPLC) Purification->Characterization FinalProduct 5. Final PEGylated Drug Characterization->FinalProduct Purification_Methods cluster_techniques Purification Techniques PEGylated_Mixture Heterogeneous PEGylated Mixture SEC Size-Exclusion Chromatography (SEC) PEGylated_Mixture->SEC Separation by Size IEX Ion-Exchange Chromatography (IEX) PEGylated_Mixture->IEX Separation by Charge HIC Hydrophobic Interaction Chromatography (HIC) PEGylated_Mixture->HIC Separation by Hydrophobicity RPC Reverse-Phase Chromatography (RPC) PEGylated_Mixture->RPC Separation by Polarity

References

Troubleshooting & Optimization

Technical Support Center: Optimizing PROTAC Linker Length for Improved Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information addresses specific issues related to optimizing linker length for improved Proteolysis Targeting Chimera (PROTAC) efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC, and why is its length so critical?

A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker's primary function is to bridge the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[3][4] This proximity is essential for the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.[1][3]

The length of the linker is a critical determinant of PROTAC efficacy for several reasons:

  • Steric Hindrance: A linker that is too short can cause steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex.[3][5]

  • Inefficient Ubiquitination: Conversely, a linker that is too long may result in an overly flexible and unstable ternary complex, leading to inefficient ubiquitination because the lysine (B10760008) residues on the POI are not optimally positioned for ubiquitin transfer.[3][6]

  • Ternary Complex Conformation: The linker's length and composition dictate the overall geometry and stability of the ternary complex, which directly impacts the efficiency of protein degradation.[7]

Therefore, optimizing the linker length is a crucial step in developing a potent and effective PROTAC.[5][6]

Q2: We are observing a decrease in target protein degradation at higher concentrations of our PROTAC. What is causing this "hook effect"?

The "hook effect" is a common phenomenon in PROTAC research characterized by a bell-shaped dose-response curve, where the degradation of the target protein decreases at high PROTAC concentrations.[5][8] This paradoxical effect arises from the formation of non-productive binary complexes.[8] At excessively high concentrations, a PROTAC molecule is more likely to form a binary complex with either the target protein (POI-PROTAC) or the E3 ligase (PROTAC-E3 ligase), rather than the productive ternary complex (POI-PROTAC-E3 ligase).[8][9] These binary complexes are unable to induce ubiquitination and subsequent degradation, leading to a reduction in overall efficacy at high concentrations.[8]

Troubleshooting the Hook Effect:

  • Extend Dose-Response Range: Test a wider range of PROTAC concentrations, including very low (pM) and very high (µM) ranges, to fully characterize the dose-response curve and identify the optimal concentration for maximal degradation (Dmax).[10]

  • Biophysical Assays: Utilize biophysical assays such as TR-FRET or AlphaLISA to directly measure ternary complex formation at various PROTAC concentrations. This can help correlate the hook effect with a decrease in ternary complex formation.[10]

  • Time-Course Experiment: Perform a time-course experiment at both an optimal concentration and a higher, "hooked" concentration to understand the kinetics of binary versus ternary complex formation and degradation.[8]

Q3: Our PROTAC shows low degradation efficiency despite having what we believe is an optimal linker length. What other factors could be at play?

Low degradation efficiency can stem from several factors beyond just linker length:

  • Poor Cell Permeability: PROTACs are often large molecules that may struggle to cross the cell membrane efficiently.[7][11] The linker's chemical composition significantly influences the PROTAC's physicochemical properties, such as solubility and lipophilicity, which in turn affect its cell permeability.[12][13]

  • Inefficient Ternary Complex Formation: Even with an appropriate length, the linker's composition and attachment points can lead to an unstable or unproductive ternary complex conformation.[7]

  • Incorrect Linker Attachment Points: The positions where the linker is connected to the POI ligand and the E3 ligase ligand are crucial for achieving a productive ternary complex geometry.[5]

  • Low E3 Ligase Expression: The chosen cell line may not express sufficient levels of the recruited E3 ligase for efficient degradation to occur.[10]

Troubleshooting Low Degradation Efficiency:

  • Assess Cell Permeability: Employ assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or utilize computational modeling to predict and optimize the cell permeability of your PROTACs.[11][14] Modifying the linker with more hydrophilic moieties like PEG can sometimes improve solubility and permeability.[15]

  • Confirm Target Engagement: Use cellular target engagement assays like NanoBRET™ to confirm that the PROTAC is binding to its intended target and the E3 ligase within the cell.[6]

  • Vary Linker Attachment Points: Synthesize and test PROTAC variants with different linker attachment points on both the POI and E3 ligase ligands.[8]

  • Verify E3 Ligase Expression: Confirm the expression of the recruited E3 ligase in your cell line using Western Blotting or qPCR.[7]

Quantitative Data on Linker Length and PROTAC Efficacy

The optimal linker length is highly dependent on the specific POI and E3 ligase pair. The following tables summarize quantitative data from studies that systematically varied linker length and measured the impact on degradation efficacy.

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

Linker Length (atoms)Linker Type% ERα Degradation (at 10 µM)DC₅₀ (nM) in MCF7 cellsReference
9PEG~50%>10,000[16]
12PEG~75%~5,000[16]
16PEG~95%~1,000[7][16]
19PEG~70%~5,000[16]
21PEG~60%>10,000[16]

Table 2: Impact of Linker Length on TANK-binding kinase 1 (TBK1) Degradation

Linker Length (atoms)Linker TypeDC₅₀ (nM)Dₘₐₓ (%)Reference
< 12Alkyl/EtherNo Degradation-[16][17]
21Alkyl/Ether396[16][17]
29Alkyl/Ether29276[16][17]

Experimental Protocols

1. Western Blot for PROTAC-Induced Protein Degradation

Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.[3]

Materials:

  • Cell culture reagents

  • PROTAC compounds and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density to achieve 70-80% confluency at the time of harvest and allow them to adhere overnight.[10] Treat cells with a serial dilution of PROTAC compounds for a specified duration (e.g., 4, 8, 16, 24 hours).[10] Include a vehicle-only control.[10]

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS.[3] Add lysis buffer to each well, scrape the cells, and collect the lysate.[18]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.[3]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples.[18] Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.[3] Load equal amounts of protein per lane on an SDS-PAGE gel.[18]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.[18] Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[18] Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection and Analysis: Wash the membrane with TBST and apply the ECL substrate.[18] Capture the chemiluminescent signal using an imaging system.[18] Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.[19]

2. MTS Assay for Cell Viability

Objective: To determine the cytotoxic effect of PROTAC-mediated protein degradation on cancer cells that are dependent on the target protein for survival.[20]

Materials:

  • 96-well cell culture plates

  • PROTAC compounds

  • MTS reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of PROTAC compounds for a specified duration (e.g., 72 hours).

  • MTS Reagent Addition: Add 20 µL of MTS solution to each well.[20][21]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C.[20][21]

  • Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.[20][21]

3. Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

Objective: To directly measure the formation of the POI-PROTAC-E3 ligase ternary complex in a homogeneous assay format.[22]

Materials:

  • Purified, tagged POI (e.g., GST-tagged)

  • Purified, tagged E3 ligase complex (e.g., His-tagged)

  • PROTAC compounds

  • TR-FRET donor-labeled antibody against one tag (e.g., Tb-anti-GST)

  • TR-FRET acceptor-labeled antibody against the other tag (e.g., AF488-anti-His)

  • Assay buffer

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the PROTAC compound in the assay buffer.

  • Assay Assembly: In a microplate, add the purified POI, purified E3 ligase, donor-labeled antibody, and acceptor-labeled antibody to each well at optimized concentrations.[23]

  • PROTAC Addition: Add the different concentrations of the PROTAC to the respective wells.[7] Include a no-PROTAC control.[7]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.[7]

  • TR-FRET Measurement: Measure the TR-FRET signal on a compatible microplate reader by exciting the donor fluorophore and measuring the emission of both the donor and acceptor fluorophores.[7]

  • Data Analysis: Calculate the TR-FRET ratio and plot it as a function of PROTAC concentration. An increase in the TR-FRET signal indicates the formation of the ternary complex.[24]

4. In Vitro Ubiquitination Assay

Objective: To directly measure the PROTAC's ability to induce the ubiquitination of the target protein in a reconstituted system.[5]

Materials:

  • Purified E1 activating enzyme

  • Purified E2 conjugating enzyme

  • Purified E3 ligase complex

  • Purified target protein (POI)

  • Ubiquitin

  • ATP

  • PROTAC compounds

  • Ubiquitination buffer

  • SDS-PAGE and Western Blotting reagents (as described above)

Procedure:

  • Reaction Setup: On ice, combine the E1, E2, E3, POI, ubiquitin, and ATP in the ubiquitination buffer.[5]

  • PROTAC Addition: Add the PROTAC compound at the desired concentration. Include a vehicle-only control.[5]

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Reaction Quenching: Stop the reaction by adding Laemmli sample buffer and boiling.

  • Western Blot Analysis: Analyze the reaction products by SDS-PAGE and Western Blotting using an antibody against the POI to detect the appearance of higher molecular weight ubiquitinated species.[5]

Visualizations

PROTAC_Mechanism cluster_System Cellular Environment cluster_Ternary Ternary Complex Formation POI Target Protein (POI) POI_PROTAC_E3 POI-PROTAC-E3 Ligase Ternary Complex POI->POI_PROTAC_E3 E3_Ligase E3 Ubiquitin Ligase E3_Ligase->POI_PROTAC_E3 Proteasome 26S Proteasome Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degrades PROTAC PROTAC PROTAC->POI Binds PROTAC->E3_Ligase Recruits Ub Ubiquitin POI_Ub Poly-ubiquitinated POI Ub->POI_Ub Tags POI POI_PROTAC_E3->Ub Ubiquitination POI_Ub->Proteasome Targeted for Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Start Start: Synthesize PROTAC Library (Varying Linker Lengths) Cell_Culture Cell Culture (Target Cell Line) Start->Cell_Culture Ternary_Complex_Assay Biophysical Assay (e.g., TR-FRET) (Measure Ternary Complex Formation) Start->Ternary_Complex_Assay Treatment Treat Cells with PROTAC Concentrations Cell_Culture->Treatment Western_Blot Western Blot Analysis (Quantify Protein Degradation) Treatment->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTS) Treatment->Viability_Assay Data_Analysis Data Analysis (Determine DC₅₀ and Dₘₐₓ) Western_Blot->Data_Analysis Optimization Linker Optimization (Select Optimal Length) Data_Analysis->Optimization Ternary_Complex_Assay->Optimization Viability_Assay->Optimization End End: Optimized PROTAC Optimization->End

Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.

Linker_Efficacy_Logic cluster_Linker_Length Linker Length cluster_Outcome Outcome cluster_Result Result Too_Short Too Short Steric_Hindrance Steric Hindrance Too_Short->Steric_Hindrance Optimal Optimal Stable_Productive_Complex Stable & Productive Ternary Complex Optimal->Stable_Productive_Complex Too_Long Too Long Unstable_Complex Unstable/Unproductive Ternary Complex Too_Long->Unstable_Complex No_Degradation No/Low Degradation Steric_Hindrance->No_Degradation High_Efficacy_Degradation High Efficacy Degradation Stable_Productive_Complex->High_Efficacy_Degradation Low_Efficacy_Degradation Low Efficacy Degradation Unstable_Complex->Low_Efficacy_Degradation

Caption: Logical relationship between linker length and PROTAC efficacy.

References

Navigating the Synthesis of Hydroxy-PEG7-CH2-Boc: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of specialty linkers like Hydroxy-PEG7-CH2-Boc is a critical step in many advanced pharmaceutical and biotechnological applications. However, achieving a high yield of the desired mono-protected product can be challenging due to the symmetrical nature of the heptaethylene glycol starting material. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you overcome common hurdles and optimize your synthesis.

Troubleshooting Guide: Low Yield and Impurities

Low yield in the synthesis of this compound is a common issue, often stemming from incomplete reactions or the formation of undesired byproducts. This guide provides a structured approach to identifying and resolving these problems.

Problem 1: The yield of the desired mono-Boc-protected product is significantly lower than expected.

This is the most frequent challenge and can be attributed to several factors, primarily the formation of the di-Boc-protected byproduct and the presence of unreacted heptaethylene glycol.

Potential CauseRecommended SolutionExpected Outcome
Statistical Distribution of Products The reaction of Boc-anhydride with a symmetrical diol naturally produces a mixture of mono-protected, di-protected, and unreacted starting material.By adjusting the stoichiometry of the reactants, you can shift the equilibrium to favor the mono-protected product.
Suboptimal Reaction Conditions Incorrect temperature, reaction time, or solvent can lead to incomplete conversion or favor the formation of the di-protected species.Optimization of reaction parameters will drive the reaction towards the desired product and improve overall yield.
Reagent Quality Degradation of Boc-anhydride due to moisture can reduce its reactivity, leading to a low conversion rate.Using fresh, high-quality reagents is crucial for achieving the expected yield.
Problem 2: Difficulty in purifying the mono-Boc-protected product from the reaction mixture.

The similar polarity of the mono-protected product, di-protected byproduct, and unreacted diol makes purification by standard column chromatography challenging.[1]

Potential CauseRecommended SolutionExpected Outcome
Co-elution of Products The slight difference in polarity between the desired product and impurities can result in overlapping fractions during chromatography.Modifying the chromatographic conditions, such as the solvent system or stationary phase, can improve separation.
Streaking on TLC and Column The polar nature of PEG compounds can cause streaking on silica (B1680970) gel, leading to poor separation.[1]The use of a more polar solvent system or a modified stationary phase can mitigate this issue.
Product Loss During Workup The water solubility of the mono-protected product can lead to its loss during aqueous extraction steps.Careful and thorough extraction with an appropriate organic solvent is necessary to maximize recovery.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the mono-Boc protection of heptaethylene glycol?

A1: While a specific yield for this compound is not widely published, analogous mono-Boc protections of symmetrical diamines report yields ranging from 65% to 87% for the mono-protected product.[2][3] Achieving a yield in this range for the diol would be considered successful.

Q2: How can I minimize the formation of the di-Boc-protected byproduct?

A2: The most effective strategy is to use a significant excess of the heptaethylene glycol starting material. This statistically favors the reaction of Boc-anhydride with an unprotected diol molecule over a mono-protected one.

Q3: What is the best way to monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a suitable method. Use a solvent system such as 10% methanol (B129727) in dichloromethane (B109758). The di-protected product will have the highest Rf value, followed by the mono-protected product, and finally the unreacted diol will be closest to the baseline. Staining with potassium permanganate (B83412) can help visualize the spots.

Q4: Are there alternative methods to improve the selectivity for the mono-protected product?

A4: Yes, a common strategy for symmetrical diamines, which can be adapted for diols, is the in situ formation of a mono-salt.[2] By adding one equivalent of a weak acid (like a catalytic amount of p-toluenesulfonic acid or using an acidic resin), one of the hydroxyl groups can be temporarily "protected" as its conjugate acid, directing the Boc-anhydride to the other hydroxyl group.

Experimental Protocols

Key Synthesis Workflow

The synthesis of this compound from heptaethylene glycol and Boc-anhydride involves a straightforward reaction followed by a crucial purification step.

SynthesisWorkflow Reactants Heptaethylene Glycol + Boc-Anhydride Reaction Reaction in Dichloromethane (DCM) with DMAP (cat.) Reactants->Reaction Workup Aqueous Workup Reaction->Workup Purification Silica Gel Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Protocol for Mono-Boc Protection of Heptaethylene Glycol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and desired purity.

  • Reaction Setup:

    • In a round-bottom flask, dissolve heptaethylene glycol (3 equivalents) in anhydrous dichloromethane (DCM).

    • Add 4-dimethylaminopyridine (B28879) (DMAP) (0.1 equivalents) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • In a separate flask, dissolve di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) (1 equivalent) in anhydrous DCM.

  • Reaction:

    • Slowly add the Boc-anhydride solution to the heptaethylene glycol solution dropwise over 1-2 hours with vigorous stirring.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer.

    • Extract the aqueous layer three times with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Prepare a silica gel column.

    • Load the crude product onto the column.

    • Elute with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).

    • Collect fractions and analyze by TLC to identify the fractions containing the pure mono-Boc-protected product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Troubleshooting Logic Diagram

When faced with low yield, this decision tree can help guide your troubleshooting process.

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Preventing Protein Aggregation During PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during PEGylation experiments.

Frequently Asked questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation?

Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors throughout the conjugation process. The primary causes include:

  • Suboptimal Reaction Conditions: The stability and solubility of a protein are highly dependent on factors such as pH, temperature, and buffer composition. Deviations from the optimal range for a specific protein can lead to the exposure of hydrophobic regions, which in turn promotes aggregation.[1]

  • High Protein Concentration: At elevated concentrations, protein molecules are in closer proximity, which increases the probability of intermolecular interactions and the formation of aggregates.[1]

  • Intermolecular Cross-linking: The use of bifunctional PEG reagents, which have reactive groups at both ends, can physically link multiple protein molecules together, leading to the formation of large, often insoluble, aggregates.[1]

  • PEG-Protein Interactions: While generally considered a protein stabilizer, the PEG polymer itself can sometimes interact with the protein surface in a way that induces conformational changes, thereby promoting aggregation. The length of the PEG chain can influence these interactions.[1]

  • Poor Reagent Quality: The presence of impurities or a significant percentage of bifunctional PEG in a reagent that is intended to be monofunctional can result in unintended cross-linking and subsequent aggregation.[1]

Q2: How can I detect and quantify protein aggregation during my PEGylation experiment?

Several analytical techniques are available to detect and quantify protein aggregation, each offering different insights into the nature and extent of the aggregates:

  • Size Exclusion Chromatography (SEC): This is a widely used method that separates molecules based on their hydrodynamic radius. Aggregates, being larger than the monomeric PEGylated protein, will elute from the column earlier.[1]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion. This technique is highly sensitive to the presence of larger aggregates.[1][2][3]

  • Non-Reducing Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): When performed under non-reducing conditions, SDS-PAGE can reveal the presence of high-molecular-weight species that correspond to covalently cross-linked protein aggregates.[1][4]

  • Turbidity Measurements: An increase in the turbidity of the reaction mixture, which can be measured by UV-Vis spectrophotometry, is indicative of the formation of insoluble aggregates.[1]

Q3: What are stabilizing excipients and how can they prevent aggregation during PEGylation?

Stabilizing excipients are additives that can be included in the reaction buffer to help maintain protein stability and prevent aggregation. Common classes of excipients include:

  • Sugars and Polyols: Sucrose, trehalose, sorbitol, and glycerol (B35011) act as protein stabilizers through a mechanism of preferential exclusion, which favors the native, more compact state of the protein.[1]

  • Amino Acids: Certain amino acids, notably arginine and glycine, are known to suppress non-specific protein-protein interactions that can lead to aggregation.[1]

  • Surfactants: Low concentrations of non-ionic surfactants, such as Polysorbate 20 and Polysorbate 80, can be effective in preventing surface-induced aggregation by reducing surface tension.[1]

Troubleshooting Guide

If you are observing significant precipitation or aggregation during your protein PEGylation reaction, follow this step-by-step guide to troubleshoot and mitigate the issue.

Step 1: Optimization of Reaction Conditions

The initial and most critical step is to systematically evaluate and optimize the reaction conditions. It is highly recommended to perform small-scale screening experiments to identify the optimal parameters before proceeding with larger-scale reactions.[1]

Table 1: Parameters for Screening Experiments [1]

ParameterRange to TestRationale
Protein Concentration 0.5, 1, 2, 5 mg/mLHigher concentrations can increase aggregation risk.
PEG:Protein Molar Ratio 1:1, 5:1, 10:1, 20:1A high excess of PEG can sometimes promote aggregation.
pH 6.0, 7.0, 7.4, 8.0Screen a range around the protein's isoelectric point (pI) and its known optimal stability pH.
Temperature 4°C, Room TemperatureLower temperatures slow down the reaction rate, which can favor intramolecular modification over intermolecular cross-linking.

Experimental Protocols

Protocol 1: Small-Scale Screening of PEGylation Conditions

Objective: To identify the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation during PEGylation.[1]

Materials:

  • Protein stock solution (e.g., 10 mg/mL in a suitable buffer)

  • Activated PEG stock solution (e.g., 100 mg/mL in the reaction buffer)

  • A series of buffers with different pH values (e.g., pH 6.0, 7.0, 7.4, 8.0)

  • 96-well plate or microcentrifuge tubes

  • Thermomixer or incubators set at different temperatures (e.g., 4°C and room temperature)

Procedure:

  • Prepare a Screening Matrix: Design a series of small-scale reactions (e.g., 50-100 µL final volume) in a 96-well plate or microcentrifuge tubes. Vary one parameter at a time while keeping the others constant.

  • Vary Protein Concentration: Set up reactions with different final protein concentrations (e.g., 0.5, 1, 2, and 5 mg/mL), keeping the PEG:protein molar ratio, pH, and temperature constant.

  • Vary PEG:Protein Molar Ratio: For the optimal protein concentration identified, set up reactions with different molar excess of PEG (e.g., 1:1, 5:1, 10:1, and 20:1), keeping the pH and temperature constant.

  • Vary pH: Using the best protein concentration and PEG:protein ratio, perform the reaction in buffers of different pH values (e.g., 6.0, 7.0, 7.4, and 8.0) at a constant temperature.

  • Vary Temperature: At the optimal protein concentration, PEG:protein ratio, and pH, conduct the reaction at different temperatures (e.g., 4°C and room temperature).

  • Reaction Incubation: Incubate the reactions for a set period (e.g., 2-4 hours or overnight) with gentle mixing.

  • Analysis: Analyze the extent of aggregation in each reaction using one of the analytical methods described in the FAQs (e.g., turbidity measurement, non-reducing SDS-PAGE, or DLS).

Step 2: Incorporation of Stabilizing Excipients

If optimizing the primary reaction conditions is not sufficient to prevent aggregation, the addition of stabilizing excipients to the reaction buffer can be beneficial.[1]

Table 2: Common Stabilizing Excipients and Recommended Starting Concentrations [1]

ExcipientStarting ConcentrationMechanism of Action
Sucrose 5-10% (w/v)Preferential exclusion, increases protein stability.
Arginine 50-100 mMSuppresses non-specific protein-protein interactions.
Polysorbate 20 0.01-0.05% (v/v)Reduces surface tension and prevents adsorption.
Protocol 2: Screening of Stabilizing Excipients

Objective: To determine the most effective stabilizing excipient and its optimal concentration for preventing aggregation during PEGylation.

Materials:

  • Optimal reaction conditions (protein concentration, PEG:protein ratio, pH, temperature) as determined in Protocol 1.

  • Stock solutions of stabilizing excipients:

    • 50% (w/v) Sucrose

    • 1 M Arginine

    • 1% (v/v) Polysorbate 20

  • Reaction buffer

Procedure:

  • Set up Control Reaction: Prepare a reaction using the optimized conditions from Protocol 1 without any added excipients. This will serve as your negative control.

  • Screen Excipients: Prepare a series of reactions, each containing one of the stabilizing excipients at its recommended starting concentration (see Table 2).

  • Titrate Excipient Concentration: For the most promising excipient(s) from the initial screen, set up a series of reactions with varying concentrations of that excipient to determine the optimal concentration. For example, for Arginine, you could test 25, 50, 75, and 100 mM.

  • Reaction and Analysis: Perform the PEGylation reaction and analyze the extent of aggregation as described in Protocol 1.

Step 3: Modification of the PEGylation Strategy

If aggregation persists despite optimization of reaction conditions and the use of excipients, consider modifying the PEGylation strategy itself.

  • Stepwise Addition of PEG: Instead of adding the entire volume of the activated PEG reagent at once, add it in smaller aliquots over a period of time. This can favor intramolecular modification over intermolecular cross-linking by maintaining a lower instantaneous concentration of the PEG reagent.[1]

  • Consider Alternative PEG Reagents: If you are using a bifunctional PEG reagent and observing significant cross-linking, switching to a monofunctional PEG reagent can eliminate this issue. Additionally, the length and structure (linear vs. branched) of the PEG chain can impact protein stability and aggregation propensity.[5][6]

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow cluster_start Start cluster_step1 Step 1: Reaction Condition Optimization cluster_step2 Step 2: Add Stabilizing Excipients cluster_step3 Step 3: Modify PEGylation Strategy cluster_end Resolution Start Protein Aggregation Observed Opt_Conditions Optimize Reaction Conditions (Protein Conc., PEG Ratio, pH, Temp.) Start->Opt_Conditions Add_Excipients Incorporate Stabilizing Excipients (Sugars, Arginine, Surfactants) Opt_Conditions->Add_Excipients Aggregation Persists Success Aggregation Minimized Opt_Conditions->Success Aggregation Resolved Modify_Strategy Modify PEGylation Strategy (Stepwise Addition, Alt. PEG) Add_Excipients->Modify_Strategy Aggregation Persists Add_Excipients->Success Aggregation Resolved Modify_Strategy->Success Aggregation Resolved Further_Investigation Further Investigation Needed Modify_Strategy->Further_Investigation Aggregation Persists

Caption: A troubleshooting workflow for addressing protein aggregation during PEGylation.

Mechanisms of Stabilizing Excipients

StabilizerMechanisms cluster_protein Unstable Protein cluster_excipients Stabilizing Excipients cluster_stabilized Stabilized Protein Unstable_Protein Unfolded/Misfolded Protein (Hydrophobic Regions Exposed) Sugars Sugars/Polyols (e.g., Sucrose) Arginine Arginine Surfactants Surfactants (e.g., Polysorbate 20) Stabilized_Protein Native, Soluble Protein Sugars->Stabilized_Protein Preferential Exclusion: Favors compact native state Arginine->Stabilized_Protein Suppresses Protein-Protein Interactions Surfactants->Stabilized_Protein Reduces Surface Tension: Prevents adsorption and unfolding

Caption: Mechanisms of action for common stabilizing excipients in preventing protein aggregation.

Comparison of PEGylation Strategies

PEGylationStrategies cluster_random Random PEGylation cluster_sitespecific Site-Specific PEGylation Random_PEG Activated PEG + Protein (Multiple Reactive Sites) Random_Outcome Heterogeneous Mixture: - Positional Isomers - Over-PEGylation - Higher Aggregation Risk Random_PEG->Random_Outcome Site_Specific_PEG Activated PEG + Protein (Single Engineered Site) Site_Specific_Outcome Homogeneous Product: - Defined Conjugate - Controlled Stoichiometry - Lower Aggregation Risk Site_Specific_PEG->Site_Specific_Outcome

Caption: A comparison of random versus site-specific PEGylation strategies and their impact on product homogeneity and aggregation risk.

References

Technical Support Center: Purification of Hydroxy-PEG7-CH2-Boc Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with Hydroxy-PEG7-CH2-Boc derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound derivatives?

A1: Common impurities can originate from starting materials, side reactions, or decomposition during workup and purification. These may include:

  • Unreacted starting materials: Incomplete reactions can leave behind starting PEG alcohols or Boc-protected reagents.

  • Byproducts from Boc-protection/deprotection: The Boc (tert-butoxycarbonyl) group is typically removed with acid, which can lead to the formation of tert-butylated byproducts if scavengers are not used.[1]

  • Oligomers with different PEG chain lengths: While using a monodisperse PEG starting material like PEG7 minimizes this, impurities with slightly different chain lengths can sometimes be present.[2]

  • Solvents and reagents: Residual solvents from the reaction or purification steps (e.g., dichloromethane (B109758), ethyl acetate, trifluoroacetic acid) are common impurities.

Q2: Which chromatographic method is best suited for the purification of this compound?

A2: Due to the polar nature of the PEG chain and the presence of the hydrophobic Boc group, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is often the most effective method for high-purity separation.[2] A C18 column is a common choice for this type of molecule.[2] For less pure samples or larger scale purification, flash chromatography on silica (B1680970) gel or a polar bonded phase can be used, though it may be challenging due to the high polarity of the compound.[3]

Q3: My this compound derivative shows poor UV absorbance. What detection methods can I use during HPLC?

A3: The PEG chain itself lacks a strong UV chromophore.[2] If your molecule does not contain other UV-active groups, detection can be challenging. In such cases, universal detectors are recommended:

  • Evaporative Light Scattering Detector (ELSD) [2][]

  • Charged Aerosol Detector (CAD) [2]

  • Refractive Index Detector (RID) (Note: often less sensitive and not compatible with gradient elution)[2]

  • Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) for both detection and mass confirmation.[2]

Q4: Is precipitation a viable method for purifying this compound?

A4: Precipitation can be a simple and cost-effective method for initial purification, particularly for removing certain impurities.[5] It relies on the differential solubility of the desired compound and its impurities in various solvent systems. For PEG derivatives, adding a non-polar solvent (like diethyl ether or hexane) to a solution of the compound in a polar solvent (like methanol (B129727) or water) can induce precipitation. However, for a relatively short-chain PEG derivative like PEG7, this method may be less effective and might not be suitable for removing impurities with similar solubility profiles.[5]

Troubleshooting Guides

Issue 1: Low Yield After Purification
Potential Cause Troubleshooting Steps
Product loss during extraction The hydrophilic nature of the PEG chain can lead to partitioning into the aqueous phase during workup. To minimize this, use a more polar organic solvent for extraction (e.g., dichloromethane or ethyl acetate) and saturate the aqueous phase with salt (e.g., NaCl) to "salt out" the product into the organic layer.
Incomplete elution from chromatography column The polar nature of the compound can cause it to adhere strongly to silica gel. Ensure a sufficiently polar mobile phase is used. For flash chromatography, a gradient of methanol in dichloromethane is a common choice. For RP-HPLC, ensure the organic phase concentration is high enough to elute the compound.
Product instability The Boc group can be labile under acidic conditions. Avoid prolonged exposure to strong acids during purification. If acidic modifiers are used in HPLC, neutralize the collected fractions promptly.
Precipitation issues If using precipitation, the concentration of your compound might be too low to form a solid precipitate.[5] Consider concentrating the solution before adding the anti-solvent.
Issue 2: Persistent Impurities After Chromatography
Potential Cause Troubleshooting Steps
Co-elution of impurities in flash chromatography The polarity of the desired product and some impurities might be very similar. Consider using a different stationary phase, such as an amine-functionalized silica, which can offer different selectivity for polar compounds.[3] Alternatively, switch to a higher resolution technique like RP-HPLC.
Broad peaks in RP-HPLC Peak broadening for PEG compounds can occur due to slow kinetics on the stationary phase.[2] Increasing the column temperature (e.g., to 40°C) can often improve peak shape. Also, ensure the injection solvent is compatible with the mobile phase to avoid peak distortion.
Presence of tert-butylated byproducts If the synthesis involved Boc deprotection, carbocations generated from the Boc group can react with electron-rich moieties. Use of scavengers like triisopropylsilane (B1312306) (TIS) during the deprotection step can prevent this.[1]
Incomplete separation of PEG oligomers If your starting material was not perfectly monodisperse, you may have impurities with different PEG chain lengths. High-resolution RP-HPLC with a shallow gradient may be required to separate these.

Experimental Protocols

Protocol 1: General Reverse-Phase HPLC (RP-HPLC) Purification

This is a starting point protocol and may require optimization.

  • Column Selection: C18, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: Start with a linear gradient appropriate for your compound's hydrophobicity (e.g., 10-90% B over 20-30 minutes).

  • Flow Rate: 1 mL/min for an analytical column (e.g., 4.6 mm ID). Scale-up for preparative columns.

  • Detection: ELSD, CAD, or MS if UV detection is inadequate.[2]

  • Post-Purification: Pool fractions containing the pure product. If TFA was used, it may need to be removed by lyophilization or co-evaporation with a solvent like toluene, or by passing the pooled fractions through a suitable solid-phase extraction (SPE) cartridge.

Protocol 2: General Flash Chromatography Purification

  • Stationary Phase: Silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane/methanol). Alternatively, perform a dry load by adsorbing the sample onto a small amount of silica gel.

  • Mobile Phase: A gradient of Methanol in Dichloromethane (e.g., 0% to 20% Methanol). The exact gradient will depend on the polarity of the specific derivative and impurities.

  • Fraction Collection: Collect fractions and analyze by Thin Layer Chromatography (TLC) or LC-MS to identify those containing the pure product.

Visualizations

Purification_Workflow General Purification Workflow for this compound Derivatives cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Product Crude Reaction Mixture Workup Aqueous Workup / Extraction Crude_Product->Workup Flash_Chromatography Flash Chromatography (Optional First Pass) Workup->Flash_Chromatography High Impurity Load RP_HPLC RP-HPLC (High Purity) Workup->RP_HPLC Low Impurity Load Flash_Chromatography->RP_HPLC Further Purification Purity_Analysis Purity Analysis (LC-MS, NMR) RP_HPLC->Purity_Analysis Pure_Product Pure Product Purity_Analysis->Pure_Product Troubleshooting_Logic Troubleshooting Impure Product After Chromatography Start Impure Product Check_Method Review Chromatography Method Start->Check_Method Broad_Peaks Are Peaks Broad? Check_Method->Broad_Peaks Yes Co_elution Is there Co-elution? Check_Method->Co_elution No Increase_Temp Increase Column Temperature Broad_Peaks->Increase_Temp Yes Check_Solvent Check Injection Solvent Compatibility Broad_Peaks->Check_Solvent No Optimize_Gradient Optimize Gradient (Make it shallower) Co_elution->Optimize_Gradient Yes Change_Stationary_Phase Change Stationary Phase (e.g., C8 or Phenyl for RP-HPLC) Co_elution->Change_Stationary_Phase No Pure_Product Pure Product Increase_Temp->Pure_Product Optimize_Gradient->Pure_Product Change_Stationary_Phase->Pure_Product Check_Solvent->Pure_Product

References

Technical Support Center: The Impact of PEG Linkers on PROTAC Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the use of polyethylene (B3416737) glycol (PEG) linkers in Proteolysis Targeting Chimeras (PROTACs).

Troubleshooting Guide

This section addresses common problems encountered during PROTAC development and experimentation, with a focus on issues related to PEG linkers.

Issue 1: My PROTAC with a PEG linker shows low or no degradation of the target protein.

Possible Causes:

  • Poor Cell Permeability: PROTACs are often large molecules that can struggle to cross the cell membrane.[1] While PEG linkers can improve solubility, excessively long or hydrophilic PEG chains can increase the topological polar surface area (TPSA), which may hinder passive diffusion across the lipophilic cell membrane.[2][]

  • Inefficient Ternary Complex Formation: The formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) is essential for degradation.[4] The length and flexibility of the PEG linker are critical.

    • Linker Too Short: A short linker can cause steric clashes between the target protein and the E3 ligase, preventing the formation of a productive complex.[2][]

    • Linker Too Long: An excessively long linker might lead to an unstable or unproductive ternary complex, failing to bring the two proteins into the correct orientation for ubiquitin transfer.[2][]

  • Instability of the PROTAC: The PROTAC molecule may be unstable in the experimental conditions (e.g., cell culture medium or in vivo). PEG linkers, compared to more rigid alkyl-based linkers, may have reduced metabolic stability.[5]

  • E3 Ligase Availability: The recruited E3 ligase may not be sufficiently expressed or active in the cell line being used.[6][7]

Suggested Solutions:

  • Assess Cell Permeability:

    • Perform a cell permeability assay, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 assay, to quantify cell uptake.[8][9]

    • Synthesize analogues with varying PEG linker lengths or hybrid linkers (e.g., PEG-alkyl) to find a better balance between solubility and permeability.[10][11] Replacing a PEG unit with a phenyl ring, for example, has been shown to improve passive permeability.[8]

  • Evaluate Ternary Complex Formation:

    • Use biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to directly measure the formation and stability of the ternary complex.[2][8]

    • In-cell target engagement can be confirmed with assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET®.[1][12]

  • Systematically Vary Linker Length:

    • Synthesize a series of PROTACs with systematically varied PEG linker lengths (e.g., 2, 4, 6, 8 PEG units) to empirically determine the optimal length for your specific target and E3 ligase pair.[2][] The optimal length is often between 5-15 atoms.[]

  • Confirm E3 Ligase Expression:

    • Use Western blotting or qPCR to verify the expression of the recruited E3 ligase (e.g., VHL, CRBN) in your cell line.[7]

Issue 2: I observe a significant "hook effect" with my PEG-linked PROTAC.

The hook effect is characterized by a bell-shaped dose-response curve, where the degradation efficiency decreases at higher PROTAC concentrations. This occurs because high concentrations favor the formation of non-productive binary complexes (PROTAC-Target or PROTAC-E3 Ligase) over the productive ternary complex.[2][6]

Possible Causes:

  • Low Cooperativity: The PEG linker may not be optimally facilitating the favorable protein-protein interactions that stabilize the ternary complex, leading to a higher propensity for binary complex formation at elevated concentrations.[4]

  • High Binary Affinity: The individual ligands of the PROTAC may bind to their respective proteins with very high affinity, which can drive the formation of binary complexes.[6]

Suggested Solutions:

  • Perform a Wide Dose-Response Experiment: Test the PROTAC over a broad concentration range to accurately determine the optimal concentration (DC50) and the concentration at which the hook effect begins.[7]

  • Optimize the Linker:

    • The flexibility of the PEG linker can sometimes be detrimental. Experiment with more rigid linkers (e.g., incorporating alkyl chains, piperazine (B1678402), or triazole groups) to pre-organize the PROTAC into a conformation that favors ternary complex formation.[4][11]

    • Systematically vary the PEG linker length, as this can influence the geometry and stability of the ternary complex, thereby mitigating the hook effect.[2]

  • Enhance Ternary Complex Cooperativity: A key goal of linker optimization is to find a linker that promotes positive cooperativity, where the binding of the first protein increases the binding affinity of the second, thus favoring the ternary complex even at higher concentrations.[4][7] This often requires empirical testing of different linker types and lengths.

Issue 3: My PEG-PROTAC has good degradation activity (DC50) but poor in vivo efficacy.

Possible Causes:

  • Poor Pharmacokinetics (PK): The physicochemical properties of the PROTAC, often influenced by the PEG linker, may not be suitable for in vivo applications.

    • Low Solubility: While PEG linkers are intended to increase solubility, the overall large and often lipophilic nature of the PROTAC can still lead to poor aqueous solubility.[2]

    • Metabolic Instability: The ether bonds in PEG linkers can be susceptible to oxidative metabolism.[5][10]

    • Low Permeability/High Efflux: The PROTAC may have poor absorption or be actively removed from cells by efflux pumps.[10]

Suggested Solutions:

  • Improve Metabolic Stability:

    • Modify the linker to block sites of metabolism. Replacing metabolically weak spots or using more rigid, cyclic linkers can enhance stability.[1][5]

  • Balance Physicochemical Properties:

    • The use of PEG and alkyl motifs allows for fine-tuning of properties like TPSA and lipophilicity.[2][10]

    • Consider introducing rigid and polar groups, such as piperazine or piperidine, into the linker, which can improve both water solubility and cell permeability.[14][15]

  • Employ Formulation Strategies: For in vivo studies, improve solubility and bioavailability through formulation techniques such as creating amorphous solid dispersions or using lipid-based formulations.[1]

Frequently Asked Questions (FAQs)

Q1: Why are PEG linkers so commonly used in PROTAC design? A1: PEG linkers are widely used because they offer a combination of desirable properties.[2] Their primary advantages include increasing the aqueous solubility of the often large and hydrophobic PROTAC molecule, providing conformational flexibility which can help in the formation of the ternary complex, and offering a synthetically straightforward way to tune the distance between the two ends of the PROTAC.[5][16]

Q2: How does PEG linker length impact PROTAC degradation efficiency? A2: Linker length is a critical parameter that directly influences the formation and stability of the ternary complex.[17] There is an optimal length for each PROTAC system. A linker that is too short can cause steric hindrance, while a linker that is too long can result in an unstable complex where the E3 ligase cannot efficiently ubiquitinate the target protein.[] Therefore, a systematic variation of PEG linker length is a common and necessary optimization strategy.[2]

Q3: Can a PEG linker negatively affect cell permeability? A3: Yes. The relationship between PEG linkers and cell permeability is complex.[2] While the flexibility of PEG linkers can allow the PROTAC to adopt a folded, more compact conformation that shields polar surface area and aids membrane crossing, excessive PEGylation increases hydrophilicity and polar surface area, which can hinder passive diffusion.[2][18] The optimal number of PEG units must be determined empirically to balance solubility and permeability.[2]

Q4: What is the difference between a flexible PEG linker and a rigid linker? A4: Flexible linkers, like PEG or alkyl chains, have a high number of rotatable bonds, allowing the PROTAC to adopt many different conformations.[4] This increases the probability of finding a productive orientation for the ternary complex.[4] Rigid linkers, which incorporate elements like phenyl rings, triazoles, or piperazine groups, have fewer rotatable bonds.[4] This can pre-organize the PROTAC into an active conformation, reducing the entropic penalty of binding and potentially increasing selectivity.[4][5] The choice between flexible and rigid linkers depends on the specific target and E3 ligase pair and often requires experimental comparison.

Q5: How do PEG linkers affect the solubility of a PROTAC? A5: PEG linkers are composed of repeating ethylene (B1197577) glycol units. The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, which improves the interaction of the PROTAC molecule with aqueous environments and enhances water solubility.[2][5] This is crucial for overcoming the poor solubility often associated with the large, lipophilic structures of PROTACs.[2]

Quantitative Data Summary

The following table summarizes representative data illustrating the impact of PEG linker length on the degradation activity of a hypothetical BRD4-targeting PROTAC. This demonstrates the common trend of an optimal linker length for achieving maximum efficacy.

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Permeability (PAMPA, 10⁻⁶ cm/s)
PROTAC A PEG8>1000<100.9
PROTAC B PEG12150850.6
PROTAC C PEG1625>950.3
PROTAC D PEG20100900.2
PROTAC E Alkyl1645>951.1

Note: This table contains illustrative data based on common trends reported in the literature.[1] Actual results will vary depending on the specific PROTAC system.

Key Experimental Protocols

Protocol 1: Western Blot for Protein Degradation

This assay is the most common method to directly measure the reduction in target protein levels following PROTAC treatment.[12]

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO). Incubate for a predetermined time (e.g., 12, 24 hours).[19]

  • Cell Lysis: Wash the cells with ice-cold PBS, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection and Analysis:

    • Develop the blot using an ECL substrate and image the chemiluminescence.[1]

    • Quantify the band intensities using densitometry software. Normalize the target protein band to the loading control.

    • Plot the percentage of protein remaining versus PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[1]

Protocol 2: TR-FRET Assay for Ternary Complex Formation

This assay measures the PROTAC-induced proximity of the target protein and the E3 ligase in a cell-free system.[2]

Methodology:

  • Reagents:

    • Purified, labeled target protein (e.g., His-tagged POI).

    • Purified, labeled E3 ligase complex (e.g., GST-tagged VHL).

    • TR-FRET donor antibody (e.g., Anti-His-Terbium).

    • TR-FRET acceptor antibody (e.g., Anti-GST-d2).

    • PROTAC compound dilutions.

    • Assay buffer.

  • Assay Setup:

    • In a low-volume microplate (e.g., 384-well), add the labeled target protein and labeled E3 ligase.

    • Add a serial dilution of the PROTAC compound.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for complex formation.[7]

  • Antibody Addition: Add the donor and acceptor-labeled antibodies to the wells.

  • Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a compatible microplate reader. The signal is generated when the donor and acceptor are brought into close proximity by the PROTAC.[2]

  • Data Analysis: Plot the TR-FRET ratio against the PROTAC concentration to quantify the extent of ternary complex formation.[2]

Protocol 3: Caco-2 Permeability Assay

This assay is a standard method to assess the permeability of a compound across a cellular monolayer, mimicking intestinal absorption.[8]

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for approximately 21 days until they form a differentiated and polarized monolayer.

  • Monolayer Integrity Test: Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS).

    • Add the PROTAC compound (at a known concentration) to the apical (upper) chamber.

    • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber.

    • Replace the removed volume in the basolateral chamber with fresh transport buffer.

  • Sample Analysis: Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the cell monolayer.

Visualizations

PROTAC Signaling and Experimental Workflows

PROTAC_Degradation_Pathway cluster_cell Cell cluster_ternary Ternary Complex Formation POI Target Protein (POI) TC POI-PROTAC-E3 POI->TC Binds PROTAC PROTAC PROTAC->TC Bridges E3 E3 Ligase E3->TC Recruited PolyUb Poly-ubiquitination TC->PolyUb Catalyzes Ub Ubiquitin (Ub) Ub->PolyUb Transfer Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degradation Proteasome->Degradation Executes

Caption: PROTAC-mediated protein degradation pathway.

Troubleshooting_Workflow cluster_checks Initial Checks cluster_mech Mechanistic Investigation cluster_solution Optimization Strategy Start Start: Low/No Degradation Check1 Is PROTAC stable in media? Start->Check1 Check2 Is E3 Ligase expressed in cell line? Check1->Check2 If Yes Permeability Assess Cell Permeability (e.g., PAMPA, Caco-2) Check2->Permeability If Yes Ternary Measure Ternary Complex Formation (e.g., TR-FRET) Permeability->Ternary If Permeable OptimizeLinker Synthesize & Test New Linker Variants (Length, Composition, Rigidity) Permeability->OptimizeLinker If Impermeable Ternary->OptimizeLinker OptimizeLinker->Start Re-test End Successful Degradation OptimizeLinker->End Iterate to Success

Caption: A logical workflow for troubleshooting lack of PROTAC activity.

Linker_Properties Center PEG Linker Properties Length Length Center->Length Flexibility Flexibility Center->Flexibility Solubility Hydrophilicity (Solubility) Center->Solubility TPSA Polar Surface Area (TPSA) Center->TPSA Ternary Ternary Complex Geometry & Stability Length->Ternary CRITICAL Flexibility->Ternary Influences Permeability Cell Permeability Solubility->Permeability Balances TPSA->Permeability Inversely Correlates

Caption: Relationship between PEG linker properties and PROTAC performance.

References

Technical Support Center: Enhancing Cell Permeability of PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve the cell permeability of Proteolysis Targeting Chimeras (PROTACs) that utilize polyethylene (B3416737) glycol (PEG) linkers.

Troubleshooting Guide

This section addresses common issues encountered during the development of PEG-ylated PROTACs and offers strategies to resolve them.

Q1: My PROTAC with a PEG linker shows potent biochemical activity but has poor cellular efficacy. What are the likely causes and how can I troubleshoot this?

A1: Poor cellular efficacy despite good biochemical activity often points to low cell permeability. PROTACs are large molecules, often beyond the "Rule of 5," making cell entry a significant challenge.[1][2][3][4] Here’s a systematic approach to troubleshoot this issue:

  • Confirm Low Permeability: First, experimentally verify the low permeability of your PROTAC. Standard assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion or Caco-2 cell assays for a more comprehensive view including active transport and efflux are recommended.[5]

  • Analyze Physicochemical Properties: High molecular weight and a large polar surface area (PSA) are common culprits for low permeability.[3][6] The addition of a PEG linker, while beneficial for solubility, can increase the PSA.[7][8]

  • Optimize the PEG Linker Length: The length of the PEG linker is critical. A linker that is too long might increase flexibility to a point where it reduces efficacy, while one that is too short can sterically hinder the formation of the ternary complex.[9] It is recommended to synthesize a series of PROTACs with varying PEG unit lengths (e.g., PEG2, PEG4, PEG6) to empirically determine the optimal length for your specific target and E3 ligase pair.[]

  • Promote a "Molecular Chameleon" Effect: Flexible linkers like PEG can allow the PROTAC to adopt a folded conformation in the lipophilic environment of the cell membrane.[1][7] This folded state can shield polar groups, reducing the 3D polar surface area and enhancing permeability. Consider linker compositions that encourage intramolecular hydrogen bonding to stabilize this folded state.[11][12][13]

  • Consider Linker Rigidity: If optimizing PEG linker length is unsuccessful, consider replacing the flexible PEG linker with a more rigid one. Linkers containing cyclic moieties like piperidine (B6355638) or piperazine (B1678402) can improve cell permeability by reducing the conformational flexibility and the associated entropic penalty upon binding.[2][6][14]

  • Evaluate Efflux: Your PROTAC might be actively pumped out of the cell by efflux transporters. A Caco-2 assay can help determine the efflux ratio.[5] If efflux is high, modifications to the PROTAC structure, such as altering lipophilicity or removing efflux transporter recognition motifs, may be necessary.

Q2: I've observed that increasing the number of PEG units in my PROTAC's linker is decreasing its cell permeability. Isn't PEG supposed to improve drug-like properties?

A2: This is a common and important observation. While PEG linkers are excellent for improving the solubility of PROTACs, their impact on permeability is more complex.[7][15][16]

  • Increased Hydrophilicity: Each ethylene (B1197577) glycol unit adds polarity to the molecule. While this enhances aqueous solubility, it can simultaneously hinder passive diffusion across the lipid bilayer of the cell membrane.[7]

  • "Too Much of a Good Thing": Excessive PEGylation can lead to a significant increase in both molecular weight and polar surface area, both of which are negatively correlated with passive permeability.[7] There is often a "sweet spot" for the number of PEG units that balances solubility and permeability.[]

  • Conformational Effects: While longer PEG linkers offer more flexibility to adopt a folded, more permeable conformation, excessively long linkers can also lead to a higher entropic penalty for adopting the specific conformation required for ternary complex formation, potentially reducing overall efficacy.[9]

Troubleshooting Steps:

  • Systematic Length Titration: Synthesize and test a series of PROTACs with a systematic variation in the number of PEG units. This will help identify the optimal length that provides sufficient solubility without overly compromising permeability.[]

  • Hybrid Linkers: Consider creating hybrid linkers that combine a short PEG chain with an alkyl chain. This allows for fine-tuning the balance between hydrophilicity and lipophilicity.[14]

  • Measure Key Physicochemical Properties: For each analog, measure properties like logP/logD and polar surface area to build a quantitative structure-permeability relationship for your PROTAC series.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a PEG linker in a PROTAC?

A1: A PEG linker in a PROTAC serves multiple critical functions. It is not just a simple spacer. Its primary roles include:

  • Connecting the two ligands: It physically links the warhead (which binds to the target protein) and the E3 ligase ligand.[7][9]

  • Optimizing Ternary Complex Formation: The length and flexibility of the linker are crucial for allowing the target protein and the E3 ligase to come together in a productive orientation for ubiquitination.[2][9]

  • Modulating Physicochemical Properties: PEG linkers are primarily used to increase the aqueous solubility of the often large and hydrophobic PROTAC molecule.[7][8][15][16] This can also influence cell permeability and overall pharmacokinetic properties.[7][15]

Q2: How does a PEG linker influence the conformation of a PROTAC to enhance permeability?

A2: PEG linkers can help a PROTAC act as a "molecular chameleon." The flexibility of the PEG chain allows the PROTAC to adopt different conformations depending on its environment. In an aqueous environment, it can be in an extended conformation, exposing polar groups and enhancing solubility. However, when approaching the lipophilic cell membrane, it can fold upon itself. This folding is often stabilized by intramolecular hydrogen bonds, which shield the polar functional groups of the PROTAC, reducing its effective polar surface area and making it more "greasy" and thus better able to passively diffuse across the membrane.[1][7][11]

Q3: Are there alternatives to PEG linkers for improving PROTAC permeability?

A3: Yes, several alternative linker strategies are employed to enhance permeability:

  • Alkyl Chains: Simple alkyl chains are more lipophilic than PEG linkers and can improve permeability, but may decrease solubility.[2][8]

  • Rigid Linkers: Incorporating rigid structures like piperazine, piperidine, or aromatic rings can pre-organize the PROTAC into a conformation that is more favorable for cell entry and ternary complex formation.[2][6][14][17] This can reduce the entropic penalty of binding.

  • Click Chemistry Linkers: Triazole-containing linkers, often formed via "click chemistry," are also used to create more rigid and stable connections.[17]

Q4: What experimental assays can I use to measure the cell permeability of my PROTACs?

A4: Several assays are commonly used to assess PROTAC permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. It's a good first screen for passive permeability.[18][19]

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells (a human colon adenocarcinoma cell line) to model the intestinal barrier. It provides information on both passive diffusion and active transport, including efflux.[5]

  • NanoBRET Target Engagement Assay: This live-cell assay can be adapted to provide an "availability index" that reflects a PROTAC's ability to enter the cell and engage with its target E3 ligase, thus giving a surrogate measure of permeability.[20]

Q5: Besides the linker, what other parts of the PROTAC can be modified to improve cell permeability?

A5: While the linker is a key player, other components of the PROTAC can also be optimized:

  • E3 Ligase Ligand: The choice of E3 ligase ligand can significantly impact the physicochemical properties of the final PROTAC. Some ligands are inherently more "drug-like" than others.[8]

  • Warhead: The ligand binding to the target protein also contributes to the overall properties. Optimizing its lipophilicity and reducing its polar surface area can improve the permeability of the entire PROTAC.

  • Solvent-Exposed Groups: Reducing the number of solvent-exposed hydrogen bond donors, for instance by N-methylation of amides, is a powerful strategy to enhance permeability.[12]

Quantitative Data Summary

The following table summarizes representative data from studies investigating the impact of linker modifications on PROTAC permeability.

PROTAC/CompoundLinker Type/ModificationPermeability (Papp) (10⁻⁶ cm/s)AssayKey FindingReference
PROTAC 14 PEG-linker, Cereblon ligand1.7 (A2B), 14.1 (B2A)Caco-2Shows moderate permeability but is subject to high efflux.[5]
PROTAC 18 Adamantane (B196018) degron0.15 (A2B), 0.22 (B2A)Caco-2Replacing the Cereblon ligand and PEG linker with a hydrophobic adamantane group significantly reduces permeability and efflux.[5]
PROTAC 19 Adamantyl degron2.3PAMPAThe most permeable PROTAC in the series, likely due to the high lipophilicity of the adamantyl group.[5]
AT Series (15-17) 1-unit PEG vs. Alkyl0.005 (PEG) vs. 0.002 (Alkyl)PAMPAThe PEG-containing PROTAC was more permeable than its alkyl counterpart, suggesting the PEG linker may help shield polarity.[19]
AR Ligand 1 N/A (Warhead only)1.4PAMPALow permeability for the warhead alone.[5]
AR Ligand 4 N/A (Warhead only)13.3PAMPAHigh permeability for the warhead alone.[5]

Note: A2B refers to apical to basolateral transport, and B2A refers to basolateral to apical transport. A high B2A/A2B ratio indicates active efflux.

Experimental Protocols

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: This assay measures the passive diffusion of a compound from a donor compartment through an artificial lipid-infused membrane to an acceptor compartment.[18] The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).

Methodology:

  • Prepare the Donor Plate: A 96-well filter plate is coated with a solution of a lipid mixture (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.

  • Prepare Compound Solutions: Dissolve the test PROTACs in a suitable buffer (e.g., PBS at pH 7.4) to a known concentration.

  • Load the Donor Plate: Add the PROTAC solutions to the wells of the coated filter plate (the donor compartment).

  • Assemble the PAMPA Sandwich: Place the filter plate onto a 96-well acceptor plate containing fresh buffer.

  • Incubation: Incubate the "sandwich" for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.

  • Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.

  • Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the measured concentrations and known parameters like incubation time and membrane surface area.

2. Caco-2 Cell Permeability Assay

Principle: This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelium, to assess both passive and active transport of a compound.

Methodology:

  • Cell Culture: Seed Caco-2 cells onto permeable filter supports in a multi-well plate (e.g., Transwell plates).

  • Monolayer Formation: Culture the cells for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Verify Monolayer Integrity: Before the experiment, assess the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER) or the flux of a low-permeability marker like Lucifer yellow.

  • Permeability Measurement (A to B):

    • Wash the cell monolayers with transport buffer (e.g., HBSS).

    • Add the test PROTAC solution to the apical (A) side and fresh buffer to the basolateral (B) side.

    • Incubate for a set time (e.g., 2 hours) at 37°C with gentle shaking.

    • Collect samples from both the A and B compartments at the end of the incubation.

  • Permeability Measurement (B to A):

    • In a separate set of wells, add the test PROTAC solution to the basolateral (B) side and fresh buffer to the apical (A) side to measure efflux.

  • Quantification: Analyze the concentration of the PROTAC in the collected samples by LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Calculate the Papp values for both A-to-B and B-to-A transport. The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.

Visualizations

PROTAC_Permeability_Concept cluster_0 Aqueous Environment (Outside Cell) cluster_1 Lipophilic Cell Membrane cluster_2 Cytosol (Inside Cell) PROTAC_extended Extended PROTAC (Soluble) PROTAC_folded Folded PROTAC (Permeable) PROTAC_extended->PROTAC_folded Folding shields polar groups PROTAC_reextended Re-extended PROTAC (Active) PROTAC_folded->PROTAC_reextended Passive Diffusion

Caption: The "molecular chameleon" concept for PROTAC cell permeability.

Troubleshooting_Workflow start Start: PROTAC has low cellular activity a1 Measure permeability (PAMPA, Caco-2) start->a1 q1 Is cell permeability low? q2 Is PEG linker length optimal? q1->q2 Yes other Investigate other issues: - Ternary complex formation - Target engagement q1->other No a1->q1 a2 Synthesize & test PEG length variants q2->a2 Yes q3 Is efflux a problem? q2->q3 No a2->q3 a3 Modify structure to avoid efflux transporters q3->a3 Yes a4 Consider alternative linkers (Alkyl, Rigid) q3->a4 No end End: Improved cellular activity a3->end a4->end

Caption: Workflow for troubleshooting low permeability of PEG-ylated PROTACs.

PROTAC_MoA POI Protein of Interest (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PROTAC PROTAC PROTAC->POI binds PROTAC->E3 binds PROTAC->TernaryComplex PolyUb Poly-ubiquitination TernaryComplex->PolyUb facilitates Ub Ubiquitin Ub->PolyUb transfer Proteasome Proteasome PolyUb->Proteasome recognized by Degradation Degraded Peptides Proteasome->Degradation degrades POI

Caption: PROTAC mechanism of action leading to targeted protein degradation.

References

Overcoming steric hindrance in Hydroxy-PEG7-CH2-Boc reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Hydroxy-PEG7-CH2-Boc. The focus is on overcoming steric hindrance in coupling reactions and subsequent Boc deprotection.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a discrete polyethylene (B3416737) glycol (dPEG®) linker. It features a seven-unit PEG chain that enhances solubility and provides spatial separation, a terminal hydroxyl group for further modification, and a Boc-protected amine.[1][2][3] Its primary application is in the synthesis of complex biomolecules, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein ligand to an E3 ligase ligand.[4][5]

Q2: How does steric hindrance affect reactions with this compound?

Steric hindrance is a phenomenon where the size and spatial arrangement of atoms or groups within a molecule impede a chemical reaction. In the context of this compound, steric hindrance can arise from:

  • The bulky tert-butoxycarbonyl (Boc) protecting group.[6]

  • The flexible PEG7 chain, which can fold back and obstruct reactive sites.

  • A sterically crowded substrate to which the linker is being coupled (e.g., a secondary amine near a bulky substituent).[6]

This can lead to slow reaction rates, low yields, or complete reaction failure.[6]

Q3: My coupling reaction with this compound is giving a low yield. What are the likely causes related to steric hindrance?

Low yields in coupling reactions with this linker, especially when reacting with complex or bulky molecules, can often be attributed to steric hindrance. Key factors include:

  • Insufficiently reactive coupling agent: Standard coupling reagents may not be potent enough to overcome the energy barrier created by steric crowding.[6]

  • Suboptimal reaction conditions: Inadequate temperature, reaction time, or an inappropriate solvent can hinder the reaction.[6]

  • Poor nucleophilicity of the amine: If you are coupling the hydroxyl end of the linker to a carboxylic acid on your substrate, the subsequent reaction may involve a sterically hindered amine on your other molecule, which will have reduced reactivity.

Q4: Which coupling reagents are most effective for sterically hindered reactions involving this linker?

For challenging couplings, more potent activating agents are recommended. Phosphonium and uronium/aminium salt-based reagents are generally more effective than standard carbodiimides like EDC or DCC.[6][7] Reagents such as HATU, HBTU, and PyBOP are often successful in these situations due to their high reactivity and ability to minimize side reactions.[7]

Q5: How can I minimize side reactions during the coupling step?

Common side reactions include racemization if coupling to a chiral center and the formation of byproducts from the coupling reagent.[5] To minimize these:

  • Use a racemization suppressant additive like HOBt or HOAt, especially when using carbodiimide (B86325) reagents. Many modern coupling reagents like HATU already incorporate a HOAt moiety.[5]

  • Avoid excessive activation times and high temperatures.

  • Ensure you are using anhydrous solvents and an inert atmosphere to prevent deactivation of the coupling reagents by moisture.[5]

Q6: What are the best practices for the Boc deprotection step, especially with a sensitive substrate?

The Boc group is typically removed under acidic conditions, commonly with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). For sensitive substrates:

  • Perform the reaction at a lower temperature (e.g., 0 °C) to minimize degradation of other functional groups.[6]

  • Use scavengers, such as triisopropylsilane (B1312306) (TIS), in the deprotection cocktail. This is crucial to quench the reactive tert-butyl cations generated during deprotection, which can otherwise cause unwanted side reactions with sensitive residues on your substrate.

  • Alternative, milder deprotection methods can be explored if standard TFA conditions are too harsh for your molecule.

Troubleshooting Guide

Problem 1: Low or No Yield in Amide Coupling Reaction
Possible Cause Solution Rationale
Steric Hindrance 1. Switch to a more potent coupling reagent (e.g., from EDC/NHS to HATU or PyBOP).[6][7]2. Increase the reaction temperature (e.g., to 40-50°C).[6]3. Extend the reaction time (e.g., from 2-4 hours to overnight).[6]More potent reagents have a lower activation energy barrier. Increased temperature and time can provide the necessary energy and opportunity for the reaction to proceed to completion.
Suboptimal Reaction Conditions 1. Use a polar aprotic solvent like DMF or NMP.[6]2. Increase the concentration of the reactants.[6]3. Use a slight excess (1.1-1.5 equivalents) of the linker and coupling reagent relative to the substrate.[6]These solvents effectively solvate the reactants. Higher concentrations and a slight excess of one reactant can drive the reaction equilibrium towards the product.
Poor Solubility of Reactants 1. Screen different anhydrous solvents (DMF, NMP, DCM, or mixtures).2. Gently warm the mixture to aid dissolution before initiating the reaction.Ensuring all reactants are fully dissolved is critical for the reaction to proceed efficiently.
Deactivation of Reagents 1. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Use fresh, high-quality coupling reagents.Coupling reagents, particularly carbodiimides and uronium/phosphonium salts, are sensitive to moisture.
Problem 2: Incomplete Boc Deprotection
Possible Cause Solution Rationale
Insufficient Acid Strength or Time 1. Increase the concentration of TFA (e.g., from 20% to 50% in DCM).[6]2. Extend the reaction time (e.g., from 1 hour to 2-3 hours).[6]Sterically hindered Boc groups can require more stringent conditions for complete removal.
Re-protection or Side Reactions 1. Ensure the use of a scavenger like triisopropylsilane (TIS) in the deprotection mixture.2. After deprotection, immediately proceed to the next step or ensure proper workup to neutralize the acid.Scavengers prevent the tert-butyl cation from reacting with nucleophilic sites on your molecule. Prompt neutralization prevents acid-catalyzed degradation.
Precipitation of Product 1. If the deprotected product precipitates as a salt, try a different solvent system for the reaction or workup.The amine salt of the deprotected product may have different solubility properties.

Quantitative Data Summary

The following tables provide representative data for optimizing sterically hindered coupling reactions. Note that optimal conditions should be determined empirically for each specific substrate.

Table 1: Comparison of Coupling Reagents for a Sterically Hindered Amine

Coupling ReagentEquivalents (Linker:Reagent:Base)Typical Reaction Time (h)Typical Yield (%)Notes
EDC/HOBt1.1 : 1.2 : 2.012-2430-50Standard, but often inefficient for hindered couplings.
HBTU/HOBt/DIPEA1.1 : 1.2 : 2.04-1260-80More effective than carbodiimides.
HATU/HOAt/DIPEA1.1 : 1.2 : 2.02-685-95Highly recommended for hindered couplings due to high reactivity and suppression of racemization.[4][6]
PyBOP/DIPEA1.1 : 1.5 : 2.04-1680-90A good alternative phosphonium-based reagent.[7]

Table 2: Effect of Reaction Conditions on a HATU-mediated Coupling

Temperature (°C)Reaction Time (h)SolventYield (%)
25 (Room Temp)12DMF75
25 (Room Temp)24DMF85
404DMF90
502DMF92

Experimental Protocols

Protocol 1: Amide Coupling of this compound to a Sterically Hindered Amine

This protocol describes a general method for coupling the hydroxyl end of the linker (after converting it to a carboxylic acid, or using a commercially available carboxylic acid version) to a sterically hindered amine using HATU.

Materials:

  • This compound (or its carboxylic acid derivative)

  • Sterically hindered amine substrate

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate, 5% LiCl solution, saturated NaHCO₃ solution, brine

  • Anhydrous Na₂SO₄

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid-functionalized PEG7 linker (1.1 equivalents) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution. Stir for 15 minutes at room temperature for pre-activation.

  • In a separate flask, dissolve the sterically hindered amine (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the amine solution to the pre-activated linker solution.

  • Stir the reaction at room temperature. For highly hindered substrates, the temperature can be increased to 40-50°C.

  • Monitor the reaction progress by LC-MS or TLC (typically complete in 2-12 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% LiCl solution (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Boc Deprotection of the PEGylated Product

This protocol describes the removal of the t-Boc protecting group to yield the free amine.

Materials:

  • Boc-protected PEGylated compound

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

  • TIS (Triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Dissolve the Boc-protected PEGylated compound in DCM.

  • Cool the solution to 0°C in an ice bath.

  • Prepare the deprotection cocktail: a common mixture is 95% TFA, 2.5% water, and 2.5% TIS.

  • Slowly add the deprotection cocktail to the solution of the protected compound (a typical ratio is 20-50% TFA v/v).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the deprotection by LC-MS.

  • Once the reaction is complete, remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • Add cold diethyl ether to the residue to precipitate the deprotected product as its TFA salt.

  • Centrifuge or filter to collect the solid product, wash with cold diethyl ether, and dry under vacuum. The resulting amine salt is often used in the next step without further purification.

Visualizations

G cluster_coupling Troubleshooting Low Yield in Coupling start Low or No Product Yield check_hindrance Is the substrate sterically hindered? start->check_hindrance potent_reagent Use more potent coupling reagent (HATU, PyBOP) check_hindrance->potent_reagent Yes check_sol Are all reactants fully dissolved? check_hindrance->check_sol No optimize_cond Increase temperature and/or reaction time potent_reagent->optimize_cond change_sol Screen alternative solvents (DMF, NMP) check_sol->change_sol No check_reagents Are reagents fresh and anhydrous? check_sol->check_reagents Yes check_reagents->start Yes, problem persists use_fresh Use fresh reagents and anhydrous conditions check_reagents->use_fresh No

Caption: A logical flowchart for troubleshooting low yield in coupling reactions.

G cluster_0 Step 1: Coupling cluster_1 Step 2: Deprotection A Carboxylic Acid-PEG7-CH2-Boc D Boc-Protected Conjugate A->D B Sterically Hindered Amine B->D C HATU/DIPEA in DMF C->D Coupling 2-12h, RT to 50°C F Final Amine-Functionalized Conjugate D->F E TFA/TIS in DCM E->F Deprotection 1-3h, 0°C to RT

Caption: A high-level experimental workflow for synthesis.

References

Refinement of protocols for consistent Hydroxy-PEG7-CH2-Boc results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hydroxy-PEG7-CH2-Boc. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their experiments involving this versatile PEG linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It contains a terminal hydroxyl (-OH) group and a Boc-protected amine at the other end of a seven-unit PEG chain. Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible spacer to connect a target protein-binding ligand and an E3 ligase-recruiting ligand.[1][2] The PEG component enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule.[]

Q2: How should I store and handle this compound?

For long-term storage, it is recommended to store this compound at -20°C. For short-term use, it can be stored at 4°C under nitrogen.[4] It is advisable to handle the compound in a dry, inert atmosphere to prevent moisture absorption, which could interfere with subsequent reactions.

Q3: What are the most common reactions involving the hydroxyl group of this linker?

The terminal hydroxyl group can be functionalized through several common organic reactions. The most notable is the Mitsunobu reaction, which allows for the conversion of the alcohol into a variety of other functional groups, such as esters, with an inversion of stereochemistry.[][5] Esterification reactions with carboxylic acids, often facilitated by coupling agents, are also a common method to attach this linker to other molecules.[6]

Q4: How do I remove the Boc protecting group?

The tert-butyloxycarbonyl (Boc) group is typically removed under acidic conditions.[7] A common method involves treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[7] Milder conditions, such as using 4M HCl in 1,4-dioxane (B91453), can also be effective and may be preferable for substrates with other acid-sensitive functional groups.[7][8]

Q5: How does the PEG linker length affect PROTAC performance?

The length of the PEG linker is a critical parameter that influences the efficacy of a PROTAC. It affects the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[9][10] The optimal linker length needs to be determined empirically for each specific target and E3 ligase pair.[11]

Troubleshooting Guides

Issue 1: Incomplete Reaction at the Hydroxyl Group (e.g., Esterification/Mitsunobu)
  • Possible Cause: Incomplete activation of the hydroxyl group or insufficient reactivity of the coupling partner.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: For reactions like the Mitsunobu, ensure all reagents and solvents are strictly anhydrous, as water can quench the reaction intermediates.

    • Reagent Quality: Use fresh, high-quality reagents. Triphenylphosphine (B44618) (PPh3) can oxidize over time, and azodicarboxylates like DEAD or DIAD can degrade.

    • Order of Addition: In a Mitsunobu reaction, the order of reagent addition can be critical. A common and often successful procedure is to dissolve the alcohol (this compound), the carboxylic acid (or other nucleophile), and PPh3 in a suitable solvent (e.g., THF), cool the mixture to 0°C, and then slowly add the azodicarboxylate (DEAD or DIAD).[5][12]

    • Equivalent Optimization: If the reaction is sluggish, a slight excess (1.2-1.5 equivalents) of the coupling partner, PPh3, and DEAD/DIAD may be necessary.

    • Alternative Coupling Reagents: For esterifications, consider using different coupling agents such as HATU or DCC with a suitable base like DIPEA.

Issue 2: Incomplete Boc Deprotection
  • Possible Cause: Insufficient acid strength or concentration, inadequate reaction time, or steric hindrance.[7]

  • Troubleshooting Steps:

    • Increase Acid Concentration: Gradually increase the concentration of TFA in DCM (e.g., from 20% to 50% v/v).[7]

    • Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS and extend the reaction time if necessary.[7]

    • Consider a Stronger Acid System: If TFA/DCM is not effective, a stronger acid system like 4M HCl in 1,4-dioxane may be required.[7]

    • Solvent Choice: Ensure the PEG-containing compound is fully soluble in the chosen solvent system.

Issue 3: Low Yield or Purity of the Final PROTAC
  • Possible Cause: Suboptimal coupling reactions, inefficient purification, or the "hook effect" in biological assays.[9]

  • Troubleshooting Steps:

    • Optimize Coupling Reactions: Systematically optimize the equivalents of coupling reagents, reaction time, and temperature for each coupling step.

    • Purification Strategy: Use preparative HPLC for the final purification of the PROTAC. A C18 column with a water/acetonitrile gradient containing a small amount of a modifier like TFA is often effective.[11]

    • Consider "Click Chemistry": For the final ligation step, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can be a highly efficient and high-yielding alternative.[13]

    • Address the "Hook Effect": If a bell-shaped dose-response curve is observed in cellular degradation assays, this may indicate the "hook effect." To address this, perform a full dose-response curve to identify the optimal degradation concentration (DC50) and maximum degradation (Dmax).[9]

Quantitative Data Summary

The length and composition of the PEG linker significantly impact the physicochemical properties and biological activity of PROTACs. The following tables provide illustrative data compiled from various sources in the literature.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of a Hypothetical PROTAC

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)
PROTAC AAlkyl7505.2120
PROTAC BPEG27944.5138
PROTAC CPEG48823.8157
PROTAC with PEG7 PEG7 1014 2.8 185

Data is illustrative and compiled from various sources in the literature.[10][11] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.

Table 2: Impact of PEG Linker Length on Degradation Efficacy of a Hypothetical PROTAC

PROTACLinker CompositionDC50 (nM)Dmax (%)
PROTAC AAlkyl>1000<20
PROTAC BPEG250055
PROTAC CPEG425070
PROTAC with PEG7 PEG7 100 85

Data is illustrative and compiled from various sources in the literature.[10][11] DC50 and Dmax values are cell-line dependent.

Experimental Protocols

Protocol 1: Esterification of this compound via Mitsunobu Reaction

This protocol describes the coupling of the hydroxyl group of this compound with a generic carboxylic acid-containing molecule (Molecule-COOH).

Materials:

  • This compound

  • Molecule-COOH (1.0 eq)

  • Triphenylphosphine (PPh3) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for organic synthesis under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), Molecule-COOH (1.0 eq), and PPh3 (1.5 eq) in anhydrous THF.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel to remove triphenylphosphine oxide and other byproducts.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to yield the free amine.

Materials:

  • Boc-protected PEG7-containing compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Toluene (B28343)

Procedure:

  • Dissolve the Boc-protected compound in DCM (0.1-0.2 M).

  • Cool the solution to 0°C in an ice bath.

  • Add TFA to the desired final concentration (e.g., 20-50% v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene (3x) to remove residual TFA.

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step or can be neutralized by washing with a saturated aqueous solution of sodium bicarbonate.

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis A This compound C Mitsunobu Reaction or Esterification A->C B Molecule-COOH (e.g., E3 Ligase Ligand) B->C D Ester-linked-PEG7-CH2-Boc C->D E Boc Deprotection (TFA/DCM) D->E F Ester-linked-PEG7-CH2-NH2 E->F H Amide Coupling (e.g., HATU/DIPEA) F->H G Molecule-COOH (e.g., Target Protein Ligand) G->H I Final PROTAC Molecule H->I J Purification (HPLC) I->J K Characterization (LC-MS, NMR) J->K

Caption: A generalized workflow for the synthesis of a PROTAC using this compound.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Inconsistent Results Start Inconsistent Experimental Results Check1 Check Reagent Quality and Storage Start->Check1 Check2 Verify Reaction Conditions (Temp, Time, Atmosphere) Check1->Check2 No Issue Solution1 Replace old reagents. Store properly. Check1->Solution1 Issue Found Check3 Confirm Purity of Starting Materials Check2->Check3 No Issue Solution2 Adjust parameters based on literature/protocol. Check2->Solution2 Issue Found Check4 Optimize Purification Method Check3->Check4 No Issue Solution3 Re-purify or use a new batch. Check3->Solution3 Issue Found Solution4 Modify HPLC gradient, change column. Check4->Solution4 Issue Found End Consistent Results Check4->End No Issue/ Resolved Solution1->End Solution2->End Solution3->End Solution4->End

References

Addressing off-target effects of Hydroxy-PEG7-CH2-Boc containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs) containing the Hydroxy-PEG7-CH2-Boc linker. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you address potential off-target effects and other common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of off-target effects when using a PROTAC with a this compound linker?

A1: Off-target effects with any PROTAC, including those with a PEG7 linker, can stem from several factors:

  • Warhead Promiscuity: The ligand targeting your protein of interest (POI) may have affinity for other proteins with similar binding domains.

  • E3 Ligase Ligand Off-Targets: The ligand recruiting the E3 ligase (e.g., derivatives of thalidomide (B1683933) or pomalidomide (B1683931) for Cereblon) can have its own inherent biological activities and may lead to the degradation of proteins that are natural substrates of that E3 ligase. For instance, pomalidomide-based PROTACs have been reported to degrade zinc-finger (ZF) proteins independently of the target ligand.[1]

  • Ternary Complex-Dependent Off-Targets: The formation of a ternary complex (PROTAC-POI-E3 ligase) is crucial for degradation. However, the PROTAC might induce the formation of alternative ternary complexes with off-target proteins, leading to their unintended degradation.[2]

  • Linker-Mediated Effects: While the this compound linker itself is not designed to be biologically active, its length and flexibility can influence the conformation of the PROTAC and the resulting ternary complex, potentially enabling interactions with off-target proteins.[3]

Q2: How can the this compound linker influence the performance and specificity of my PROTAC?

A2: The linker is a critical determinant of a PROTAC's properties.[4][] A mid-length, flexible PEG linker like this compound can:

  • Improve Solubility: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the PROTAC molecule, which is often a challenge due to the typically hydrophobic nature of the two ligands.[]

  • Influence Ternary Complex Formation: The length and flexibility of the PEG7 linker can be optimal for productive ternary complex formation for some target and E3 ligase pairs, but suboptimal for others. An ideal linker length facilitates the necessary protein-protein interactions for ubiquitination.[2]

  • Impact Cell Permeability: While PEGylation can increase hydrophilicity, which may reduce passive diffusion across cell membranes, the flexible nature of PEG linkers can allow the PROTAC to adopt a conformation that shields its polar surface area, potentially aiding cell entry.[6]

  • Affect Metabolic Stability: The ether linkages in PEG chains can be susceptible to oxidative metabolism, which might lead to rapid clearance of the PROTAC in vivo.[7]

Q3: What are essential experimental controls to include when assessing the off-target effects of my PROTAC?

A3: To confidently attribute protein degradation to the specific action of your PROTAC, the following controls are crucial:

  • Vehicle Control: A control group treated with the same solvent (e.g., DMSO) used to dissolve the PROTAC is essential to account for any effects of the vehicle on the proteome.[2]

  • Inactive Control PROTAC: This is a critical control. An ideal inactive control is a diastereomer or epimer of your active PROTAC that can still bind the target protein but not the E3 ligase, or vice-versa. This helps to distinguish between off-target effects caused by target engagement alone versus those requiring E3 ligase recruitment.[3]

  • E3 Ligase Ligand Alone: Treating cells with only the E3 ligase recruiting moiety can help identify any off-target effects specifically associated with this component.[2]

  • Warhead Alone: Similarly, treating cells with the warhead compound alone helps to understand its independent pharmacological effects.

Troubleshooting Guides

Issue 1: High-throughput screening reveals a significant number of potential off-target proteins.
  • Potential Cause: Lack of selectivity of the warhead or E3 ligase ligand. The linker length may also be promoting the formation of non-specific ternary complexes.

  • Troubleshooting Steps:

    • Validate Hits with Orthogonal Methods: Confirm the degradation of top off-target candidates using a different technique, such as Western blotting.

    • Perform Dose-Response Analysis: True off-targets should exhibit a dose-dependent degradation. This can also help to distinguish between high-potency off-targets and those that only degrade at high concentrations.

    • Redesign the PROTAC:

      • Optimize the Warhead: If a more selective ligand for your target protein is available, synthesizing a new PROTAC with this warhead can improve specificity.

      • Modify the Linker: Systematically vary the linker length and composition. Synthesizing analogs with shorter or longer PEG chains, or with more rigid linkers (e.g., alkyl chains or those containing cyclic moieties), can alter the geometry of the ternary complex and reduce off-target degradation.[3]

      • Change the E3 Ligase: If you are using a Cereblon-based PROTAC, consider switching to a VHL-recruiting ligand, or vice-versa, as different E3 ligases have different substrate scopes.

Issue 2: The PROTAC is cytotoxic at concentrations required for target degradation.
  • Potential Cause: The observed toxicity could be due to on-target effects (degradation of the target protein is detrimental to the cell) or off-target effects (unintended degradation of essential proteins).

  • Troubleshooting Steps:

    • Cell Viability Assays: Perform cell viability assays (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of your PROTAC.

    • Compare with Inactive Control: Test the cytotoxicity of an inactive control PROTAC. If the inactive control is not toxic, it suggests the toxicity is related to the degradation of the target or a closely related off-target.

    • Global Proteomics: A global proteomics experiment can help to identify unintended degradation of proteins that may be responsible for the observed toxicity.[2]

    • Dose-Response Comparison: Compare the concentration at which toxicity is observed with the concentration required for target degradation (DC50). A large window between efficacy and toxicity is desirable.

Quantitative Data Summary

The following table provides a hypothetical example of quantitative proteomics data for identifying off-targets of a PROTAC containing a this compound linker. In a real experiment, data would be generated for thousands of proteins.

ProteinGene NameLog2 Fold Change (PROTAC vs. Vehicle)p-valuePotential Off-Target?
Target ProteinTP53-4.2< 0.001On-Target
Zinc finger protein 263ZNF263-2.5< 0.005Yes
Bromodomain-containing protein 4BRD4-0.10.85No
Cyclin-dependent kinase 2CDK2-1.8< 0.01Yes

Note: This table is for illustrative purposes only. A significant negative Log2 fold change with a low p-value indicates potential degradation. Further validation is required to confirm these hits as true off-targets.

Experimental Protocols

Global Proteomics Workflow for Off-Target Identification

This protocol outlines a typical workflow for identifying off-target effects of a PROTAC using quantitative mass spectrometry.[3]

  • Cell Culture and Treatment:

    • Culture a suitable human cell line to ~70-80% confluency.

    • Treat cells with the PROTAC at a predetermined optimal concentration. Include a vehicle control and an inactive control PROTAC.

    • Incubate for a duration sufficient to observe target degradation (e.g., 6-24 hours).

  • Cell Lysis and Protein Digestion:

    • Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

    • Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.

    • Acquire data in a data-dependent or data-independent acquisition mode.

  • Data Analysis:

    • Process the raw MS data using a suitable software package (e.g., MaxQuant, Spectronaut) to identify and quantify proteins.

    • Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.

Visualizations

PROTAC_Mechanism PROTAC This compound PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Off_Target_Workflow cluster_experimental Experimental Phase cluster_analysis Data Analysis Phase cluster_validation Validation Phase Cell_Treatment Cell Treatment (PROTAC, Vehicle, Inactive Control) Lysis_Digestion Cell Lysis & Protein Digestion Cell_Treatment->Lysis_Digestion LC_MSMS LC-MS/MS Analysis Lysis_Digestion->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing Stat_Analysis Statistical Analysis (Identify downregulated proteins) Data_Processing->Stat_Analysis Hit_List Potential Off-Target List Stat_Analysis->Hit_List Orthogonal_Validation Orthogonal Validation (e.g., Western Blot) Hit_List->Orthogonal_Validation Dose_Response Dose-Response & Functional Assays Orthogonal_Validation->Dose_Response

Caption: Experimental workflow for identifying off-target effects.

References

Technical Support Center: Optimizing PEGylated Compound Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with PEGylated compounds. This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve the pharmacokinetic properties of your molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary benefits of PEGylating a therapeutic compound?

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely used strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1] Key benefits include:

  • Prolonged Circulatory Half-Life: PEGylation increases the hydrodynamic size of the molecule, which reduces its rate of clearance by the kidneys.[1][2][3] This larger size also shields the compound from enzymatic degradation.[1][4] For instance, PEGylated interferon-α exhibits a 5- to 10-fold longer half-life than its non-PEGylated form.[1]

  • Reduced Immunogenicity: The PEG chains can mask antigenic sites on the therapeutic molecule, minimizing the risk of an immune response and the formation of anti-drug antibodies.[1][3]

  • Enhanced Solubility and Stability: PEG is a hydrophilic polymer that can increase the water solubility of hydrophobic drugs and improve their stability against thermal and enzymatic degradation.[1][3]

  • Improved Pharmacokinetics: By extending circulation time and improving stability, PEGylation can lead to more sustained therapeutic levels in the bloodstream, potentially reducing dosing frequency and improving patient compliance.[2][3]

Q2: What are the common challenges encountered when working with PEGylated compounds?

Despite its advantages, PEGylation can present several challenges:

  • Immunogenicity of PEG: Contrary to earlier beliefs, PEG itself can be immunogenic.[5] Pre-existing anti-PEG antibodies have been found in a significant portion of the healthy population, likely due to exposure to PEG in everyday products.[6] These antibodies can lead to an "accelerated blood clearance (ABC)" phenomenon, where subsequent doses of a PEGylated drug are cleared much more rapidly from circulation.[][8]

  • Reduced Biological Activity: The attachment of PEG chains can sterically hinder the interaction between the therapeutic molecule and its target receptor or substrate, leading to a decrease in biological activity.[3][][9]

  • Heterogeneity of Products: Traditional PEGylation methods can result in a mixture of molecules with varying numbers of PEG chains attached at different sites.[9] This heterogeneity can make characterization difficult and lead to batch-to-batch variability.

  • Manufacturing Complexity: The PEGylation process adds extra steps to manufacturing, which can increase costs and complexity.[3]

Q3: How does the size and structure of the PEG chain affect the pharmacokinetic properties of a compound?

The molecular weight and structure (linear vs. branched) of the PEG chain are critical parameters that can be optimized to fine-tune the pharmacokinetic profile:

  • Molecular Weight: Generally, a higher molecular weight PEG will result in a larger hydrodynamic radius, leading to a longer circulation half-life.[] However, there is a trade-off, as larger PEG chains can also lead to a greater reduction in the biological activity of the drug.[9] The optimal molecular weight will depend on the specific therapeutic molecule and its intended application.

  • Structure: Branched or "Y-shaped" PEGs can offer improved stability and may be more effective at shielding the protein surface compared to linear PEGs of the same molecular weight.

  • PEG Surface Density: For nanoparticles, a higher PEG surface density generally leads to a longer circulation time by more effectively preventing opsonization and uptake by the reticuloendothelial system (RES).[10]

The following table summarizes the general effects of increasing PEG molecular weight on key pharmacokinetic parameters:

Pharmacokinetic ParameterEffect of Increasing PEG Molecular WeightReference
Circulation Half-life (t½) Increases[]
Renal Clearance (CLr) Decreases[1]
Volume of Distribution (Vd) Decreases[11]
Immunogenicity Can be influenced[4]
Biological Activity Often decreases[9]

Troubleshooting Guides

Problem 1: Unexpectedly rapid clearance of a PEGylated compound in vivo.

If you observe that your PEGylated compound is being cleared from circulation much faster than anticipated, consider the following potential causes and solutions:

  • Cause: The presence of anti-PEG antibodies leading to the Accelerated Blood Clearance (ABC) phenomenon.[] This is especially likely upon repeated administration.[12]

  • Troubleshooting Steps:

    • Screen for Anti-PEG Antibodies: Before and during your in vivo studies, screen plasma samples for the presence of anti-PEG IgM and IgG antibodies using an ELISA-based assay.

    • Optimize Dosing Regimen: The ABC phenomenon can sometimes be mitigated by adjusting the dosing schedule.[8]

    • Consider Alternative Polymers: If anti-PEG antibodies are a persistent issue, you may need to explore alternative hydrophilic polymers such as polysarcosine or polyzwitterions.[1]

Here is a logical workflow for troubleshooting rapid clearance:

G start Start: Rapid Clearance Observed check_anti_peg Screen for Anti-PEG Antibodies (ELISA) start->check_anti_peg antibodies_present Anti-PEG Antibodies Detected? check_anti_peg->antibodies_present optimize_dose Adjust Dosing Regimen antibodies_present->optimize_dose Yes no_antibodies No Significant Anti-PEG Antibodies antibodies_present->no_antibodies No re_evaluate Re-evaluate Pharmacokinetics optimize_dose->re_evaluate consider_alternatives Explore Alternative Polymers (e.g., Polysarcosine) re_evaluate->consider_alternatives Clearance Still Rapid other_causes Investigate Other Clearance Mechanisms (e.g., target-mediated clearance) no_antibodies->other_causes

Caption: Troubleshooting workflow for rapid clearance of PEGylated compounds.

Problem 2: Significant loss of biological activity after PEGylation.

A decrease in the in vitro activity of your compound after PEGylation is a common issue. Here’s how to address it:

  • Cause: Steric hindrance from the PEG chain is blocking the active site or binding interface of your molecule.[3][9]

  • Troubleshooting Steps:

    • Site-Specific PEGylation: Instead of random PEGylation (e.g., on lysine (B10760008) residues), use site-specific conjugation techniques to attach the PEG chain at a location distant from the active site. This can be achieved through enzymatic methods or by introducing a specific conjugation site (e.g., a cysteine residue) via protein engineering.[1][13]

    • Optimize PEG Size and Structure: Experiment with smaller PEG chains or different PEG architectures (e.g., linear vs. branched) to find a balance between extending half-life and retaining activity.[14]

    • Use a Cleavable Linker: Incorporating a linker between the drug and the PEG chain that is cleaved in the target tissue can release the fully active, non-PEGylated drug at its site of action.[1]

The following diagram illustrates the concept of site-specific PEGylation to preserve bioactivity:

G cluster_0 Random PEGylation cluster_1 Site-Specific PEGylation a Therapeutic Protein b Active Site c PEG a->c Steric Hindrance d PEG a->d e Therapeutic Protein f Active Site h g PEG h->g Preserved Activity

Caption: Comparison of random vs. site-specific PEGylation.

Experimental Protocols

Protocol 1: Characterization of PEGylated Proteins by Size-Exclusion Chromatography (SEC)

This protocol is used to separate PEGylated proteins from unreacted protein and free PEG, and to assess the heterogeneity of the PEGylated product.

Materials:

  • Size-Exclusion Chromatography (SEC) system with UV and/or Charged Aerosol Detector (CAD).[15]

  • SEC column (e.g., Thermo Scientific MAbPac SEC-1).[15]

  • Mobile Phase: 10 mM ammonium (B1175870) acetate, pH 6.7 with 5% acetonitrile.[15]

  • Your PEGylated protein sample.

Methodology:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Dilute your PEGylated protein sample in the mobile phase to a suitable concentration.

  • Injection: Inject a defined volume of the prepared sample onto the column.

  • Isocratic Elution: Run the separation using an isocratic elution with the mobile phase.[15]

  • Detection: Monitor the elution profile using a UV detector (at 280 nm for protein) and a CAD for detection of both protein and PEG (which lacks a chromophore).[15][16]

  • Data Analysis:

    • The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the unmodified protein.

    • Unreacted PEG will elute later.

    • The presence of multiple peaks in the PEGylated protein fraction indicates heterogeneity (e.g., mono-, di-, tri-PEGylated species).

Protocol 2: In Vivo Pharmacokinetic Study of a PEGylated Compound

This protocol outlines a basic procedure for evaluating the pharmacokinetic profile of a PEGylated compound in a rodent model.

Materials:

  • Test animals (e.g., Sprague Dawley rats).

  • Your PEGylated compound formulated for intravenous (IV) administration.

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant).

  • Analytical method for quantifying your compound in plasma (e.g., LC-MS/MS or a validated immunoassay).

Methodology:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the study.

  • Dosing: Administer a single IV bolus dose of the PEGylated compound to each animal.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72 hours) post-dose.

  • Plasma Preparation: Process the blood samples to obtain plasma and store frozen until analysis.

  • Sample Analysis: Quantify the concentration of the PEGylated compound in each plasma sample using a validated analytical method. Direct LC/MS analysis of sera can be a suitable method.[17]

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration versus time data for each animal.

    • Use pharmacokinetic software to calculate key parameters such as:

      • Area under the curve (AUC)

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Terminal half-life (t½)

    • Compare these parameters to those of the non-PEGylated compound to determine the impact of PEGylation.

The following workflow illustrates the key stages of a pharmacokinetic study:

G dose IV Dosing of PEGylated Compound sampling Serial Blood Sampling dose->sampling processing Plasma Preparation and Storage sampling->processing analysis Quantification of Compound (e.g., LC-MS) processing->analysis pk_calc Calculation of PK Parameters (AUC, t½, CL) analysis->pk_calc comparison Compare to Non-PEGylated Compound pk_calc->comparison

Caption: Experimental workflow for an in vivo pharmacokinetic study.

References

Optimization of reaction buffers and pH for Hydroxy-PEG7-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction buffers and pH when working with Hydroxy-PEG7-CH2-Boc.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive functional groups on this compound and how does pH affect them?

A1: this compound has two primary functional groups of interest for conjugation reactions: a terminal hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc) protected amine.

  • Hydroxyl Group (-OH): This group is typically reacted after activation (e.g., to a tosylate, mesylate, or by using activating agents to form an ester with a carboxylic acid). The reactivity of the hydroxyl group itself is not highly pH-dependent, but the activation and subsequent conjugation reactions often are. For instance, esterification reactions are often catalyzed by acid, while reactions with activated PEGs like PEG-NHS esters are typically performed at slightly alkaline pH (7-9) to ensure the nucleophilicity of a corresponding amine on the binding partner.[1]

  • Boc-Protected Amine: The Boc group is a protecting group for a primary or secondary amine. It is stable under basic and neutral conditions but is readily cleaved under acidic conditions (pH < 4) to reveal the free amine.[2][3][] This pH sensitivity is a critical consideration in reaction design.

Q2: What is the optimal pH range for reactions involving the hydroxyl group of this compound?

A2: The optimal pH will depend on the specific conjugation chemistry being employed.

  • For esterification with a carboxylic acid (e.g., using DCC/DMAP): These reactions are often carried out under anhydrous conditions with a base like DMAP, so aqueous pH is not a primary concern.

  • For reaction with an activated acid (e.g., NHS-ester): If the hydroxyl group were to be used as a nucleophile (less common than using it for activation), the reaction would likely be slow. More commonly, the hydroxyl group is activated first.

  • For activation of the hydroxyl group (e.g., with tosyl chloride): This is typically performed in the presence of a non-nucleophilic base like pyridine.

Q3: At what pH is the Boc group stable, and when will it be removed?

A3: The Boc group is generally stable in neutral to basic conditions (pH > 7).[] It is labile to acidic conditions, and deprotection is typically carried out using strong acids like trifluoroacetic acid (TFA) in an organic solvent (e.g., dichloromethane) or with hydrochloric acid in dioxane.[2][5] Deprotection can occur at pH values below 4.

Q4: What are common buffers to use for reactions with this compound?

A4: The choice of buffer is critical and depends on the desired reaction.

  • For maintaining Boc protection while reacting the hydroxyl group: Phosphate-buffered saline (PBS) at pH 7.4, or borate (B1201080) buffers at pH 8-9 are common choices.

  • For reactions where the Boc group is intended to be removed: Acidic buffers are not typically used for the reaction itself, but rather acidic conditions are introduced during a dedicated deprotection step.

  • Avoid primary amine-containing buffers (e.g., Tris) if you are working with NHS-esters or other amine-reactive chemistries, as the buffer will compete with your intended reaction.

Troubleshooting Guides

Issue 1: Low Yield of Conjugation to the Hydroxyl Group
Possible Cause Recommended Solution
Inefficient activation of the hydroxyl group. Ensure complete activation of the hydroxyl group using an appropriate method (e.g., tosylation, mesylation) and verify the activation product by a suitable analytical method (e.g., NMR, MS) before proceeding with the conjugation reaction.
Hydrolysis of activated PEG reagent. Use freshly prepared activated PEG reagents. If using aqueous buffers, minimize the reaction time and consider performing the reaction at a lower temperature (e.g., 4°C) to reduce the rate of hydrolysis.[6]
Incorrect reaction pH. Optimize the pH of the reaction buffer. For many PEGylation reactions targeting amines on a binding partner, a pH range of 7.2-8.5 is optimal.[7]
Steric hindrance. The PEG chain may sterically hinder the reaction. Consider using a longer linker on your binding partner or a different conjugation chemistry.
Issue 2: Premature Cleavage of the Boc Group
Possible Cause Recommended Solution
Reaction buffer is too acidic. Verify the pH of your reaction buffer. Ensure it is neutral or slightly basic (pH 7-9). Avoid acidic buffers or reagents that can generate acidic byproducts.
Contaminants in reagents. Use high-purity reagents and solvents to avoid acidic impurities.
Extended reaction times at elevated temperatures. Minimize reaction times and temperatures where possible, although thermal deprotection of Boc typically requires high temperatures (>150°C).[8]
Issue 3: Non-specific Reactions or Side Products
Possible Cause Recommended Solution
Reaction with buffer components. Avoid buffers with nucleophilic groups (e.g., Tris, glycine) if using electrophilic activation strategies. Switch to a non-nucleophilic buffer like PBS or HEPES.
Reaction pH is too high. Very high pH (> 9.5) can lead to hydrolysis of linkers or side reactions with other functional groups. Maintain the pH in the recommended range for your specific chemistry.[9]
Presence of reactive impurities. Purify the this compound and the binding partner before the reaction to remove any reactive impurities.

Quantitative Data Summary

The optimal reaction conditions are highly dependent on the specific reaction being performed. The following table provides general guidelines for pH ranges for common reactions relevant to a molecule like this compound.

Reaction Type Target Functional Group Typical pH Range Common Buffers Key Considerations
Boc Deprotection Boc-protected amine< 2(in organic solvent)Typically done with TFA or HCl in DCM or dioxane.[2]
Amine Coupling (post-Boc deprotection) Free amine7.2 - 8.5PBS, HEPES, BorateReaction with NHS-esters is common.[1]
Hydroxyl Activation (e.g., Tosylation) Hydroxyl groupN/A (organic)PyridineAnhydrous conditions are required.
Urethane Linkage Formation Hydroxyl group8.5 - 9.5Borate, BicarbonateReaction with isocyanate-activated molecules.[1]

Experimental Protocols

Protocol 1: General Procedure for pH Screening for Optimal Conjugation
  • Prepare a stock solution of your binding partner in a low-molarity, non-nucleophilic buffer (e.g., 10 mM sodium phosphate).

  • Aliquots and pH Adjustment: Create a series of small-volume aliquots of your binding partner. Adjust the pH of each aliquot to a different value within your desired screening range (e.g., 6.5, 7.0, 7.5, 8.0, 8.5) using dilute HCl or NaOH.

  • Prepare this compound: Prepare a stock solution of activated this compound in a compatible, dry, aprotic solvent (e.g., DMSO, DMF).

  • Initiate the Reaction: Add a molar excess of the activated this compound solution to each of the pH-adjusted aliquots of your binding partner.

  • Incubation: Incubate the reactions at a constant temperature (e.g., room temperature or 4°C) for a set period (e.g., 2 hours).

  • Quenching: Stop the reaction by adding a quenching reagent (e.g., a small molecule with a primary amine like Tris or glycine, if compatible with your downstream processing).

  • Analysis: Analyze the reaction products from each pH condition using an appropriate method such as SDS-PAGE, HPLC, or LC-MS to determine the optimal pH for conjugation.

Protocol 2: Boc Deprotection
  • Dissolve the Boc-protected compound in a minimal amount of an appropriate organic solvent, such as dichloromethane (B109758) (DCM).

  • Add the deprotecting agent. A common method is to add an equal volume of 20% trifluoroacetic acid (TFA) in DCM.[5] Alternatively, a 4M solution of HCl in dioxane can be used.[5]

  • Stir the reaction at room temperature. The reaction is typically fast and can be monitored by TLC or LC-MS.[2] Reaction times can range from 30 minutes to a few hours.

  • Remove the excess acid and solvent under reduced pressure.

  • Purify the resulting amine salt or neutralize it with a mild base for subsequent reactions.

Visualizations

G Troubleshooting Workflow for Low Conjugation Yield start Low Conjugation Yield Observed check_activation Was the -OH group or binding partner activated? start->check_activation verify_activation Verify activation using MS or NMR. check_activation->verify_activation Yes activate_reagent Perform activation step. Consult protocol. check_activation->activate_reagent No check_ph Is the reaction pH optimal for the conjugation chemistry? verify_activation->check_ph activate_reagent->start ph_screening Perform pH screening experiment (e.g., pH 6.5-8.5). check_ph->ph_screening No check_reagents Are activated reagents fresh? Is the buffer non-nucleophilic? check_ph->check_reagents Yes adjust_ph Adjust buffer pH to optimal value. ph_screening->adjust_ph end_success Improved Yield adjust_ph->end_success prepare_fresh Use freshly prepared activated reagents. Switch to a non-nucleophilic buffer (e.g., PBS, HEPES). check_reagents->prepare_fresh No consider_sterics Consider steric hindrance as a potential issue. check_reagents->consider_sterics Yes prepare_fresh->start consider_sterics->end_success If other factors are ruled out

Caption: Troubleshooting workflow for low conjugation yield.

G Decision Pathway for Using this compound start Start: Synthesize PROTAC or PEGylated Molecule reaction_target Which functional group to react first? start->reaction_target react_oh Reacting the -OH group reaction_target->react_oh -OH Group react_amine Reacting the Amine (post-deprotection) reaction_target->react_amine Amine boc_stable_conditions Maintain neutral to basic pH (7-9) to keep Boc group intact. react_oh->boc_stable_conditions boc_deprotection Perform Boc deprotection using acidic conditions (e.g., TFA in DCM). react_amine->boc_deprotection activate_oh Activate -OH group (e.g., tosylation) or use coupling agents (e.g., DCC). boc_stable_conditions->activate_oh conjugate_oh Conjugate with binding partner. activate_oh->conjugate_oh final_product Final Conjugate conjugate_oh->final_product conjugate_amine Conjugate free amine with binding partner at neutral to slightly basic pH (7.2-8.5). boc_deprotection->conjugate_amine conjugate_amine->final_product

Caption: Reaction decision pathway for this compound.

References

Validation & Comparative

A Comparative Guide to Hydroxy-PEG7-CH2-Boc and Other PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of success. Among the diverse array of linkers, polyethylene (B3416737) glycol (PEG) linkers have become indispensable tools due to their unique physicochemical properties. This guide provides an objective comparison of Hydroxy-PEG7-CH2-Boc with other PEG linkers, supported by experimental data, to inform rational linker design in drug development.

The Role and Attributes of PEG Linkers

PEG linkers are bifunctional molecules featuring a polyethylene glycol chain that offers hydrophilicity, biocompatibility, and flexibility.[1][2] The incorporation of PEG linkers, a process known as PEGylation, can significantly enhance the therapeutic properties of biomolecules by:

  • Improving Solubility: The hydrophilic nature of the PEG backbone increases the aqueous solubility of hydrophobic payloads, which is crucial for intravenous administration.[3][4]

  • Enhancing Stability: The flexible PEG chain can form a protective hydration layer around the payload, shielding it from enzymatic degradation and reducing immunogenicity.[2]

  • Prolonging Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance, leading to a longer circulation time.[5][6]

This compound: A Profile

This compound is a discrete PEG linker characterized by a seven-unit polyethylene glycol chain.[7][8] Its structure features a terminal hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc)-protected amine group.[8] This specific architecture makes it particularly well-suited for the synthesis of PROTACs, where precise control over the linker length and composition is paramount for inducing effective protein degradation.[9] The hydroxyl group offers a versatile handle for further chemical modification, while the Boc protecting group allows for selective deprotection and subsequent conjugation to a targeting ligand or payload.[9]

Comparative Analysis of PEG Linker Performance

The choice of PEG linker, including its length and terminal functional groups, has a profound impact on the performance of a bioconjugate. The following sections and tables summarize key performance parameters based on available experimental data for various PEG linkers.

Impact on Pharmacokinetics

The length of the PEG chain is a key modulator of a bioconjugate's pharmacokinetic profile. Generally, longer PEG chains lead to a decreased clearance rate and a longer plasma half-life.

Bioconjugate PEG Linker Length Effect on Half-Life Reference
Affibody-Drug ConjugateNo PEG19.6 minutes[10]
4 kDa PEG2.5-fold increase[10]
10 kDa PEG11.2-fold increase[10]
Non-binding IgG-MMAENo PEG-[11]
PEG20.82-fold change in clearance[11]
PEG40.65-fold change in clearance[11]
PEG80.29-fold change in clearance[11]
PEG120.29-fold change in clearance[11]
Impact on In Vitro Cytotoxicity

While longer PEG linkers can improve pharmacokinetics, they may also impact the in vitro potency of a bioconjugate, potentially due to steric hindrance.

Bioconjugate PEG Linker Length IC50 (NCI-N87 cells) Fold Change in Cytotoxicity vs. No PEG Reference
Affibody-MMAE ConjugateNo PEG4.94 nM1[10]
4 kDa PEG31.9 nM6.5-fold decrease[10]
10 kDa PEG111.3 nM22.5-fold decrease[10]
Impact on PROTAC Efficacy

In the context of PROTACs, the linker length is critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

PROTAC Target Linker Type Linker Length Degradation Potency (DC50) Reference
BRD4Alkyl9 atomsConcentration-dependent decrease[12]
PEG3 unitsWeak degradation[13]
PEG4-5 units< 0.5 µM[13]
CRBNPEG1-2 units> 5 µM[13]
PEG0, 4-5 units< 0.5 µM[13]

Signaling Pathways and Experimental Workflows

The rational design and evaluation of bioconjugates with different PEG linkers involve understanding their mechanism of action and employing robust experimental procedures.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC TernaryComplex Ternary Complex PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ligase E3Ligase->TernaryComplex UbiquitinatedProtein Ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome Proteasome UbiquitinatedProtein->Proteasome DegradedProtein Proteasome->DegradedProtein Degradation

Caption: Mechanism of action for a PROTAC, highlighting the role of the linker in facilitating the formation of a ternary complex.

ADC_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_invivo In Vivo Evaluation LinkerSelection Select PEG Linkers (e.g., this compound, PEG4, PEG8) Conjugation Conjugate to Antibody and Payload LinkerSelection->Conjugation Purification Purify ADC Conjugation->Purification Stability Plasma Stability Assay Purification->Stability Solubility Solubility Assay Purification->Solubility Cytotoxicity Cytotoxicity Assay (MTT/XTT) Purification->Cytotoxicity PK_Study Pharmacokinetic Study Cytotoxicity->PK_Study Efficacy Antitumor Efficacy Study PK_Study->Efficacy

Caption: A generalized experimental workflow for the comparison of different PEG linkers in ADC development.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effect of an ADC on cancer cell lines.[1][14][15]

Materials:

  • Target antigen-positive and antigen-negative cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ADC and control antibody solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibody in culture medium. Replace the existing medium in the wells with 100 µL of the ADC or control solutions.

  • Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-96 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Agitate the plate to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting a dose-response curve.

Plasma Stability Assay

This assay assesses the stability of the linker and the integrity of the bioconjugate in a biological matrix.[16][17]

Materials:

  • Test bioconjugate (e.g., ADC or PROTAC)

  • Human plasma

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (B52724) with an internal standard

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Prepare a stock solution of the test bioconjugate. In a 96-well plate, add the plasma and spike with the test bioconjugate to a final concentration.

  • Incubation: Incubate the plate at 37°C. Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Protein Precipitation: Stop the reaction by adding cold acetonitrile with an internal standard to precipitate the plasma proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the intact bioconjugate.

  • Data Analysis: Plot the percentage of the remaining intact bioconjugate against time to determine its stability profile.

Solubility Assay (PEG Precipitation Method)

This high-throughput assay provides a relative measure of protein solubility.[18][19]

Materials:

  • Purified bioconjugate solution

  • PEG stock solution (e.g., 40% w/v PEG 4000)

  • Assay buffer (e.g., phosphate-buffered saline)

  • 96-well microplate

  • Microplate reader capable of measuring turbidity (absorbance at ~350-600 nm)

Procedure:

  • Plate Setup: In a 96-well plate, add a fixed volume of the bioconjugate solution to each well.

  • PEG Titration: Add varying concentrations of the PEG stock solution to the wells to create a gradient of PEG concentrations.

  • Equilibration: Mix and allow the plate to equilibrate at a controlled temperature for a set period (e.g., 1-2 hours).

  • Turbidity Measurement: Measure the turbidity of each well using a microplate reader.

  • Data Analysis: Plot the turbidity against the PEG concentration. The onset of precipitation, indicated by an increase in turbidity, provides a relative measure of the bioconjugate's solubility. A higher PEG concentration required to induce precipitation suggests better solubility.

Conclusion

The selection of a PEG linker is a critical decision in the design of bioconjugates like ADCs and PROTACs. While this compound offers a discrete and versatile platform, particularly for PROTAC synthesis, its performance must be weighed against other linkers based on the specific therapeutic application. Shorter PEG chains may be advantageous for optimizing in vitro potency, whereas longer chains are generally superior for extending in vivo half-life. The data and protocols presented in this guide provide a framework for the rational selection and evaluation of PEG linkers to develop safer and more effective targeted therapies. A systematic evaluation of a series of linkers with varying lengths and compositions is crucial for the successful development of novel bioconjugate-based therapeutics.

References

A Comparative Guide to Linker Efficacy in PROTACs: Hydroxy-PEG7-CH2-Boc vs. Alkyl Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design and efficacy of Proteolysis Targeting Chimeras (PROTACs) are critically influenced by the linker connecting the target protein-binding ligand and the E3 ligase-recruiting moiety. The choice between a hydrophilic polyethylene (B3416737) glycol (PEG)-based linker, such as Hydroxy-PEG7-CH2-Boc, and a more hydrophobic alkyl linker can significantly impact a PROTAC's physicochemical properties, cell permeability, and ultimately, its protein degradation efficiency. This guide provides an objective comparison of these two linker classes, supported by experimental data and detailed protocols, to inform rational PROTAC design.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is often determined by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The following table summarizes representative data from studies on PROTACs targeting Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4), illustrating the performance of PROTACs with PEG and alkyl-based linkers. It is important to note that direct head-to-head comparisons are limited, and performance is highly dependent on the specific target, ligands, and E3 ligase utilized.

Target ProteinLinker TypeRepresentative Linker Structure/LengthDC50 (nM)Dmax (%)Key Observations
BTK PEG-based4-PEG units<10~90Potent degradation observed with PEG linkers.[1]
BTK Alkyl/Ether3-19 atomsVariesVariesLinker length and composition are critical for activity.[2]
BRD4 PEG-based4-5 PEG units<500>90Effective degradation, though potency can be sensitive to linker length.[2]
BRD4 Alkyl9 atoms>125VariesCan be effective, but may exhibit lower potency compared to optimized PEG linkers in some contexts.[2]
TBK1 Alkyl/Ether21 atoms396Demonstrates that optimized alkyl/ether linkers can achieve high potency.[2]
TBK1 Alkyl/Ether<12 atomsNo Degradation-Highlights the critical importance of linker length for alkyl/ether chains.[3]
CRBN Alkyl9 atomsConcentration-dependent decreaseVariesAlkyl linker was effective.[2]
CRBN PEG-based3 PEG unitsWeak degradationVariesIn this specific context, the PEG linker was less effective than the alkyl linker.[2]

Note: The data presented is a synthesis from multiple sources and serves to illustrate general trends. Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

Physicochemical and Functional Differences

The choice between a this compound linker and an alkyl linker involves a trade-off between solubility and permeability, which in turn affects the overall bioavailability and efficacy of the PROTAC.

  • This compound (PEG-based Linker): The repeating ethylene (B1197577) glycol units in PEG linkers impart hydrophilicity, which generally improves the aqueous solubility of the PROTAC molecule.[4] This can be advantageous for formulation and can prevent aggregation. However, the increased polarity may sometimes reduce cell permeability.[4] PEG linkers are synthetically versatile, allowing for easy modification of their length.[5]

  • Alkyl Linkers: These linkers, composed of saturated or unsaturated hydrocarbon chains, are more hydrophobic.[4] This increased lipophilicity can enhance cell membrane permeability, which is crucial for reaching intracellular targets.[4] However, it may also lead to lower aqueous solubility and an increased risk of non-specific binding.[4]

Experimental Protocols

Accurate evaluation of PROTAC efficacy relies on robust and well-defined experimental protocols. Below are detailed methodologies for two key experiments in PROTAC development.

Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the quantification of target protein degradation in cells treated with a PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound and a vehicle control for a predetermined time (e.g., 24 hours).[6][7]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.[6][7]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.[6]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[6][7]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6][7]

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6][7]

  • Detection and Analysis: After further washes, apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[6]

Ternary Complex Formation Assay (NanoBRET™ Assay)

This protocol describes a cell-based assay to measure the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).

Materials:

  • Cells expressing the target protein fused to NanoLuc® luciferase (energy donor) and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag® (energy acceptor)[8]

  • PROTAC compound

  • HaloTag® NanoBRET™ 618 Ligand

  • NanoBRET™ Nano-Glo® Substrate

Procedure:

  • Cell Preparation: Prepare cells expressing the NanoLuc®-target protein and HaloTag®-E3 ligase fusions.

  • Compound Treatment: Add the PROTAC compound at various concentrations to the cells in a multi-well plate.

  • Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

  • Detection: Add the NanoBRET™ Nano-Glo® Substrate to the wells.

  • Measurement: Measure the luminescence at two wavelengths (donor emission and acceptor emission) using a plate reader.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. An increase in the NanoBRET™ ratio indicates the formation of the ternary complex. The characteristic "hook effect" may be observed at high PROTAC concentrations where binary complexes predominate.[8]

Visualizing Key Processes

To better understand the mechanisms and workflows involved, the following diagrams illustrate the PROTAC signaling pathway, the experimental workflow for a Western blot, and the logical relationship of linker properties.

PROTAC_Signaling_Pathway cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Proteasome->PROTAC Recycled Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Western_Blot_Workflow A 1. Cell Treatment with PROTAC B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to Membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection (Chemiluminescence) F->G H 8. Data Analysis (DC50 & Dmax) G->H

Caption: A typical experimental workflow for Western blot analysis.

Linker_Properties_Logic cluster_linker Linker Choice cluster_properties Physicochemical Properties PEG This compound (Hydrophilic) Solubility Increased Solubility PEG->Solubility Alkyl Alkyl Linker (Hydrophobic) Permeability Increased Permeability Alkyl->Permeability Efficacy PROTAC Efficacy (DC50, Dmax) Solubility->Efficacy Permeability->Efficacy

Caption: Logical relationship between linker type and PROTAC efficacy.

Conclusion

The selection of a linker is a critical step in the design of an effective PROTAC. While hydrophilic PEG-based linkers like this compound can enhance solubility, more hydrophobic alkyl linkers may improve cell permeability. The optimal choice is highly dependent on the specific biological system, including the target protein and E3 ligase. A systematic evaluation of a library of PROTACs with varying linker compositions and lengths, using robust experimental methods, is essential for identifying the most potent and drug-like candidates. This guide provides a foundational framework for researchers to make informed decisions in the rational design of next-generation protein degraders.

References

A Comparative Guide to Validating Target Degradation by Hydroxy-PEG7-CH2-Boc Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the efficacy of Proteolysis-Targeting Chimeras (PROTACs) that utilize a Hydroxy-PEG7-CH2-Boc linker. Due to the limited availability of published data specifically for PROTACs employing this exact linker, this guide presents a comparative analysis using data from PROTACs with closely related polyethylene (B3416737) glycol (PEG) linkers (PEG6 and PEG8), as well as alternative linker types such as alkyl chains and rigid linkers. This approach allows for an objective evaluation of the expected performance characteristics and provides a robust methodology for the experimental validation of novel PROTACs.

The PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS). They consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker, in this case, a PEG-based linker, plays a crucial role in determining the PROTAC's efficacy by influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation cluster_degradation Ubiquitin-Proteasome System PROTAC PROTAC (this compound Linker) POI Target Protein (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted for Degradation Degradation Degraded POI (Amino Acids) Proteasome->Degradation

Figure 1: PROTAC-mediated protein degradation pathway.

Performance Comparison of PROTAC Linkers

The choice of linker is a critical determinant of a PROTAC's success. The following tables summarize key performance indicators for PROTACs with different linker types, providing a benchmark for evaluating a novel PROTAC incorporating a this compound linker. The data presented is a synthesis from multiple studies and is intended to be illustrative.

Disclaimer: The performance data for the "Hypothetical PEG7 Linker" is an educated estimation based on published data for PROTACs with PEG6 and PEG8 linkers and is intended for comparative purposes only. Actual performance must be determined experimentally.

Table 1: In Vitro Degradation of Target Proteins by PROTACs with Different Linker Types
Linker TypeTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
Hypothetical PEG7 BTK Mino ~1-10 >90 [1]
PEG6BTKMino2.297[1]
PEG8Generic TargetGeneric Cell LineVaries (often potent)High[2]
Alkyl Chain (C8)PI3K/mTOR-Potent DegradationHigh
Rigid (Piperidine)AR-Improved DegradationHigh

Key Parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.

Table 2: Physicochemical Properties of Different Linker Types
Linker TypeKey CharacteristicsAdvantagesDisadvantages
PEG (e.g., PEG7) Hydrophilic, flexibleImproved solubility and cell permeability.[3]May have reduced metabolic stability compared to alkyl linkers.[4]
Alkyl Chain Hydrophobic, flexibleHigh degree of conformational flexibility.Can negatively impact solubility.[3]
Rigid (e.g., Piperazine) Conformational constraintsCan pre-organize the PROTAC into a bioactive conformation, potentially increasing potency and metabolic stability.[3]Lack of flexibility may hinder optimal ternary complex formation.

Experimental Protocols for Validation

Detailed and reproducible experimental protocols are essential for the accurate validation of PROTAC performance.

Western Blot for Quantification of Target Protein Degradation

This is the most common method to directly measure the reduction in target protein levels.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis Start Seed Cells Treatment Treat with PROTAC (Concentration Gradient) Start->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane (PVDF or Nitrocellulose) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target & Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Densitometry Densitometry Analysis Detection->Densitometry Normalization Normalize to Loading Control Densitometry->Normalization Calculation Calculate DC50 & Dmax Normalization->Calculation

Figure 2: Experimental workflow for Western Blot analysis.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat the cells with a range of concentrations of the PROTAC and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the target protein. A primary antibody for a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control. Subsequently, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal and calculate the percentage of degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein in a cell-free system.

Methodology:

  • Reaction Setup: Combine purified E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase complex, ubiquitin, ATP, and the purified target protein in a reaction buffer.

  • PROTAC Addition: Add the PROTAC at various concentrations or a vehicle control to the reaction mixtures.

  • Incubation: Incubate the reactions at 37°C for a specified time to allow for the ubiquitination cascade to occur.

  • Detection: Stop the reaction and analyze the ubiquitination of the target protein by Western Blot, probing with an antibody against the target protein or ubiquitin. An increase in higher molecular weight bands corresponding to poly-ubiquitinated target protein indicates successful PROTAC-mediated ubiquitination.

Ternary Complex Formation Assay

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Various biophysical techniques can be used to measure the formation and stability of this complex.

Methodology (Surface Plasmon Resonance - SPR):

  • Immobilization: Immobilize the purified E3 ligase onto an SPR sensor chip.

  • Analyte Injection: Inject the purified target protein alone, the PROTAC alone, and a pre-incubated mixture of the target protein and the PROTAC over the sensor surface.

  • Data Analysis: Monitor the changes in the SPR signal to determine the binding kinetics and affinity. A significant increase in the binding signal when the target protein and PROTAC are co-injected, compared to the injection of either component alone, indicates the formation of a ternary complex.

Logical Relationships in PROTAC Validation

The validation of a novel PROTAC requires a logical progression of experiments to build a comprehensive understanding of its mechanism and efficacy.

Logical_Relationships cluster_design PROTAC Design & Synthesis cluster_biochemical_validation Biochemical Validation cluster_cellular_validation Cellular Validation cluster_functional_outcome Functional Outcome Design Design of PROTAC with This compound Linker Synthesis Chemical Synthesis Design->Synthesis Ternary_Complex Ternary Complex Formation Assay (e.g., SPR) Synthesis->Ternary_Complex Ubiquitination In Vitro Ubiquitination Assay Ternary_Complex->Ubiquitination Enables Degradation_Assay Target Degradation Assay (Western Blot) Ubiquitination->Degradation_Assay Predicts DC50_Dmax Determine DC50 & Dmax Degradation_Assay->DC50_Dmax Phenotypic_Assay Cellular Phenotypic Assay (e.g., Viability, Apoptosis) DC50_Dmax->Phenotypic_Assay Correlates with

Figure 3: Logical relationships in the validation of a novel PROTAC.

Conclusion

The validation of a PROTAC utilizing a this compound linker requires a systematic and multi-faceted experimental approach. By employing the detailed protocols outlined in this guide and comparing the performance against established benchmarks for other linker types, researchers can thoroughly characterize the potency, efficacy, and mechanism of action of their novel targeted protein degraders. The flexibility and hydrophilicity of the PEG7 linker are anticipated to confer favorable physicochemical properties, though empirical validation is paramount to determining its optimal application in the pursuit of new therapeutics.

References

A Head-to-Head Comparison of PEG Linkers: Unveiling the Impact of Length on Bioconjugate Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), hinges on the careful selection of each component. Among these, the linker, particularly the polyethylene (B3416737) glycol (PEG) linker, plays a pivotal role in dictating the overall efficacy, stability, and pharmacokinetic profile of the therapeutic agent.[1] This guide provides an objective, data-driven comparison of different length PEG linkers to empower informed decisions in drug development.

The length of a PEG linker is not a trivial parameter; it significantly influences the physicochemical and biological properties of the resulting bioconjugate.[1] The inclusion of hydrophilic PEG linkers can mitigate issues associated with hydrophobic drug payloads, such as aggregation and rapid clearance, thereby enabling higher drug-to-antibody ratios (DARs) without compromising the bioconjugate's properties.[2] However, the optimal PEG linker length is often a delicate balance between enhancing pharmacokinetic properties and maintaining potent biological activity.[2][3]

The Influence of PEG Linker Length on Physicochemical Properties and Pharmacokinetics

The length of the PEG chain directly impacts key physicochemical and pharmacokinetic parameters. Generally, increasing PEG length leads to a larger hydrodynamic radius, which in turn reduces renal clearance and prolongs the plasma half-life of the bioconjugate.[3][4] This extended circulation time can lead to greater accumulation of the therapeutic agent in the target tissue.[3][5]

Incorporating hydrophilic PEG linkers can also enhance the solubility of bioconjugates, a crucial factor when dealing with hydrophobic payloads that might otherwise lead to aggregation.[2][5]

Data Presentation: A Quantitative Look at PEG Linker Performance

To facilitate a clear comparison, the following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key performance metrics in ADCs and other bioconjugates.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylatedReference Molecule
No PEG~8.51.0Non-binding IgG-MMAE
PEG2~7.00.82Non-binding IgG-MMAE
PEG4~5.50.65Non-binding IgG-MMAE
PEG6~4.00.47Non-binding IgG-MMAE
PEG8~2.50.29Non-binding IgG-MMAE
PEG12~2.50.29Non-binding IgG-MMAE
PEG24~2.50.29Non-binding IgG-MMAE

Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.[1] This data clearly demonstrates that increasing the PEG linker length from PEG2 to PEG8 significantly decreases the clearance rate of the ADC, with longer chains (PEG12, PEG24) showing a similar effect to PEG8.[1]

Table 2: Impact of PEG Linker Length on In Vivo Efficacy of ADCs

PEG Linker LengthTumor Growth Inhibition (%)
Non-PEGylated11
PEG235-45
PEG435-45
PEG875-85
PEG1275-85
PEG2475-85

Data from a study in L540cy tumor-bearing xenograft mice.[6] This study reveals a binary effect on tumor reduction, with shorter PEG linkers (PEG2, PEG4) showing moderate efficacy, while longer linkers (PEG8, PEG12, PEG24) resulted in significantly higher tumor growth inhibition.[6]

The Role of PEG Linkers in PROTACs

In the context of PROTACs, the linker is not merely a spacer but a critical element for inducing the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[7] The length and flexibility of the PEG linker directly influence this interaction and, consequently, the efficiency of target protein degradation.[7] While an optimal linker length is highly dependent on the specific target and E3 ligase pair, a linker that is too short may cause steric hindrance, while an excessively long linker can lead to reduced potency due to a high entropic penalty.[7]

Visualizing the Process: Workflows and Pathways

To better understand the processes involved in evaluating and utilizing PEG linkers, the following diagrams illustrate a typical experimental workflow and a key signaling pathway.

experimental_workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_evaluation In Vitro & In Vivo Evaluation s1 Synthesize Drug-PEG Linker Constructs (e.g., PEG4, PEG8, PEG12) s2 Conjugate to Antibody s1->s2 c1 Determine Drug-to-Antibody Ratio (DAR) s2->c1 c2 Assess Purity and Aggregation (SEC) c1->c2 e1 In Vitro Cytotoxicity Assays c2->e1 e2 Pharmacokinetic (PK) Studies e1->e2 e3 In Vivo Efficacy Studies e2->e3

Experimental workflow for comparing different length PEG linkers in ADCs.

protac_pathway cluster_protac PROTAC-Mediated Protein Degradation protac PROTAC (Target Binder - Linker - E3 Ligase Ligand) ternary_complex Ternary Complex Formation protac->ternary_complex target Target Protein target->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Polyubiquitination ternary_complex->ubiquitination Ubiquitin Transfer proteasome Proteasomal Degradation ubiquitination->proteasome degraded_protein Degraded Protein Fragments proteasome->degraded_protein

PROTAC mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of bioconjugates with different PEG linkers.

Protocol 1: Antibody Conjugation with a Maleimide-PEG Linker

This protocol outlines the site-specific conjugation of a PEG-maleimide linker to thiol groups on an antibody, which are often generated by reducing interchain disulfide bonds.[1]

Materials:

  • Antibody solution (e.g., 10 mg/mL in PBS, pH 7.4)[1]

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)[1]

  • Maleimide-PEGn-linker (e.g., PEG4, PEG8, PEG12) dissolved in a suitable solvent like DMSO[1]

  • Phosphate-buffered saline (PBS), pH 7.2[1]

  • Size-exclusion chromatography (SEC) column for purification[1]

Procedure:

  • Antibody Reduction: Add a molar excess of TCEP (e.g., 10-20 fold) to the antibody solution to reduce the interchain disulfide bonds. Incubate at 37°C for 1-2 hours.[1]

  • Buffer Exchange: Remove excess TCEP by performing a buffer exchange into PBS, pH 7.2, using a desalting column.[1]

  • Conjugation: Immediately add the desired molar excess (e.g., 10-20 fold) of the Maleimide-PEGn-linker solution to the reduced antibody.[1]

  • Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[1]

  • Quenching (Optional): To stop the reaction, a molar excess of a thiol-containing molecule like N-acetyl cysteine can be added to quench any unreacted maleimide (B117702) groups.[1]

  • Purification: Purify the resulting PEGylated antibody from unreacted PEG-linker and other small molecules using an SEC column.[1]

  • Characterization: Characterize the purified conjugate for purity, concentration, and drug-to-antibody ratio (DAR).[1]

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

The average number of drug molecules conjugated to an antibody is a critical quality attribute of an ADC.

A. UV/Vis Spectroscopy:

  • Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength where the drug has maximum absorbance.[1]

  • Calculate the concentrations of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.

  • The DAR is the molar ratio of the drug to the antibody.

Protocol 3: In Vivo Pharmacokinetic Study

Procedure:

  • Administer the bioconjugates with different PEG linker lengths intravenously to animal models (e.g., mice or rats) at a specific dose.

  • Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr).[1]

  • Process the blood samples to obtain plasma.[1]

  • Quantify the concentration of the bioconjugate in the plasma samples using a validated analytical method, such as ELISA.[1]

  • Plot the plasma concentration of the bioconjugate versus time and fit the data to a pharmacokinetic model to determine parameters like elimination half-life (t½) and clearance.[1]

Protocol 4: Receptor Binding Affinity Assay

This assay determines if the PEG linker interferes with the binding of the bioconjugate to its target receptor.

Materials:

  • Cells or membranes expressing the target receptor.[1]

  • A radiolabeled or fluorescently labeled ligand with known affinity for the receptor.[1]

  • Unlabeled PEGylated ligands of different PEG lengths.[1]

  • Assay buffer.[1]

Procedure:

  • Incubate a fixed concentration of the labeled ligand and a fixed amount of the receptor-expressing cells/membranes with varying concentrations of the unlabeled PEGylated ligands.[1]

  • Allow the binding to reach equilibrium.[1]

  • Separate the bound from the unbound labeled ligand using filtration.[1]

  • Quantify the amount of bound labeled ligand.[1]

  • Plot the percentage of bound labeled ligand as a function of the concentration of the unlabeled PEGylated ligand to determine the IC50 value, which reflects the binding affinity.[1]

Conclusion

The length of the PEG linker is a critical design parameter in the development of bioconjugates, with a profound impact on their therapeutic index.[2] While shorter PEG linkers may in some cases favor stability and higher in vitro potency, longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads.[2][5] However, the optimal PEG linker length is highly context-dependent and must be determined empirically for each specific antibody, payload, and target combination.[3] A systematic evaluation using the experimental approaches outlined in this guide will enable the rational design of safer and more effective bioconjugate therapeutics.

References

The Versatility of Heterobifunctional Linkers: A Comparative Guide to Hydroxy-PEG7-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the role of the linker molecule is paramount. These critical components connect the targeting moiety to the payload, influencing solubility, stability, pharmacokinetics, and ultimately, therapeutic efficacy. This guide provides a detailed comparison of the heterobifunctional linker, Hydroxy-PEG7-CH2-Boc, with other prominent linker technologies, supported by experimental data to inform researchers, scientists, and drug development professionals in their selection process.

This compound: A Profile

This compound is a heterobifunctional linker featuring a seven-unit polyethylene (B3416737) glycol (PEG) chain. One terminus is a hydroxyl group (-OH) available for further functionalization, while the other is a Boc-protected amine on a methylene (B1212753) group, which can be deprotected to reveal a primary amine for conjugation. This structure offers a balance of hydrophilicity, conferred by the PEG chain, and versatile reactivity at both ends.

The PEG component is particularly advantageous in bioconjugation. It is known to enhance the solubility and stability of conjugated molecules, reduce immunogenicity, and prolong circulation time in vivo.[1][2] The discrete length of the PEG7 chain provides a defined spacer arm, allowing for precise control over the distance between the conjugated molecules, which is crucial for applications like PROTACs where spatial orientation for ternary complex formation is key.[3][4]

Performance Comparison: PEG vs. Alternative Linkers

While PEG linkers are a gold standard, alternatives have emerged to address potential limitations such as non-biodegradability and pre-existing anti-PEG antibodies in some patient populations.[2][5] Here, we compare this compound and similar PEG linkers with two major classes of alternatives: polysarcosine and polypeptide linkers.

Polysarcosine (PSar) Linkers

Polysarcosine, a polymer of the endogenous amino acid sarcosine, is a biodegradable and non-immunogenic alternative to PEG.[5] It shares PEG's hydrophilicity and has shown promise in improving the properties of ADCs, especially those with a high drug-to-antibody ratio (DAR).

Table 1: Quantitative Comparison of PEG12 and PSar12 Linkers in a High-DAR ADC

ParameterADC-PEG12ADC-PSar12Key FindingReference
Clearance Rate (mL/day/kg) 47.338.9PSar12 showed a more efficient reduction in clearance rate compared to a PEG linker of the same length.[1]
In Vivo Antitumor Activity --At equal lengths, PSar was found to more efficiently improve the antitumor activity of the ADC compared to PEG.[1]
Hydrophobicity --PSar provides slightly better shielding of hydrophobic drugs than PEG at the same linker length.[1]
Polypeptide Linkers

Polypeptide linkers, often composed of sequences of amino acids like glycine (B1666218) and serine (e.g., (Gly-Ser)n), offer excellent biocompatibility and biodegradability.[5][6] Their sequence can be tailored to achieve specific conformations and cleavage sites for controlled drug release.[5] While direct head-to-head quantitative comparisons with PEG7 linkers are not as readily available in the literature, studies on ADCs using peptide linkers provide valuable insights into their performance. For instance, dipeptide linkers like Valine-Citrulline (Val-Cit) are designed to be cleaved by lysosomal enzymes like Cathepsin B, ensuring intracellular drug release.[7][8]

Table 2: Performance Characteristics of Different Linker Classes

Linker ClassKey AdvantagesKey ConsiderationsRepresentative Application
PEG (e.g., this compound) High hydrophilicity, improved pharmacokinetics, reduced immunogenicity, synthetically versatile.[1][2]Non-biodegradable, potential for pre-existing anti-PEG antibodies.[2][5]PROTACs, ADCs
Polysarcosine (PSar) Biodegradable, non-immunogenic, highly hydrophilic, can outperform PEG in reducing clearance for high-DAR ADCs.[1][5]Less established in clinical applications compared to PEG.High-DAR ADCs
Polypeptide (e.g., Val-Cit) Biodegradable, low immunogenicity, tunable properties (e.g., cleavable sequences for specific enzyme targets).[5][7]Can be susceptible to premature cleavage by other proteases, potentially leading to off-target toxicity.[8]ADCs with controlled release mechanisms

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of bioconjugates. Below are representative protocols for the synthesis of a PROTAC using a PEG linker and the characterization of an ADC.

Protocol 1: General Synthesis of a PROTAC with a PEG Linker

Objective: To synthesize a PROTAC molecule by sequentially coupling a target protein ligand and an E3 ligase ligand to a heterobifunctional PEG linker.

Materials:

  • Target protein ligand with a carboxylic acid functional group (Ligand-COOH).

  • This compound.

  • Trifluoroacetic acid (TFA).

  • E3 ligase ligand with an amine functional group (E3 Ligand-NH2).

  • Peptide coupling reagents (e.g., HATU, DIPEA).

  • Anhydrous solvents (e.g., DMF, DCM).

  • Standard laboratory glassware and purification equipment (flash chromatography or preparative HPLC).

Procedure:

  • Coupling of Target Ligand to PEG Linker: a. Dissolve Ligand-COOH (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF. b. Stir the mixture for 15 minutes at room temperature. c. Add this compound (1.1 eq) to the reaction mixture. d. Stir overnight at room temperature. e. Monitor the reaction by LC-MS. f. Upon completion, perform an aqueous workup and purify the product (Ligand-PEG7-CH2-Boc) by flash chromatography.

  • Boc Deprotection: a. Dissolve the purified Ligand-PEG7-CH2-Boc in DCM. b. Add TFA (20-50% v/v) at 0°C. c. Warm to room temperature and stir for 1-3 hours. d. Monitor deprotection by LC-MS. e. Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

  • Coupling of E3 Ligase Ligand: a. Dissolve the deprotected Ligand-PEG7-CH2-NH2 and E3 Ligand-COOH (1.0 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq). c. Stir for 12-24 hours at room temperature. d. Monitor the reaction by LC-MS. e. Purify the final PROTAC molecule by preparative HPLC.

Protocol 2: In Vitro Cytotoxicity Assay of an ADC

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC against a target cancer cell line.

Materials:

  • ADC construct.

  • Target cancer cell line (e.g., HER2-positive for an anti-HER2 ADC).

  • Appropriate cell culture medium and supplements.

  • 96-well cell culture plates.

  • Cell viability reagent (e.g., CellTiter-Glo®).

  • Plate reader for luminescence detection.

Procedure:

  • Cell Seeding: a. Culture the target cells to ~80% confluency. b. Trypsinize, count, and seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well). c. Incubate overnight to allow for cell attachment.

  • ADC Treatment: a. Prepare serial dilutions of the ADC in cell culture medium. b. Remove the old medium from the cell plates and add the ADC dilutions. c. Include wells with untreated cells as a negative control and a non-targeting ADC as a specificity control. d. Incubate the plates for a specified period (e.g., 72-120 hours).

  • Cell Viability Measurement: a. Equilibrate the plates and the cell viability reagent to room temperature. b. Add the cell viability reagent to each well according to the manufacturer's instructions. c. Incubate for a short period to stabilize the luminescent signal. d. Measure the luminescence using a plate reader.

  • Data Analysis: a. Normalize the luminescence data to the untreated control. b. Plot the cell viability against the logarithm of the ADC concentration. c. Determine the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).

Visualizing a PROTAC and its Mechanism

To better understand the structure and function of molecules utilizing these linkers, the following diagrams are provided.

PROTAC_Structure cluster_PROTAC PROTAC Molecule Target_Ligand Target Protein Ligand Linker This compound (Linker) Target_Ligand->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand PROTAC_MoA POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation ADC_Workflow start Start conjugation Antibody-Linker-Drug Conjugation start->conjugation purification Purification (e.g., SEC) conjugation->purification characterization Characterization (DAR, Aggregation) purification->characterization in_vitro In Vitro Evaluation (Cytotoxicity, Stability) characterization->in_vitro in_vivo In Vivo Evaluation (PK, Efficacy) in_vitro->in_vivo end End in_vivo->end

References

Beyond PEGylation: A Comparative Guide to Half-Life Extension Technologies

Author: BenchChem Technical Support Team. Date: December 2025

The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, known as PEGylation, has long been the gold standard for extending their in vivo half-life and improving their pharmacokinetic profiles. However, concerns regarding the immunogenicity of PEG, its lack of biodegradability, and potential for vacuole formation in tissues have driven the development of alternative strategies. This guide provides a detailed comparison of emerging and established alternatives to PEGylation, offering researchers and drug development professionals the necessary data to select the optimal half-life extension technology for their specific therapeutic candidate.

Quantitative Comparison of Half-Life Extension Technologies

The following tables summarize the key performance indicators of various PEGylation alternatives based on published experimental data.

Table 1: In Vivo Half-Life Extension

TechnologyTherapeutic ProteinModelHalf-Life Extension (vs. Unmodified)Citation
PASylation Human Growth Hormone (hGH)Mouse94-fold (4.42 hours vs. 0.047 hours)[1][2]
Interferon-αMouse55-fold (6.1 hours vs. 0.11 hours)[1]
HESylation Anakinra (IL-1ra)Rat6.4-fold (10.8 hours vs. 1.7 hours)[3]
Polysialylation Insulin (B600854)MouseProlonged glucose control from 3 hours to 9 hours[4][5]
Albumin Fusion rhVEGF165bMouse~20-fold[6]
Factor IXHuman~5-fold (89-96 hours vs. ~18 hours)[7]
Fc Fusion Factor IXHuman~3-fold (57-83 hours vs. ~18 hours)[7]
Cocaine EsteraseRatNo significant extension[5]
PEGylation Interferon-α2a (40 kDa PEG)Human~40-fold (49.3 hours vs. 1.2 hours)[8]
Cocaine EsteraseRatSignificantly prolonged[5]

Table 2: Impact on Biological Activity and Physicochemical Properties

TechnologyKey AdvantagesKey DisadvantagesImpact on In Vitro ActivityBiodegradable
PASylation Genetically encodable, biodegradable, low immunogenicity, high solubility and stability.[1][9]Potential for reduced expression levels of the fusion protein.Generally well-retained.Yes
HESylation Biodegradable, lower viscosity at high concentrations compared to PEGylation.[10]Potential for vacuole formation in cells.[11]Can be reduced; HESylated anakinra showed lower affinity than PEGylated version.[10]Yes
Polysialylation Natural polymer, biodegradable, low immunogenicity.[4][5]Complex chemical conjugation process.Generally well-retained.Yes
Albumin Fusion Utilizes natural FcRn recycling pathway for very long half-life, low immunogenicity.[6][12]Large size may lead to steric hindrance and reduced activity, potential for aggregation.Can be significantly reduced.Yes
Fc Fusion Utilizes natural FcRn recycling pathway for long half-life, established manufacturing processes.[12][13]Potential for immunogenicity, effector functions may be undesirable for some applications.Generally well-retained.Yes

Detailed Experimental Protocols

Protocol 1: Polysialylation of Insulin via Reductive Amination

This protocol is based on the method described for the polysialylation of recombinant human insulin.[4][5]

Materials:

  • Recombinant human insulin

  • Polysialic acid (PSA, e.g., 22 kDa and 39 kDa)

  • Sodium periodate (B1199274)

  • Sodium cyanoborohydride

  • Ammonium (B1175870) sulfate

  • Buffers (e.g., sodium phosphate (B84403) buffer)

  • Size exclusion chromatography (SEC) column

  • Ion-exchange chromatography (IEC) column

Procedure:

  • Oxidation of Polysialic Acid:

    • Dissolve PSA in a suitable buffer.

    • Add sodium periodate to the PSA solution to oxidize the non-reducing end, creating an aldehyde group.

    • Incubate the reaction for a specific time in the dark at a controlled temperature.

    • Stop the reaction by adding a quenching agent (e.g., glycerol).

    • Purify the oxidized PSA by dialysis or diafiltration.

  • Conjugation to Insulin:

    • Dissolve recombinant human insulin in a reaction buffer.

    • Add the oxidized PSA to the insulin solution at various molar ratios (e.g., 25:1 to 150:1 of PSA to insulin).

    • Add sodium cyanoborohydride to the mixture to facilitate reductive amination between the aldehyde group on the PSA and the amino groups on insulin.

    • Incubate the reaction for up to 48 hours at a controlled temperature.

  • Purification of Polysialylated Insulin:

    • Precipitate the polysialylated insulin conjugates from the reaction mixture using ammonium sulfate.

    • Centrifuge to collect the precipitate and redissolve it in a suitable buffer.

    • Perform size exclusion chromatography (SEC) to separate the conjugates from unreacted insulin and PSA.

    • Further purify the conjugates using ion-exchange chromatography (IEC) to separate different species of polysialylated insulin.

  • Characterization:

    • Analyze the purified conjugates by SDS-PAGE to confirm the increase in molecular weight and assess heterogeneity.

    • Quantify the amount of PSA and protein in the final conjugate.

Protocol 2: Production and Purification of an Fc-Fusion Protein

This protocol provides a general workflow for the production of a recombinant Fc-fusion protein in a eukaryotic expression system and its subsequent purification.[13][14]

Materials:

  • Expression vector containing the gene for the Fc-fusion protein

  • Eukaryotic host cells (e.g., CHO, HEK293)

  • Cell culture media and supplements

  • Transfection reagent

  • Protein A affinity chromatography resin

  • Cation exchange (CEX) chromatography resin

  • Anion exchange (AEX) chromatography resin

  • Buffers for chromatography (equilibration, wash, elution)

Procedure:

  • Expression:

    • Clone the gene encoding the protein of interest in-frame with the Fc domain of an IgG into a suitable expression vector.

    • Transfect the expression vector into the host cells.

    • Select and expand a stable cell line that secretes the Fc-fusion protein into the culture supernatant.

    • Culture the cells in a bioreactor to produce the Fc-fusion protein.

  • Harvest and Clarification:

    • Harvest the cell culture supernatant containing the secreted Fc-fusion protein.

    • Clarify the supernatant by centrifugation and/or filtration to remove cells and debris.

  • Purification:

    • Protein A Affinity Chromatography (Capture Step):

      • Equilibrate a Protein A column with a suitable buffer.

      • Load the clarified supernatant onto the column. The Fc portion of the fusion protein will bind to the Protein A resin.

      • Wash the column to remove unbound impurities.

      • Elute the Fc-fusion protein using a low pH buffer.

    • Cation Exchange Chromatography (Polishing Step):

      • Adjust the pH and conductivity of the eluate from the Protein A step.

      • Load the sample onto a CEX column.

      • Wash the column and then elute the Fc-fusion protein using a salt gradient.

    • Anion Exchange Chromatography (Polishing Step):

      • Adjust the pH and conductivity of the eluate from the CEX step.

      • Load the sample onto an AEX column in flow-through mode (where the protein of interest does not bind, but impurities do) or bind-and-elute mode.

      • Collect the purified Fc-fusion protein.

  • Characterization:

    • Analyze the purity of the final product by SDS-PAGE and size exclusion chromatography.

    • Confirm the identity of the protein by mass spectrometry.

    • Assess the biological activity of the fusion protein in a relevant in vitro assay.

Protocol 3: Production and Purification of an Albumin-Fusion Protein

This protocol outlines a general method for producing and purifying an albumin-fusion protein, for example, in a yeast expression system.[6][15][16]

Materials:

  • Expression vector containing the gene for the albumin-fusion protein

  • Yeast host cells (e.g., Pichia pastoris)

  • Yeast culture media and induction agents (e.g., methanol)

  • Affinity chromatography resin for albumin (e.g., Blue Sepharose or a specific albumin-binding ligand resin like AlbuPure®)

  • Ion exchange chromatography resin (e.g., SP Sepharose)

  • Buffers for chromatography

Procedure:

  • Expression:

    • Construct a fusion gene consisting of the therapeutic protein and human serum albumin (HSA) and clone it into a yeast expression vector (e.g., pPIC9k).

    • Transform the vector into Pichia pastoris.

    • Select and grow a high-expressing clone.

    • Induce protein expression with an appropriate inducer (e.g., methanol).

  • Harvest and Clarification:

    • Separate the cells from the culture broth containing the secreted albumin-fusion protein.

  • Purification:

    • Affinity Chromatography:

      • Load the clarified broth onto an albumin-specific affinity column (e.g., Blue Sepharose or AlbuPure®).

      • Wash the column to remove non-specifically bound proteins.

      • Elute the albumin-fusion protein using a specific eluent (e.g., a high salt concentration or a competing ligand like sodium octanoate).

    • Ion Exchange Chromatography:

      • Dilute the eluate from the affinity step and adjust the pH to allow binding to a cation exchange resin (e.g., SP Sepharose).

      • Load the sample onto the column.

      • Wash the column and elute the albumin-fusion protein with a salt gradient.

  • Characterization:

    • Assess the purity of the final product using SDS-PAGE.

    • Confirm the identity and integrity of the fusion protein using mass spectrometry.

    • Measure the biological activity of the therapeutic protein portion of the fusion.

Visualizations

Interferon Signaling Pathway

Interferon_Signaling_Pathway Interferon Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN Interferon (e.g., IFN-α/β) IFNAR IFN-α/β Receptor (IFNAR1/IFNAR2) IFN->IFNAR Binding JAK1 JAK1 IFNAR->JAK1 Activation TYK2 TYK2 IFNAR->TYK2 Activation STAT1 STAT1 JAK1->STAT1 Phosphorylation STAT2 STAT2 JAK1->STAT2 Phosphorylation TYK2->STAT1 Phosphorylation TYK2->STAT2 Phosphorylation ISGF3 ISGF3 Complex (STAT1-STAT2-IRF9) STAT1->ISGF3 Forms complex with STAT2->ISGF3 Forms complex with IRF9 IRF9 IRF9->ISGF3 Forms complex with ISRE Interferon-Stimulated Response Element (ISRE) ISGF3->ISRE Translocates to nucleus and binds ISG Interferon-Stimulated Genes (ISGs) (e.g., PKR, OAS, Mx) ISRE->ISG Promotes transcription of Biological_Response Antiviral, Antiproliferative, Immunomodulatory Effects ISG->Biological_Response Leads to

Caption: The canonical JAK-STAT signaling pathway activated by Type I interferons.

Experimental Workflow for PASylation

PASylation_Workflow Experimental Workflow for PASylation cluster_gene Gene Construction cluster_expression Protein Expression cluster_purification Purification cluster_characterization Characterization Gene_Synthesis Synthesize gene for therapeutic protein Ligation Ligate therapeutic protein gene with PAS cassette into an expression vector Gene_Synthesis->Ligation PAS_Cassette Synthesize PAS gene cassette (Proline, Alanine, Serine repeats) PAS_Cassette->Ligation Transformation Transform E. coli with the expression vector Ligation->Transformation Culture Culture transformed E. coli and induce protein expression Transformation->Culture Harvest Harvest cells and prepare cell lysate or periplasmic extract Culture->Harvest Affinity_Chromo Affinity Chromatography (e.g., His-tag or Strep-tag) Harvest->Affinity_Chromo SEC Size Exclusion Chromatography (SEC) to separate aggregates and monomers Affinity_Chromo->SEC SDS_PAGE SDS-PAGE to confirm molecular weight increase SEC->SDS_PAGE Activity_Assay In vitro biological activity assay SEC->Activity_Assay PK_Study In vivo pharmacokinetic study in animal model SEC->PK_Study

Caption: A typical workflow for producing and evaluating a PASylated protein.

Purification Workflow for an Fc-Fusion Protein

Fc_Fusion_Purification_Workflow Purification Workflow for an Fc-Fusion Protein Start Clarified Cell Culture Supernatant ProteinA Protein A Affinity Chromatography (Capture Step) Start->ProteinA Elution1 Elution at low pH ProteinA->Elution1 pH_Adjustment pH and Conductivity Adjustment Elution1->pH_Adjustment CEX Cation Exchange Chromatography (Polishing Step) pH_Adjustment->CEX Elution2 Elution with Salt Gradient CEX->Elution2 AEX Anion Exchange Chromatography (Polishing Step - Flow-through mode) Elution2->AEX Final_Product Purified Fc-Fusion Protein AEX->Final_Product

Caption: A multi-step chromatographic process for purifying Fc-fusion proteins.

Conclusion

The field of drug delivery has moved beyond a one-size-fits-all approach to half-life extension. While PEGylation remains a valuable tool, the alternatives presented in this guide offer a range of properties that may be more suitable for specific therapeutic applications. Polypeptide-based strategies like PASylation offer the advantage of being genetically encodable and biodegradable. HESylation provides a biodegradable alternative with favorable viscosity profiles. Polysialylation utilizes a natural polymer to reduce immunogenicity. Fusion to albumin or Fc domains leverages endogenous recycling pathways to achieve significant half-life extension. The choice of the optimal technology will depend on a careful consideration of the therapeutic protein's characteristics, the desired pharmacokinetic profile, and the manufacturing capabilities. The data and protocols provided herein serve as a valuable resource for researchers and drug developers in making these critical decisions.

References

A Comparative Analysis of PROTACs Synthesized with Different Linkers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a critical endeavor. The linker, a component often underestimated, plays a pivotal role in determining a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of PROTACs synthesized with different linkers, supported by experimental data, to facilitate informed decisions in the development of next-generation protein degraders.

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] The linker is not merely a spacer but an active contributor to the PROTAC's biological activity, profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the target protein.[3][4]

This guide will delve into a comparative analysis of the most common linker types—Polyethylene Glycol (PEG), alkyl, and rigid linkers—by examining their impact on PROTAC performance.

Comparative Analysis of Common Linker Types

The choice of linker significantly impacts the physicochemical properties and biological activity of a PROTAC. The three main classes of linkers—PEG, alkyl, and rigid linkers—each confer distinct characteristics.

  • PEG Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are hydrophilic and can improve the solubility and cell permeability of PROTAC molecules.[5] Their flexibility allows for the formation of productive ternary complexes.[6] However, longer PEG chains can sometimes lead to increased metabolic instability.[5]

  • Alkyl Linkers: These are simple hydrocarbon chains that offer a high degree of conformational flexibility.[7] While synthetically accessible, they are generally hydrophobic, which can negatively impact the solubility of the PROTAC.[5][7]

  • Rigid Linkers: These linkers often incorporate cyclic structures (e.g., piperazine, piperidine) or aromatic rings to introduce conformational constraints. This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[5][7]

Data Presentation: Quantitative Comparison of PROTAC Performance

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from studies on Bromodomain-containing protein 4 (BRD4), a well-studied target in cancer, showcasing the impact of different linkers on degradation efficiency.

Table 1: Comparison of BRD4-Targeting PROTACs with Different Linker Types

PROTACE3 Ligase LigandLinker TypeDC50 (nM)Dmax (%)Cell LineReference
MZ1VHLPEG8>90H661[2]
ARV-825CRBNPEG-based<1>9022RV1[2][8]
dBET1CRBNPEG-based~1>95HeLa[8]
Compound 7VHLAlkyl910~60HCT116[9]
Compound 9VHLAlkyl550~75HCT116[9]
Compound 22VHLRigid (piperazine)440~77HCT116[9]

Table 2: Impact of Linker Length on BRD4 Degradation

PROTACE3 Ligase LigandLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Cell LineReference
PROTAC AVHLPEG12EffectiveNot ReportedNot Specified[7]
PROTAC BVHLPEG16More PotentNot ReportedNot Specified[7]
TBK1 PROTAC 1Not SpecifiedAlkyl/Ether<12No degradation-Not Specified[8]
TBK1 PROTAC 2Not SpecifiedAlkyl/Ether21396Not Specified[8]
TBK1 PROTAC 3Not SpecifiedAlkyl/Ether2929276Not Specified[8]

Table 3: Comparative Pharmacokinetic Properties of PROTACs with Different Linkers

PROTACLinker TypeOral Bioavailability (%)Half-life (h)Key ObservationReference
VHL PROTACs (various)Flexible Aliphatic>4Not ReportedFlexible linkers can achieve some oral bioavailability.[10]
CRBN PROTACs (optimized)RigidImprovedImprovedRigidification can enhance metabolic stability and oral exposure.[10]
ARV-110Not SpecifiedOrally BioavailableNot ReportedOptimization of physicochemical properties is key for oral delivery.[4]

Mandatory Visualization

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow Experimental Workflow for Western Blot Analysis cluster_workflow Western Blot Protocol A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to Membrane C->D E 5. Blocking D->E F 6. Primary Antibody Incubation E->F G 7. Secondary Antibody Incubation F->G H 8. Signal Detection G->H I 9. Data Analysis (DC50 & Dmax) H->I

Caption: Western blot experimental workflow.

PI3K_AKT_mTOR_Pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation TSC1_2 TSC1/2 AKT->TSC1_2 Inhibition mTORC2 mTORC2 mTORC2->AKT Phosphorylation mTORC1 mTORC1 S6K p70S6K mTORC1->S6K Activation FourEBP1 4E-BP1 mTORC1->FourEBP1 Inhibition Rheb Rheb TSC1_2->Rheb Inhibition Rheb->mTORC1 Activation Proliferation Cell Proliferation, Growth & Survival S6K->Proliferation FourEBP1->Proliferation (inhibition of translation) PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: PI3K/AKT/mTOR signaling pathway.

Experimental Protocols

Accurate and reproducible experimental data are fundamental for the evaluation and comparison of PROTACs. Below are detailed methodologies for key experiments.

Protocol 1: Western Blotting for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[2]

  • Cell Culture and Treatment:

    • Plate cells (e.g., 22RV1, HeLa) in 6-well plates at a density that allows for logarithmic growth at the time of treatment.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time (typically 4-24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

    • Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[11]

Protocol 2: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This protocol outlines a method to characterize the formation of the POI-PROTAC-E3 ligase ternary complex.[12]

  • Immobilization of E3 Ligase:

    • Immobilize the purified E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip.

  • Binding Analysis:

    • Inject the PROTAC over the sensor surface to measure the binary interaction between the PROTAC and the E3 ligase.

    • In a separate experiment, inject a pre-incubated mixture of the PROTAC and the purified target protein (e.g., BRD4) over the E3 ligase-immobilized surface.

  • Data Analysis:

    • Analyze the sensorgrams to determine the association and dissociation rate constants for both binary and ternary complex formation.

    • The enhancement of binding affinity in the presence of the target protein indicates positive cooperativity in ternary complex formation.

Conclusion

The linker is a critical determinant of a PROTAC's success, influencing its degradation efficiency, selectivity, and pharmacokinetic properties. This guide highlights that while flexible linkers like PEG and alkyl chains are synthetically accessible and can offer advantages in solubility, rigid linkers are increasingly being explored to enhance potency and improve drug-like properties. The provided quantitative data, particularly for the well-studied target BRD4, demonstrates the significant impact of linker composition and length on PROTAC activity. The detailed experimental protocols offer a framework for the systematic evaluation of novel PROTACs. Ultimately, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a diverse range of linker architectures to unlock the full therapeutic potential of targeted protein degradation.

References

A Comparative Guide to the Biocompatibility of Hydroxy-PEG7-CH2-Boc and Alternative Conjugate Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a linker molecule is critical to the efficacy, stability, and safety of a therapeutic conjugate. This guide provides an objective comparison of conjugates utilizing a short-chain polyethylene (B3416737) glycol (PEG) linker, specifically focusing on the components of a Hydroxy-PEG7-CH2-Boc structure, against common alternatives. The assessment is supported by experimental data and established testing protocols to inform selection for preclinical development.

Polyethylene glycol (PEG) is a widely utilized polymer in medicine due to its established biocompatibility, solubility in water, and low toxicity.[1] It is frequently used to enhance the pharmacokinetic profiles of therapeutic molecules by improving stability and prolonging circulation time.[2][3] However, the properties of PEGylated conjugates, including their interaction with the immune system and cellular uptake, can vary significantly based on factors like chain length.[4][5]

This guide assesses the biocompatibility profile of a conjugate featuring a short, discrete PEG7 linker and a terminal Boc (tert-Butyloxycarbonyl) protecting group. While the Boc group is typically removed in final drug products, its presence in research-grade conjugates necessitates an evaluation of its potential biological impact. We compare this structure to conjugates with longer PEG chains and non-PEG alternatives like Polysarcosine (PSar), which has emerged as a promising option to mitigate potential PEG-related immunogenicity.[6]

Data Presentation: Comparative Performance

The following tables summarize quantitative and qualitative data synthesized from various studies on PEG and alternative linkers. This data provides a comparative baseline for assessing the likely performance of a this compound conjugate.

Table 1: In Vitro Cytotoxicity Comparison

Linker Type Representative Conjugate Target Cell Line IC50 (nM) Relative Cytotoxicity Reference
No PEG ZHER2-SMCC-MMAE NCI-N87 ~5 Baseline [7]
Short-Chain PEG (Illustrative for PEG7) ZHER2-PEG4K-MMAE NCI-N87 ~22.5 ~4.5x Lower [7]
Long-Chain PEG ZHER2-PEG10K-MMAE NCI-N87 ~112.5 ~22.5x Lower [7]

| Alternative (Polysarcosine) | PSar-based ADC | Various | Comparable to PEG | Varies; can be higher |[6] |

Note: Data is illustrative. The reduction in in vitro cytotoxicity with longer PEG chains is often attributed to steric hindrance, which can affect binding to the cellular target.[7]

Table 2: In Vivo Biocompatibility and Pharmacokinetic Profile

Parameter Short-Chain PEG (e.g., PEG7) Long-Chain PEG (>20 kDa) Polysarcosine (PSar)
Circulation Half-Life Short; increased renal clearance.[5] Long; reduced renal clearance.[8] Comparable or superior to PEG.[6]
Immunogenicity Low; less likely to trigger anti-PEG antibodies.[5] Potential for pre-existing or induced anti-PEG antibodies, leading to accelerated clearance.[6][9] Generally lower than PEG.[6]
Complement Activation Can reduce complement activation compared to non-PEGylated molecules.[10] Generally reduces complement activation, but high densities can still trigger the lectin pathway.[11][12] Not well-documented but expected to be low.

| Toxicity | Low; high parenteral doses may lead to renal effects.[13] | Low; similar toxicity profile to short-chain PEG.[13] | Considered highly biocompatible and non-toxic.[6] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing biocompatibility data. Below are standard protocols for key in vitro and in vivo assays.

1. In Vitro Cytotoxicity: MTT Assay

This assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases, which convert the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals.[14][15]

  • Cell Plating: Seed cells (e.g., target cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2 to allow for adherence.[16]

  • Compound Treatment: Prepare serial dilutions of the test conjugates (e.g., this compound conjugate and comparators) in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plates for a predetermined period (e.g., 72 hours) at 37°C and 5% CO2.[16]

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[17] During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[16][17] Mix gently on an orbital shaker.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.[14]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the conjugate concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

2. In Vivo Biocompatibility: Acute Systemic Toxicity (as per ISO 10993-11)

This study evaluates the potential for a single dose of a test article to cause systemic toxicity in an animal model (typically mice or rats).[18][19]

  • Animal Model: Use healthy, young adult animals (e.g., Swiss albino mice), acclimatized for at least 5 days.

  • Test Groups: Divide animals into groups (n=5 per sex per group).

    • Test Group: Receives the this compound conjugate via the intended clinical route (e.g., intravenous injection). The conjugate is typically dissolved or diluted in a suitable vehicle (e.g., saline).

    • Control Group: Receives only the vehicle.

  • Dosing: Administer a single dose of the test article. The dose volume should be based on the animal's body weight.

  • Observation: Observe the animals for clinical signs of toxicity immediately after dosing and at regular intervals (e.g., 1, 4, 24, 48, and 72 hours) for a total of 14 days. Observations include changes in skin, fur, eyes, respiration, behavior, and body weight.

  • Endpoint: The primary endpoint is mortality. At the end of the 14-day period, all surviving animals are humanely euthanized. A gross necropsy is performed on all animals (including those that died during the study) to examine for any pathological changes in major organs.

  • Evaluation: The test article passes if no significant clinical signs of toxicity, loss of body weight, or macroscopic pathological changes are observed compared to the control group.

Visualizations: Workflows and Pathways

Diagrams are provided to illustrate key experimental and biological processes relevant to the assessment of PEGylated conjugates.

G cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_final Final Evaluation cytotoxicity Cytotoxicity Assay (e.g., MTT) hemolysis Hemolysis Assay complement Complement Activation Assay acute_tox Acute Systemic Toxicity complement->acute_tox sensitization Sensitization Study pk_study Pharmacokinetics (PK) Study report Biocompatibility Report (BER) pk_study->report start Test Article: This compound Conjugate start->cytotoxicity

Caption: General workflow for assessing the biocompatibility of a new conjugate.

G cluster_uptake Cellular Uptake Mechanisms short_peg Short-Chain PEG Conjugates (<2 kDa, e.g., PEG7) diffusion Passive Diffusion short_peg->diffusion long_peg Long-Chain PEG / Nanoparticles (>5 kDa) endocytosis Endocytosis (Clathrin / Caveolae-mediated) long_peg->endocytosis

Caption: Cellular uptake varies with PEG molecular weight.[4][20]

G antigen Antigen-Antibody Complex classical Classical Pathway antigen->classical pathogen Pathogen Surface (e.g., Mannose) lectin Lectin Pathway pathogen->lectin activator Activating Surface (e.g., LPS) alternative Alternative Pathway activator->alternative c3_convertase C3 Convertase Formation classical->c3_convertase lectin->c3_convertase alternative->c3_convertase c3_cleavage C3 Cleavage (C3a + C3b) c3_convertase->c3_cleavage inflammation Inflammation (C3a) c3_cleavage->inflammation opsonization Opsonization & Phagocytosis (C3b) c3_cleavage->opsonization lysis Cell Lysis (MAC) c3_cleavage->lysis peg PEGylation peg->classical Inhibits peg->lectin Inhibits peg->alternative Inhibits

Caption: PEGylation can inhibit all three pathways of complement activation.[10][21]

References

Validating PROTAC Activity: A Comparative Guide to Western Blot and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals in the field of targeted protein degradation (TPD), rigorously validating the efficacy of Proteolysis Targeting Chimeras (PROTACs) is a critical step. PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1][2] Western blotting has long been the gold-standard for confirming and quantifying this degradation. However, a host of newer technologies now offer compelling alternatives, each with unique advantages in throughput, speed, and the type of data generated.

This guide provides an objective comparison of Western blot with other key in-vitro validation methods, supported by detailed experimental protocols and data presentation, to help researchers select the most appropriate assays for their workflow.

Western Blot: The Foundational Assay

Western blotting remains an indispensable technique for directly visualizing and quantifying the reduction in target protein levels following PROTAC treatment.[1] It allows researchers to assess critical parameters like the dose-dependency and time-course of degradation.

The primary outputs from a dose-response Western blot analysis are the DC50 and Dmax values, which quantify the potency and efficacy of a PROTAC, respectively.[3][4]

  • DC50 : The concentration of a PROTAC that results in 50% degradation of the target protein.[3]

  • Dmax : The maximum percentage of protein degradation achievable with a given PROTAC.[3]

Table 1: Illustrative Western Blot Data for BRD4 Degradation by PROTAC MZ1

MethodCell LineTreatment TimeDC50 (nM)Dmax (%)
Western BlotHeLa24h~25>90
Western BlotMDA-MB-23124h~30>95

Note: Data is representative and compiled for illustrative purposes based on the well-characterized BRD4-degrading PROTAC, MZ1.[3]

Detailed Experimental Protocol: Western Blot for PROTAC Activity

This protocol outlines the key steps for assessing the degradation of a target protein mediated by a PROTAC.

1. Cell Culture and Treatment:

  • Plate a suitable cell line expressing the protein of interest (POI) and allow cells to adhere overnight.

  • Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[3]

2. Sample Preparation (Lysis):

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1]

  • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to prevent protein degradation.[1][5][6]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing periodically.[1]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[3]

4. SDS-PAGE and Protein Transfer:

  • Normalize all samples to the same protein concentration with lysis buffer.

  • Add Laemmli sample buffer and heat samples at 95-100°C for 5-10 minutes to denature the proteins (Note: Avoid boiling for some membrane proteins which may aggregate).[1]

  • Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a molecular weight ladder.[1][5]

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[1][4]

5. Immunoblotting:

  • Block the membrane for 1 hour at room temperature using a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[1]

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C, diluted according to the manufacturer's recommendation.

  • Wash the membrane three to five times with TBST for 5 minutes each to remove unbound primary antibody.[1][6]

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Perform another series of washes with TBST.[6]

6. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[4]

  • Capture the chemiluminescent signal using a digital imaging system.[1]

  • Quantify band intensities using densitometry software (e.g., ImageJ).[7]

  • Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin, or α-tubulin) for each lane.[7]

  • Calculate the percentage of protein remaining relative to the vehicle control and plot the dose-response curve to determine DC50 and Dmax values.

Visualizing the Process

To better understand the underlying biology and the experimental steps, the following diagrams illustrate the PROTAC mechanism and the Western blot workflow.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Binds E3 Ligase PolyUb Poly-Ubiquitinated Target Protein Ternary->PolyUb Induces Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Targeted for Degradation Degraded Degraded Peptides Proteasome->Degraded Western_Blot_Workflow start Cell Treatment with PROTAC lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds SDS-PAGE (Protein Separation by Size) quant->sds transfer Electrotransfer to Membrane (e.g., PVDF) sds->transfer block Blocking (Prevent Non-specific Binding) transfer->block primary Primary Antibody Incubation (Binds to Target Protein) block->primary secondary Secondary Antibody Incubation (Binds to Primary Ab) primary->secondary detect Chemiluminescent Detection secondary->detect end Data Analysis (Quantify Degradation) detect->end

References

Confirming Hydroxy-PEG7-CH2-Boc Conjugation: A Comparative Guide to Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the successful conjugation of polyethylene (B3416737) glycol (PEG) linkers to small molecules is a critical step in the development of new therapeutics and research tools. This guide provides an objective comparison of mass spectrometry techniques for the analysis of Hydroxy-PEG7-CH2-Boc, a monodisperse PEG linker, and offers detailed experimental protocols to support these analyses.

PEGylation, the process of covalently attaching PEG chains to molecules, can enhance the solubility, stability, and pharmacokinetic properties of small molecule drugs.[1][2] Mass spectrometry is an indispensable tool for characterizing these conjugates, providing precise mass information to confirm successful synthesis and purity.[3][4] The two most common mass spectrometry techniques for analyzing PEGylated compounds are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI).

Comparative Analysis of Mass Spectrometry Techniques

Both MALDI-TOF and ESI-MS are powerful techniques for the analysis of PEGylated compounds, each with its own set of advantages and disadvantages. The choice between them often depends on the specific requirements of the analysis, such as the need for high-throughput screening or detailed structural elucidation.

ParameterMALDI-TOF MSESI-MS
Principle A laser strikes a matrix containing the analyte, causing desorption and ionization. Ions are then accelerated in a flight tube and their mass-to-charge ratio (m/z) is determined by their time of flight.A high voltage is applied to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge on the droplets increases, leading to the formation of gas-phase ions that are then analyzed.
Ionization Primarily forms singly charged ions ([M+H]⁺, [M+Na]⁺, [M+K]⁺).[5][6]Tends to produce multiply charged ions, which can complicate spectral interpretation for polydisperse samples.[7]
Mass Accuracy Good mass accuracy, typically within a few ppm with an internal calibrant.High mass accuracy and resolution, often to within <5 ppm.
Sample Throughput High throughput, suitable for screening multiple samples quickly.[8]Lower throughput, often coupled with liquid chromatography (LC) for sample introduction.[3]
Sample Preparation Requires co-crystallization with a suitable matrix, which can be a trial-and-error process.[5][9]Simpler sample preparation, with the analyte dissolved in a suitable solvent.[3]
Tolerance to Buffers and Salts More tolerant to the presence of buffers and salts in the sample.Less tolerant to non-volatile salts and buffers, which can suppress ionization.
Fragmentation Less prone to in-source fragmentation, providing predominantly molecular ion information.In-source fragmentation can be induced to obtain structural information (MS/MS).

Experimental Protocols

To confirm the successful conjugation of the Boc-protected amine to the Hydroxy-PEG7-linker, the expected molecular weight of the product, this compound, needs to be calculated and then verified by mass spectrometry.

Theoretical Molecular Weight Calculation:

  • Hydroxy-PEG7-OH: C14H30O8, MW = 326.38 g/mol

  • -CH2-NH-Boc functional group addition: The hydroxyl group is functionalized to an amine and then protected with a Boc group. The net change in formula is + C6H11NO.

  • This compound: C20H40O9N, Exact Mass = 450.27 g/mol

MALDI-TOF MS Protocol

This protocol is optimized for the analysis of small, monodisperse PEG compounds.

Materials:

  • This compound sample

  • α-Cyano-4-hydroxycinnamic acid (CHCA) matrix[5]

  • Sodium trifluoroacetate (B77799) (NaTFA) cationizing agent[5]

  • Ethanol (spectroscopic grade)

  • Milli-Q water

  • MALDI target plate

Procedure:

  • Sample Preparation: Dissolve the this compound sample in Milli-Q water to a concentration of 1 mg/mL.

  • Matrix Solution: Prepare a saturated solution of CHCA in 50:50 ethanol:water.

  • Cationizing Agent Solution: Prepare a 10 mg/mL solution of NaTFA in ethanol.[5]

  • Sample-Matrix Deposition: Mix the sample solution, matrix solution, and cationizing agent solution in a 1:5:1 (v/v/v) ratio.

  • Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.

  • Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in positive ion reflectron mode. Calibrate the instrument using a suitable standard.

Expected Results: A major peak should be observed at an m/z corresponding to the sodium adduct of the molecule, [M+Na]⁺, at approximately 473.26 Da. A smaller peak corresponding to the protonated molecule, [M+H]⁺, at approximately 451.28 Da may also be present.

ESI-MS Protocol

This protocol is suitable for obtaining high-resolution mass data for the PEGylated small molecule.

Materials:

  • This compound sample

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA)

Procedure:

  • Sample Preparation: Dissolve the this compound sample in 50:50 ACN:water with 0.1% FA to a final concentration of 100 µg/mL.

  • Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in positive ion mode over a suitable m/z range (e.g., 100-1000).

Expected Results: The primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z of approximately 451.28. Depending on the source conditions, sodium adducts [M+Na]⁺ at m/z 473.26 may also be observed. The high-resolution instrument will allow for confirmation of the elemental composition based on the accurate mass measurement.

Alternative Characterization Methods

While mass spectrometry is a primary tool, other analytical techniques can provide complementary information for the characterization of PEGylated molecules.

TechniqueInformation ProvidedAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, including the confirmation of covalent bonds and the location of the PEG chain.Non-destructive, provides unambiguous structural data.Lower sensitivity compared to MS, can be complex for large molecules.[10]
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the conjugate and can separate the product from starting materials and byproducts.[11]Quantitative, can be coupled to MS for online analysis.[12]Does not provide direct molecular weight information.
Size-Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic volume, which increases upon PEGylation.[11]Useful for analyzing polydisperse PEG conjugates and detecting aggregation.Not suitable for small molecules with minor size changes upon conjugation.

Visualizing the Workflow and Structure

experimental_workflow

fragmentation_pathway

References

The Pivotal Role of Linker Composition in PROTAC Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of a Proteolysis Targeting Chimera (PROTAC) is a multi-faceted challenge where the linker, the bridge between the target protein and the E3 ligase ligand, plays a critical role in determining the molecule's success. This guide provides a comparative analysis of PROTACs utilizing a hydrophilic polyethylene (B3416737) glycol (PEG) linker, exemplified by structures analogous to Hydroxy-PEG7-CH2-Boc, against alternative linker technologies. By examining experimental data, we aim to illuminate the impact of linker choice on degradation efficiency and provide a framework for rational PROTAC design.

The fundamental principle of a PROTAC is to induce the ubiquitination and subsequent degradation of a target protein by bringing it into close proximity with an E3 ubiquitin ligase.[1][2] The linker is not merely a spacer but a key determinant of the ternary complex's stability and geometry, which in turn dictates the efficiency of protein degradation.[3] Among the various linker types, PEG linkers have gained prominence due to their hydrophilicity, which can enhance solubility and cell permeability.[4][5]

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 indicates higher potency, while a higher Dmax signifies greater efficacy.[5] The following tables summarize experimental data from various studies, comparing the performance of PROTACs with PEG linkers of varying lengths to those with alkyl-based linkers.

While specific public data on PROTACs using the exact this compound linker is limited, the performance of PROTACs with 7-unit PEG linkers (PEG7) or linkers of similar atom length serves as a relevant proxy.

Target ProteinLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Cell LineReference
TBK1 PEG/Alkyl-ether~21396HEK293T[3]
TBK1 PEG/Alkyl-ether< 12No degradation-HEK293T[3]
ERα PEG16Potent Degradation--[6]
ERα PEG12Less Potent Degradation--[6]
BTK PEG12~12>99Namalwa[7]
CRBN Alkyl9Concentration-dependent decrease-HEK293T[3]
CRBN PEG3 PEG unitsWeak degradation-HEK293T[3]

Table 1: Impact of Linker Type and Length on PROTAC Degradation Efficiency. This table illustrates that linker length is a critical factor, with a 21-atom PEG/alkyl-ether linker showing high potency for TBK1 degradation, while linkers shorter than 12 atoms were ineffective. Similarly, for ERα, a longer PEG linker resulted in more potent degradation. For BTK, a 12-atom PEG linker demonstrated high efficacy. In contrast, for CRBN degradation, a 9-atom alkyl linker was more effective than a 3-unit PEG linker, highlighting that the optimal linker is target-dependent.

The Influence of Linker Properties on PROTAC Performance

The choice between a flexible linker, such as a PEG or alkyl chain, and a more rigid one can significantly impact a PROTAC's efficacy.

  • Flexibility vs. Rigidity : Flexible linkers like PEG and alkyl chains are the most commonly used due to their synthetic accessibility and the ease of modifying their length.[5] Approximately 55% of reported PROTACs utilize PEG linkers, while about 30% use alkyl chains.[3] Rigid linkers, often containing cyclic structures, can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation.[5]

  • Hydrophilicity : PEG linkers are more hydrophilic than alkyl chains, which can improve the solubility and cell permeability of the PROTAC molecule.[5] However, excessive hydrophilicity can sometimes hinder passive diffusion across the cell membrane. The flexible nature of PEG linkers can allow them to adopt folded conformations that shield their polar surface area, aiding cell permeability.

  • Linker Length : The length of the linker is a critical parameter that must be optimized for each specific target and E3 ligase pair.[6] A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex.[1] Conversely, an excessively long linker may result in an unstable complex and inefficient ubiquitination.[1] Studies on TANK-binding kinase 1 (TBK1) targeting PROTACs showed that linkers with fewer than 12 atoms did not induce degradation, whereas those with 12 to 29 atoms were effective.[3]

Experimental Protocols

The following are generalized methodologies for key experiments in the evaluation of PROTACs.

PROTAC Synthesis (General Amide Coupling)
  • Activation : Dissolve the carboxylic acid-functionalized component (e.g., E3 ligase ligand with a linker) in an anhydrous solvent like DMF. Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) and stir for 15-30 minutes at room temperature.

  • Coupling : Add the amine-functionalized component (e.g., target protein ligand) to the reaction mixture.

  • Reaction : Stir the reaction at room temperature overnight.

  • Work-up and Purification : Upon completion, as monitored by LC-MS, perform an aqueous work-up and extract the product with an organic solvent. The crude product is then purified by flash column chromatography or preparative HPLC.

Western Blot for Protein Degradation
  • Cell Culture and Treatment : Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).

  • Cell Lysis : Wash the cells with PBS and then lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer : Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting : Block the membrane and then incubate it with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Detection : After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis : Quantify the band intensities and normalize the target protein level to the loading control to determine the percentage of protein degradation.

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation Experimental_Workflow PROTAC Evaluation Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_cellular Cellular & Functional Assays Synthesis PROTAC Synthesis Purification Purification & QC Synthesis->Purification Binding_Assay Binary Binding Assays (Target & E3) Purification->Binding_Assay Degradation_Assay Cell-based Degradation (Western Blot, etc.) Binding_Assay->Degradation_Assay Cell_Viability Cell Viability/ Toxicity Assays Degradation_Assay->Cell_Viability Downstream_Effects Downstream Pathway Analysis Cell_Viability->Downstream_Effects

References

Navigating the Immunogenic Landscape of PEGylated Conjugates: A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. However, the potential for PEG to elicit an immune response, leading to the generation of anti-PEG antibodies, presents a significant challenge in drug development. These antibodies can lead to accelerated clearance of the therapeutic, reduced efficacy, and potential safety risks. This guide provides a comparative analysis of the cross-reactivity of antibodies with short-chain PEG linkers, with a focus on structures similar to Hydroxy-PEG7-CH2-Boc, offering insights for researchers designing next-generation bioconjugates.

Understanding Anti-PEG Antibody Cross-Reactivity

Anti-PEG antibodies can exhibit varying degrees of specificity, with some targeting the PEG backbone and others recognizing the terminal functional groups.[1] The length of the PEG chain is a critical determinant of immunogenicity, with longer chains generally inducing a stronger antibody response.[2] However, even short PEG linkers, such as those used in Proteolysis Targeting Chimeras (PROTACs) and other conjugates, have the potential to be recognized by pre-existing or induced anti-PEG antibodies.

Cross-reactivity occurs when antibodies generated against one PEGylated molecule bind to other, structurally similar PEG-containing compounds.[3][4] This is a crucial consideration in drug development, as patients may have pre-existing anti-PEG antibodies due to exposure to other PEGylated therapeutics or consumer products.

Comparative Analysis of Antibody Binding to Short-Chain PEG Linkers

Due to the limited availability of public data on the specific cross-reactivity of antibodies with this compound based conjugates, this section presents a representative comparison of antibody binding affinities to various short-chain PEG linkers. The data is synthesized from published studies and illustrates the general principles of how PEG chain length and end-group functionality can influence antibody recognition.

Table 1: Relative Binding Affinity of Anti-PEG IgG to Short-Chain PEG Linkers

Linker StructurePEG Chain Length (n)Terminus GroupRelative Binding Affinity (KD, nM) - Representative Values
HO-PEG3-linker3Hydroxyl150
MeO-PEG4-linker4Methoxy100
HO-PEG7-CH2-Boc (extrapolated) 7 Hydroxy/Boc ~50-80
Mal-amido-PEG8-acid8Maleimide/Acid40
HO-PEG12-linker12Hydroxyl25

Disclaimer: The binding affinity values are representative and intended for comparative purposes. Actual values can vary depending on the specific antibody, assay conditions, and the nature of the conjugated molecule. The value for HO-PEG7-CH2-Boc is an extrapolation based on the trend of decreasing affinity with shorter chain lengths.

Table 2: Cross-Reactivity Profile of a Monoclonal Anti-PEG Antibody

Competing LinkerPEG Chain Length (n)IC50 (nM) - Representative Values% Cross-Reactivity
MeO-PEG4-NHS480125%
MeO-PEG8-NHS8100100%
MeO-PEG12-NHS1215067%
MeO-PEG24-NHS2425040%

% Cross-Reactivity = (IC50 of reference linker / IC50 of competing linker) x 100. Reference linker is MeO-PEG8-NHS.

Experimental Protocols for Assessing Cross-Reactivity

Accurate assessment of anti-PEG antibody cross-reactivity is crucial for preclinical and clinical development. Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR) are the most common methods employed for this purpose.

Competitive ELISA Protocol for Determining Specificity

This method assesses the ability of a soluble PEG linker to inhibit the binding of anti-PEG antibodies to a plate-coated PEG conjugate.

Workflow:

G cluster_0 Plate Coating cluster_1 Incubation cluster_2 Binding & Detection Coat Coat plate with PEG-conjugate Incubate Incubate Anti-PEG Ab with competing linker Add Add mixture to coated plate Incubate->Add Wash1 Wash Add->Wash1 Add_Secondary Add HRP-conjugated secondary antibody Wash1->Add_Secondary Wash2 Wash Add_Secondary->Wash2 Add_Substrate Add TMB substrate Wash2->Add_Substrate Read Read absorbance at 450 nm Add_Substrate->Read

Caption: Competitive ELISA Workflow.

Methodology:

  • Plate Coating: Microtiter plates are coated with a conjugate of a carrier protein (e.g., BSA) and a long-chain PEG.

  • Blocking: Non-specific binding sites are blocked using a suitable blocking agent (e.g., 5% skim milk in PBS).

  • Competitive Inhibition: A constant concentration of anti-PEG antibody is pre-incubated with varying concentrations of the test PEG linker (e.g., this compound) and control linkers.

  • Binding: The antibody-linker mixtures are added to the coated and blocked plates.

  • Detection: Bound anti-PEG antibodies are detected using a horseradish peroxidase (HRP)-conjugated secondary antibody and a chromogenic substrate (e.g., TMB).

  • Analysis: The absorbance is measured, and the IC50 value (the concentration of linker that causes 50% inhibition of antibody binding) is calculated to determine the relative cross-reactivity.

Surface Plasmon Resonance (SPR) for Measuring Binding Kinetics

SPR provides real-time, label-free analysis of the binding affinity and kinetics between an antibody and a PEGylated surface.

Workflow:

G cluster_0 Sensor Chip Preparation cluster_1 Binding Analysis cluster_2 Data Analysis Immobilize Immobilize PEG-linker on sensor chip Inject_Ab Inject Anti-PEG Ab (analyte) Immobilize->Inject_Ab Association Measure Association (ka) Inject_Ab->Association Dissociation Measure Dissociation (kd) Association->Dissociation Calculate_KD Calculate Affinity (KD = kd/ka) Dissociation->Calculate_KD

Caption: SPR Experimental Workflow.

Methodology:

  • Sensor Chip Functionalization: A sensor chip is functionalized with a surface chemistry that allows for the immobilization of the PEG linker of interest.

  • Immobilization: The PEG linker is covalently attached to the sensor surface.

  • Analyte Injection: A solution containing the anti-PEG antibody is injected over the sensor surface.

  • Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the amount of bound antibody, is monitored in real-time to measure the association (ka) and dissociation (kd) rates.

  • Data Analysis: The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated from the kinetic rate constants.

Logical Framework for Immunogenicity Risk Assessment

A systematic approach is essential for evaluating and mitigating the immunogenic risk of PEGylated conjugates.

G cluster_0 Preclinical Assessment cluster_1 Clinical Evaluation cluster_2 Risk Mitigation In_Silico In Silico & In Vitro Screening In_Vivo In Vivo Animal Studies In_Silico->In_Vivo Phase_I Phase I: Safety & PK In_Vivo->Phase_I Phase_II_III Phase II/III: Efficacy & Immunogenicity Phase_I->Phase_II_III Linker_Mod Linker Modification Phase_II_III->Linker_Mod Dosing_Strategy Dosing Strategy Optimization Phase_II_III->Dosing_Strategy

Caption: Immunogenicity Risk Assessment.

Conclusion

The potential for immunogenicity of PEGylated conjugates, even those with short PEG linkers like this compound, necessitates a thorough evaluation of anti-PEG antibody cross-reactivity. While direct comparative data for every novel linker may not be readily available, a systematic approach utilizing established in vitro assays such as competitive ELISA and SPR can provide valuable insights into the potential for antibody recognition. By understanding the structure-immunogenicity relationships of PEG linkers, researchers can design and select candidates with a lower risk of immunogenicity, ultimately contributing to the development of safer and more effective bioconjugate therapeutics.

References

The Crucial Role of Linker Length in PROTAC Efficacy: A Comparative Guide to PEGylated Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of polyethylene (B3416737) glycol (PEG) linkers in the formation and function of ternary complexes for targeted protein degradation.

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of a PROTAC's success, profoundly influencing the stability and geometry of this ternary complex. Among the various linker types, PEG linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length.[1][2] This guide provides a comparative analysis of PROTACs synthesized with PEG linkers of varying lengths, with a focus on how linker length impacts degradation efficacy. While direct structural and comparative data for PROTACs utilizing a Hydroxy-PEG7-CH2-Boc linker are not extensively available in the public domain, this guide will leverage data from studies on similar PEG linkers to infer its potential performance characteristics.

Impact of PEG Linker Length on PROTAC Performance: A Data-Driven Comparison

The length of the PEG linker is not merely a spacer; it plays a crucial role in dictating the orientation and proximity of the target protein and the E3 ligase within the ternary complex.[1][3] An optimal linker length is essential for efficient ubiquitination and subsequent proteasomal degradation of the target protein. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an overly long linker can result in reduced effective concentration and inefficient ubiquitination.[3][4]

The following tables summarize experimental data from comparative studies of PROTACs with varying PEG linker lengths targeting different proteins.

Target Protein E3 Ligase Ligand Linker Composition Degradation (DC50) Reference
Estrogen Receptor α (ERα)VHL LigandPEG (varying lengths)Optimal at 16 atoms[1]
TANK-binding kinase 1 (TBK1)VHL LigandPEG/Alkyl (varying lengths)Potent from 12-29 atoms[5]
Cyclin-dependent kinase 9 (CDK9)CRBN LigandPEG (varying lengths)Optimal at PEG4[1]
Bromodomain-containing protein 4 (BRD4)VHL LigandPEG3, PEG4, PEG5, PEG6PEG5 showed optimal balance[4]

Table 1: Comparative efficacy of PROTACs with different PEG linker lengths against various protein targets. DC50 represents the concentration required to achieve 50% degradation of the target protein.

From the data, it is evident that the optimal linker length is highly dependent on the specific target protein and the E3 ligase being recruited.[5] For instance, in the case of CDK9-targeting PROTACs, a PEG4 linker was found to be optimal, while for ERα, a longer linker of around 16 atoms showed the best performance.[1] This underscores the necessity of empirical testing and optimization of the linker length for each new PROTAC design. A PROTAC with a PEG7 linker, such as one derived from this compound, would fall within the potent range observed for TBK1 degradation and represents a longer linker variant that could be beneficial for certain target-E3 ligase pairs that require a greater separation for optimal complex formation.

Visualizing the PROTAC Mechanism of Action

The following diagram illustrates the critical steps in PROTAC-mediated protein degradation, highlighting the formation of the key ternary complex.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Target Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Target Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols for Structural and Biophysical Analysis

A thorough understanding of the formation and stability of the ternary complex is paramount for the rational design of effective PROTACs. A variety of biophysical techniques are employed to characterize these interactions.[6]

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for measuring the binding kinetics and affinity of binary and ternary complexes in real-time.

Experimental Workflow:

SPR_Workflow SPR Experimental Workflow Immobilize Immobilize E3 Ligase on Sensor Chip Inject_PROTAC Inject PROTAC (Binary Interaction) Immobilize->Inject_PROTAC Inject_Target Inject Target Protein (Ternary Formation) Inject_PROTAC->Inject_Target Dissociation Dissociation Phase Inject_Target->Dissociation Regeneration Regenerate Sensor Surface Dissociation->Regeneration Data_Analysis Analyze Sensorgram Data (KD, kon, koff) Regeneration->Data_Analysis

Caption: Workflow for analyzing ternary complex formation using SPR.

Protocol:

  • Immobilization: The E3 ubiquitin ligase is immobilized on a sensor chip surface.

  • Binary Interaction: The PROTAC molecule is injected over the surface to measure its binding to the E3 ligase.

  • Ternary Complex Formation: A mixture of the PROTAC and the target protein is injected to measure the formation of the ternary complex.

  • Data Analysis: The resulting sensorgrams are analyzed to determine the association (kon), dissociation (koff), and equilibrium dissociation constants (KD) for both the binary and ternary interactions.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).

Protocol:

  • Sample Preparation: The E3 ligase is placed in the sample cell, and the PROTAC is loaded into the injection syringe.

  • Titration: The PROTAC is titrated into the E3 ligase solution in a series of small injections.

  • Ternary Titration: To study the ternary complex, the target protein is pre-mixed with the E3 ligase in the cell, and the PROTAC is titrated in.

  • Data Analysis: The heat changes upon each injection are measured and integrated to generate a binding isotherm, which is then fitted to a binding model to extract the thermodynamic parameters.

X-ray Crystallography

X-ray crystallography can provide a high-resolution, three-dimensional structure of the ternary complex, offering invaluable insights into the specific molecular interactions that stabilize the complex. The first crystal structure of a PROTAC ternary complex revealed that the PEG linker can form specific hydrogen bonds with the target protein, highlighting its active role in complex stabilization.[7]

Experimental Workflow:

XRay_Workflow X-ray Crystallography Workflow Complex_Formation Form Ternary Complex in solution Crystallization Crystallization Screening Complex_Formation->Crystallization Crystal_Harvesting Harvest and Cryo-protect Crystals Crystallization->Crystal_Harvesting Data_Collection X-ray Diffraction Data Collection Crystal_Harvesting->Data_Collection Structure_Solution Solve and Refine 3D Structure Data_Collection->Structure_Solution Structural_Analysis Analyze Molecular Interactions Structure_Solution->Structural_Analysis

Caption: General workflow for determining the crystal structure of a ternary complex.

Conclusion

The structural and biophysical analysis of ternary complexes is fundamental to the rational design of potent and selective PROTACs. The length and composition of the PEG linker are critical variables that must be carefully optimized for each target and E3 ligase pair. While direct experimental data on PROTACs containing a this compound linker is limited, the comparative data presented here for other PEG linkers provides a strong rationale for its potential utility. A systematic approach to linker design, incorporating a range of lengths and compositions, coupled with detailed biophysical and structural characterization, will continue to be a key driver of success in the development of novel protein-degrading therapeutics.

References

Evaluating the Immunogenicity of PEGylated Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, has become a cornerstone in drug development. It offers numerous advantages, including improved pharmacokinetic profiles, increased stability, and reduced immunogenicity of the parent molecule. However, the immune system can recognize PEG as foreign, leading to the production of anti-PEG antibodies. This immune response can significantly impact the safety and efficacy of PEGylated therapeutics, potentially causing accelerated drug clearance and hypersensitivity reactions.

This guide provides a comprehensive comparison of the immunogenicity of various PEGylated compounds, supported by experimental data and detailed methodologies.

Factors Influencing the Immunogenicity of PEGylated Compounds

The immunogenic potential of a PEGylated compound is not determined by a single factor but is a multifactorial issue. Key characteristics of the PEG polymer, the conjugated molecule, and patient-related factors all play crucial roles.

Table 1: Key Factors Influencing the Immunogenicity of PEGylated Compounds

FactorInfluence on ImmunogenicitySupporting Evidence Summary
PEG Molecular Weight Higher molecular weight PEGs (>20 kDa) are generally associated with increased immunogenicity.[1][2]Studies have shown that bovine serum albumin (BSA) modified with PEG 30,000 and ovalbumin (OVA) modified with PEG 20,000 induced significantly stronger in vivo anti-PEG IgM responses compared to their counterparts modified with lower molecular weight PEGs (2,000 and 5,000 Da, respectively).[1]
PEG Architecture Branched PEGs may offer better shielding of the protein core from the immune system compared to linear PEGs of the same molecular weight, potentially reducing immunogenicity.[3] However, the increased complexity of branched structures might, in some cases, lead to a more pronounced immune response.[1]Some studies suggest that proteins modified with branched PEG display superior in-vitro and in-vivo therapeutic efficacy compared with their linear PEG counterparts.[1] Conversely, one study found that branching of methoxy (B1213986) PEG (mPEG) had an insignificant effect on the anti-PEG immune response to PEGylated proteins.[4]
PEG Density Higher surface density of PEG chains can enhance the protective shielding of the conjugated molecule, thereby reducing immunogenicity.Nanoparticles with greater surface density of mPEG were found to have longer circulation times and were not taken up by macrophages in vitro, whereas lower surface density PEGylated nanoparticles were found in the liver and spleen.
Linker Chemistry The stability and chemical nature of the linker connecting PEG to the therapeutic molecule can impact immunogenicity. Unstable linkages can lead to deconjugation, exposing the native molecule and potentially new epitopes.Maleimide-based conjugation has been shown in some contexts to enhance the immunogenicity of vaccines, suggesting the linker itself can play a role in the immune response.
Nature of the Conjugated Molecule The inherent immunogenicity of the protein or drug being PEGylated is a primary determinant of the overall immunogenicity of the conjugate. PEGylation of non-human proteins is more likely to trigger a strong anti-PEG immune response.PEGylated non-human proteins trigger much stronger anti-PEG immune responses compared to human-derived PEGylated proteins.
Patient-Related Factors Pre-existing anti-PEG antibodies, previous exposure to PEGylated products, and the patient's immune status can all influence the immune response.A significant percentage of the healthy population has pre-existing anti-PEG antibodies, likely due to exposure to PEG in cosmetics, food, and other products.[2]

Experimental Assessment of Immunogenicity

A robust immunogenicity assessment strategy is crucial to ensure the safety and efficacy of PEGylated therapeutics. This typically involves a tiered approach of screening, confirmation, and characterization of anti-PEG antibodies, along with functional assays to assess the biological consequences of the immune response.

Anti-PEG Antibody Detection: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is the most common method for detecting and quantifying anti-PEG antibodies in biological samples.

Experimental Protocol: Sandwich ELISA for Anti-PEG Antibodies

  • Coating: High-binding 96-well microplates are coated with a PEGylated molecule (e.g., PEG-BSA) or a methoxy-PEG derivative overnight at 4°C.

  • Washing: Plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Non-specific binding sites are blocked by incubating the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Washing: Plates are washed as described in step 2.

  • Sample Incubation: Serum or plasma samples, along with positive and negative controls and a standard curve of known anti-PEG antibody concentrations, are diluted in blocking buffer and added to the wells. The plates are then incubated for 1-2 hours at room temperature.

  • Washing: Plates are washed as described in step 2.

  • Detection Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the species of the anti-PEG antibody being measured (e.g., anti-human IgG-HRP or anti-human IgM-HRP) is added to each well and incubated for 1 hour at room temperature.

  • Washing: Plates are washed as described in step 2.

  • Substrate Addition: A chromogenic substrate for HRP (e.g., TMB) is added to each well, and the plate is incubated in the dark for a specified time to allow for color development.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: The optical density (OD) of each well is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of anti-PEG antibodies in the samples is determined by interpolating their OD values from the standard curve.

Complement Activation Assay: SC5b-9 ELISA

The binding of anti-PEG antibodies to PEGylated compounds can activate the complement system, leading to the formation of the membrane attack complex (MAC), which can be measured in its soluble form as the SC5b-9 complex.

Experimental Protocol: SC5b-9 Complement Activation ELISA

  • Sample Preparation: Human serum is incubated with the PEGylated compound of interest at 37°C for a defined period (e.g., 30-60 minutes) to allow for complement activation. Control samples include serum incubated with a known complement activator (e.g., zymosan) and a negative control (e.g., saline).

  • ELISA Procedure: A commercially available SC5b-9 ELISA kit is typically used. The general principle is a sandwich ELISA:

    • Wells are pre-coated with a capture antibody specific for a neoantigen on the SC5b-9 complex.

    • The serum samples are added to the wells, and any SC5b-9 present is captured by the immobilized antibody.

    • After washing, a detection antibody (often biotinylated) that binds to a different epitope on the SC5b-9 complex is added.

    • Following another wash step, a streptavidin-HRP conjugate is added to bind to the biotinylated detection antibody.

    • The assay is then developed with a chromogenic substrate, and the reaction is stopped as described in the anti-PEG antibody ELISA protocol.

  • Data Analysis: The concentration of SC5b-9 in the samples is quantified by comparison to a standard curve provided with the kit. A significant increase in SC5b-9 levels in the presence of the PEGylated compound compared to the negative control indicates complement activation.

In Vivo Hypersensitivity Studies in Rodent Models

Animal models are essential for evaluating the potential of PEGylated compounds to induce hypersensitivity reactions in vivo.

Experimental Protocol: In Vivo Hypersensitivity in a Rat Model

  • Animal Model: Male Wistar rats are commonly used.

  • Sensitization: A group of rats is sensitized by intravenous (IV) or subcutaneous (SC) injection of the PEGylated compound. A control group receives the vehicle alone. This is typically done one or more times over a period of weeks.

  • Challenge: After the sensitization period, all animals are challenged with an IV injection of the PEGylated compound.

  • Monitoring for Hypersensitivity Reactions: Immediately following the challenge, the animals are closely monitored for signs of hypersensitivity, which can include:

    • Cardiovascular changes: Continuous monitoring of blood pressure and heart rate. A significant drop in blood pressure is a key indicator of an anaphylactic reaction.[5]

    • Respiratory changes: Observation for signs of respiratory distress.

    • Cutaneous reactions: Visual inspection for signs like edema or erythema.

    • Body temperature: Monitoring for changes in core body temperature.

  • Blood Sampling: Blood samples can be collected before and after the challenge to measure levels of histamine, tryptase, and complement activation products (e.g., SC5b-9) to provide mechanistic insights into the observed reactions.

  • Data Analysis: The incidence and severity of hypersensitivity reactions in the sensitized group are compared to the control group.

Immune Response Signaling Pathways

The immune response to PEGylated compounds can be initiated through different pathways, often involving the production of anti-PEG antibodies and subsequent activation of the complement system.

Anti-PEG Antibody-Mediated Immune Response

The binding of pre-existing or induced anti-PEG antibodies to a PEGylated therapeutic can trigger a cascade of events leading to its rapid clearance and potential adverse effects.

PEG_Compound PEGylated Compound Immune_Complex Immune Complex Formation PEG_Compound->Immune_Complex Anti_PEG_Ab Anti-PEG Antibody (IgM or IgG) Anti_PEG_Ab->Immune_Complex Complement_Activation Complement Activation Immune_Complex->Complement_Activation Classical Pathway Opsonization Opsonization (C3b deposition) Complement_Activation->Opsonization Anaphylatoxins Anaphylatoxins (C3a, C5a) Complement_Activation->Anaphylatoxins Phagocytosis Phagocytosis by Macrophages Opsonization->Phagocytosis Clearance Accelerated Blood Clearance (ABC) Phagocytosis->Clearance Hypersensitivity Hypersensitivity Reactions Mast_Cell Mast Cell Degranulation Anaphylatoxins->Mast_Cell Mediators Release of Vasoactive Mediators (e.g., Histamine) Mast_Cell->Mediators Mediators->Hypersensitivity

Caption: Anti-PEG antibody-mediated immune response to PEGylated compounds.

Complement Activation Pathways

PEGylated compounds can activate the complement system through the classical, alternative, and lectin pathways. The classical pathway is typically initiated by the binding of anti-PEG antibodies (IgM or IgG) to the PEGylated molecule.[1][3]

cluster_classical Classical Pathway cluster_alternative Alternative Pathway cluster_lectin Lectin Pathway Classical_Initiation Anti-PEG Ab-PEG Immune Complex C1_Activation C1q, C1r, C1s Activation Classical_Initiation->C1_Activation C4_C2_Cleavage C4 & C2 Cleavage C1_Activation->C4_C2_Cleavage C3_Convertase_Classical C3 Convertase (C4b2a) C4_C2_Cleavage->C3_Convertase_Classical C3_Cleavage C3 Cleavage to C3a & C3b C3_Convertase_Classical->C3_Cleavage Alternative_Initiation Spontaneous C3 Hydrolysis Factor_B_D Factor B & D Alternative_Initiation->Factor_B_D C3_Convertase_Alternative C3 Convertase (C3bBb) Factor_B_D->C3_Convertase_Alternative C3_Convertase_Alternative->C3_Cleavage Lectin_Initiation MBL/Ficolin Binding to PEG MASP_Activation MASP Activation Lectin_Initiation->MASP_Activation C4_C2_Cleavage_Lectin C4 & C2 Cleavage MASP_Activation->C4_C2_Cleavage_Lectin C3_Convertase_Lectin C3 Convertase (C4b2a) C4_C2_Cleavage_Lectin->C3_Convertase_Lectin C3_Convertase_Lectin->C3_Cleavage C5_Convertase C5 Convertase Formation C3_Cleavage->C5_Convertase C5_Cleavage C5 Cleavage to C5a & C5b C5_Convertase->C5_Cleavage MAC_Formation Membrane Attack Complex (MAC - C5b-9) Formation C5_Cleavage->MAC_Formation

Caption: The three pathways of complement activation by PEGylated compounds.

Conclusion

The immunogenicity of PEGylated compounds is a critical consideration in the development of biotherapeutics. While PEGylation can offer significant advantages in improving the pharmacokinetic and pharmacodynamic properties of drugs, a thorough understanding and assessment of the potential for an anti-PEG immune response are essential. Factors such as PEG size and architecture, linker chemistry, and the nature of the conjugated molecule all contribute to the immunogenic profile. A comprehensive evaluation using a combination of in vitro assays, such as anti-PEG antibody and complement activation ELISAs, and in vivo hypersensitivity studies is crucial to ensure the safety and efficacy of these promising therapeutics. Further research into novel, less immunogenic polymers and conjugation strategies will continue to advance the field of bioconjugate drug development.

References

Safety Operating Guide

Proper Disposal of Hydroxy-PEG7-CH2-Boc: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical reagents are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides detailed procedures for the proper disposal of Hydroxy-PEG7-CH2-Boc, a Boc-protected polyethylene (B3416737) glycol (PEG) derivative commonly used in bioconjugation and peptide synthesis. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to minimize risks and maintain a safe working environment.

Key Chemical Data

A summary of the available quantitative and identifying information for this compound is presented below.

PropertyValueReference
CAS Number2378049-28-4[2][3]
Molecular FormulaC20H40O10[2][4]
Molecular Weight440.53 g/mol [2]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult your institution's specific safety protocols and the chemical's supplier information.

Personal Protective Equipment (PPE)

Given the potential hazards analogous to similar compounds, the following PPE should be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles are essential to protect against potential splashes.

  • Hand Protection: Nitrile gloves should be worn to prevent skin contact.

  • Body Protection: A standard laboratory coat is required to protect against accidental spills.

  • Respiratory Protection: If handling the material in a way that could generate dust or aerosols, a NIOSH-approved respirator is recommended.

In Case of Accidental Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.

  • Skin Contact: Remove any contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation develops or persists, seek medical attention.

  • Inhalation: Move the individual to an area with fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in compliance with all local, state, and federal regulations. It is crucial to coordinate with your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal service.

Experimental Workflow for Disposal

cluster_prep 1. Preparation & Assessment cluster_waste 2. Waste Segregation & Collection cluster_storage 3. Interim Storage cluster_disposal 4. Final Disposal a Consult Institutional SOPs & SDS for similar compounds b Don appropriate PPE (Goggles, Gloves, Lab Coat) a->b c Identify Waste Type: - Unused/Expired Solid - Contaminated Materials (e.g., gloves, paper) - Empty Container b->c d Use a dedicated, labeled, and sealable waste container for solids c->d e Place contaminated materials in a separate sealed bag within the solid waste container c->e f Rinse empty container 3x; collect rinsate as hazardous waste c->f g Store sealed waste container in a designated, well-ventilated secondary containment area d->g e->g f->g h Keep away from incompatible materials (e.g., strong oxidizing agents) g->h i Contact Institutional EHS Office or Certified Waste Vendor h->i j Provide accurate waste manifest information i->j k Schedule and complete waste pickup j->k

Caption: Disposal workflow for this compound.

Methodology
  • Waste Identification and Segregation:

    • Label a clean, dry, and chemically compatible waste container as "Solid Chemical Waste: this compound".

    • Carefully transfer any unused or expired solid material directly into this container. This should be done in a well-ventilated area, such as a chemical fume hood, to minimize any potential for inhalation.

    • Place any materials contaminated with the chemical (e.g., weighing paper, gloves, wipers) into a separate, sealed plastic bag before placing it into the designated solid waste container[5].

  • Spill Management:

    • Minor Spills: In the event of a small spill, carefully sweep up the solid material, avoiding the creation of dust. Place the collected material into the labeled waste container. Clean the spill area with a damp cloth and dispose of the cloth as contaminated waste[5].

    • Major Spills: For larger spills, evacuate the immediate area and contact your institution's EHS department for emergency response and cleanup[5].

  • Storage of Waste:

    • Ensure the waste container is securely sealed.

    • Store the container in a cool, dry, and well-ventilated secondary containment area designated for chemical waste accumulation.

    • The storage area should be clearly marked and away from incompatible materials, such as strong oxidizing agents[5].

  • Arranging for Final Disposal:

    • Crucially, do not dispose of this chemical down the drain or in the regular trash. PEGs and their derivatives can have long-lasting effects on aquatic life, and proper disposal is an environmental necessity[5].

    • Contact your institution's EHS office or a licensed chemical waste disposal company to schedule a pickup[5].

    • Provide a complete and accurate waste manifest, including the chemical name, quantity, and any known hazards, to ensure compliant disposal[5]. Chemical waste generators are legally responsible for the proper classification and disposal of their waste[5].

References

Essential Safety and Operational Guide for Handling Hydroxy-PEG7-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling Hydroxy-PEG7-CH2-Boc.

PPE CategorySpecificationRationale
Eye & Face Protection Safety goggles or a face shield compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1]Protects against potential splashes and airborne particles.
Skin Protection Chemical-resistant nitrile gloves.[1][2] A standard, full-sleeved laboratory coat.[1][2]Nitrile gloves provide good chemical resistance.[1] A lab coat prevents skin contact with the chemical.[1][2] Always inspect gloves before use and change them if contaminated.[1]
Respiratory Protection Not typically required if handled in a certified chemical fume hood.[1] A NIOSH-approved respirator should be used if ventilation is inadequate or if handling large quantities that may generate dust or aerosols.[1][3]Handling in a fume hood minimizes the risk of inhalation.[1] Boc-protected PEG compounds have the potential to cause respiratory irritation.[1]

Handling and Operational Plan

Proper handling techniques are crucial to minimize exposure and maintain the quality of the compound. All operations should be performed in a designated area, preferably within a certified chemical fume hood to control potential fumes or dust.[1][3]

Step-by-Step Handling Protocol:

  • Preparation: Ensure the work area is clean and uncluttered. Verify that all necessary equipment, such as spatulas, weigh boats, and glassware, is clean and readily accessible.[3]

  • Weighing and Transfer: Conduct all weighing and transfer operations of the compound within a chemical fume hood to minimize inhalation risk.[1][3] Use appropriate tools to handle the material and avoid creating dust clouds.[3]

  • Dissolving: If dissolving the compound, add the solvent to the solid slowly to prevent splashing.[3]

  • Post-Handling: After handling, tightly close the container.[3] Clean the work area and any equipment used. Properly remove and dispose of gloves and wash hands thoroughly with soap and water.

Storage and Disposal Plan

Proper storage is essential for maintaining the chemical's stability, while correct disposal is crucial for environmental and personnel safety.

Storage Procedures:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

  • Protect from moisture and atmospheric contaminants, which can degrade the compound.[3]

  • Store away from strong oxidizing agents and sources of ignition.[1]

Disposal Plan:

Unused material and its container must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[3] Do not allow the chemical to enter drains.[3]

Detailed Disposal Protocol:

  • Segregation: Collect all waste materials, including unused compounds, contaminated labware (e.g., weigh boats, pipette tips), and used PPE, in a designated and clearly labeled hazardous waste container.[3]

  • Containerization: Ensure the waste container is made of a compatible material and is kept closed when not in use.

  • Collection: Arrange for collection by a licensed chemical waste disposal contractor.

Below is a workflow diagram illustrating the safe handling and disposal process for this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep Don Appropriate PPE (Goggles, Gloves, Lab Coat) area Prepare Clean Work Area (Chemical Fume Hood) weigh Weigh and Transfer Compound area->weigh Proceed to Handling dissolve Dissolve in Solvent (If Applicable) weigh->dissolve segregate Segregate Contaminated Waste (PPE, Labware, Unused Compound) weigh->segregate Generate Waste store Store Compound in a Cool, Dry, Well-Ventilated Area dissolve->store After Use dissolve->segregate Generate Waste clean Clean Work Area and Equipment store->clean remove_ppe Remove and Dispose of Contaminated PPE clean->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash container Place in Labeled Hazardous Waste Container segregate->container dispose Dispose via Licensed Waste Contractor container->dispose

Safe Handling and Disposal Workflow for this compound

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.